9-benzyl-2-bromo-9H-carbazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-2-bromocarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c20-15-10-11-17-16-8-4-5-9-18(16)21(19(17)12-15)13-14-6-2-1-3-7-14/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHNUHBRWXASFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 9-benzyl-2-bromo-9H-carbazole: Synthesis, Properties, and Applications in Modern Organic Electronics
Introduction
9-benzyl-2-bromo-9H-carbazole is a pivotal intermediate compound in the fields of materials science and organic chemistry. Structurally, it is a derivative of carbazole, a robust, nitrogen-containing heterocyclic aromatic compound known for its excellent thermal stability and charge-transporting properties.[1][2] The strategic placement of a benzyl group on the nitrogen atom (position 9) and a bromine atom at position 2 creates a molecule with uniquely tailored properties. The bulky benzyl group enhances solubility and influences the morphological stability of thin films, while the bromine atom provides a reactive site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3]
This combination makes this compound an indispensable building block for the synthesis of high-performance organic semiconductors.[4][5] These advanced materials are at the heart of next-generation electronic devices, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6][7] This guide provides a comprehensive overview of its synthesis, characterization, and core applications, offering field-proven insights for researchers and development professionals.
Physicochemical and Spectroscopic Data
Accurate characterization is the cornerstone of reproducible scientific research. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₄BrN | [8][9] |
| Molecular Weight | 336.23 g/mol | [6][8] |
| CAS Number | 1060737-11-7 / 1401863-51-1 | [8] |
| Appearance | White to off-white crystalline powder | [6][8] |
| Melting Point | ~135 °C | [8] |
| Purity | ≥ 98% (Typically by GC or HPLC) | [6][8] |
Nuclear Magnetic Resonance (NMR) Characterization: NMR spectroscopy is the definitive method for structural confirmation. For this compound, the expected ¹H NMR spectrum (in CDCl₃) would feature:
-
Aromatic Protons (Carbazole & Benzyl): A complex multiplet pattern between ~7.1 and 8.1 ppm.
-
Benzylic Protons (-CH₂-): A characteristic singlet at approximately 5.5 ppm, integrating to 2H. The presence of this peak is a strong indicator of successful N-benzylation.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.[10]
Synthesis and Purification: A Validated Protocol
The most reliable and common method for preparing this compound is through the direct N-alkylation of its precursor, 2-bromo-9H-carbazole.[9][11] This reaction proceeds via a classic nucleophilic substitution (Sₙ2) mechanism.
Reaction Causality and Component Roles
-
2-bromo-9H-carbazole (Starting Material): The carbazole N-H proton is weakly acidic (pKa ~17) and can be removed by a suitable base.[1][12]
-
Base (e.g., KOH, K₂CO₃, NaH): The function of the base is to deprotonate the carbazole nitrogen, generating the nucleophilic carbazolide anion. The choice of base dictates the reaction conditions; strong bases like NaH allow for lower reaction temperatures, while weaker bases like K₂CO₃ may require heating and/or a phase-transfer catalyst.[13]
-
Benzyl Bromide/Chloride (Alkylating Agent): This electrophile is attacked by the carbazolide anion, forming the new N-C bond. Benzyl bromide is generally more reactive than benzyl chloride.
-
Solvent (e.g., DMF, DMSO, Acetone): A polar aprotic solvent is required to dissolve the reactants and stabilize the anionic intermediate without interfering with the reaction.
-
Phase-Transfer Catalyst (e.g., TBAB) (Optional): When using a solid base like K₂CO₃ in a solvent where it is not fully soluble, a catalyst like tetrabutylammonium bromide (TBAB) can be used to shuttle the anion between phases, accelerating the reaction.[13]
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9-benzyl-2-bromo-9H-carbazole chemical structure
An In-depth Technical Guide to 9-benzyl-2-bromo-9H-carbazole: Synthesis, Characterization, and Applications
Introduction
This compound is a synthetic derivative of carbazole, a tricyclic heteroaromatic compound. The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic and photophysical properties.[1] The introduction of a benzyl group at the N9 position enhances solubility and modifies charge-transport properties, while the bromine atom at the C2 position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions.
This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol, characterization data, key applications, and essential safety procedures. The focus is on providing practical, field-proven insights to empower its effective use in the laboratory.
Molecular Structure and Physicochemical Properties
The core of the molecule is the planar carbazole ring system. A benzyl group is attached to the nitrogen atom (position 9), and a bromine atom is substituted at position 2 of the carbazole skeleton.
Caption: Chemical Structure of this compound.
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 1401863-51-1 | [2] |
| Molecular Formula | C₁₉H₁₄BrN | [2] |
| Molecular Weight | 336.23 g/mol | [2] |
| Appearance | White Solid | [2] |
| Melting Point | 135 °C | [2] |
| Purity | Min. 98.0% | [2] |
Synthesis and Purification
The most reliable and common method for preparing this compound is through the direct N-alkylation of its precursor, 2-bromo-9H-carbazole. This reaction involves the deprotonation of the carbazole nitrogen followed by a nucleophilic attack on a benzyl halide. This general strategy is well-established for the N-alkylation of various carbazole derivatives.[3][4]
Caption: General Synthesis Scheme for N-alkylation of 2-bromo-9H-carbazole.
Experimental Protocol: N-alkylation
This protocol describes a robust, scalable method for the synthesis of this compound. The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation of the carbazole nitrogen, which has a pKa of approximately 17, leading to high reaction efficiency. Dimethylformamide (DMF) is an ideal solvent due to its polar aprotic nature, which effectively solvates the resulting carbazolide anion.
Materials:
-
2-bromo-9H-carbazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Add 2-bromo-9H-carbazole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes.
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium carbazolide salt is often indicated by a color change.
-
Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide dropwise via the dropping funnel over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential. The expected data provides a benchmark for experimental validation.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the carbazole and benzyl rings (typically in the δ 7.0-8.5 ppm range). A characteristic singlet for the benzylic methylene (-CH₂-) protons will appear further upfield (typically δ 5.0-5.5 ppm). The integration of these signals should match the 14 protons in the structure. |
| ¹³C NMR | Resonances for all 19 carbon atoms. The benzylic carbon will appear around 45-50 ppm, while the aromatic carbons will be in the δ 110-145 ppm range. The carbon attached to the bromine will be shifted accordingly. |
| FT-IR (ATR) | Characteristic peaks for C-H stretching of aromatic rings (~3050 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹ and ~1450 cm⁻¹), and C-N stretching (~1330 cm⁻¹). The C-Br stretch will appear in the fingerprint region. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ and/or [M+H]⁺ should be observed at m/z ≈ 335.0 and 337.0 with a characteristic isotopic pattern (~1:1 ratio) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Applications in Research and Development
This compound is not an end-product but a high-value intermediate. Its utility stems from the two distinct functionalization points: the nitrogen atom and the C2-bromo position.
Organic Electronics and Materials Science
The carbazole moiety is an excellent hole-transporting material due to its electron-rich nature.[5] The 2-bromo position is a prime site for introducing other functional groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the synthesis of:
-
OLED Emitters: Creating complex conjugated molecules for use as hosts or emitters in Organic Light-Emitting Diodes (OLEDs).[5]
-
Organic Photovoltaics (OPVs): Building donor-acceptor polymers and small molecules for use in the active layer of organic solar cells.
-
Perovskite Solar Cells: Designing novel hole-transport layers (HTLs) to improve the efficiency and stability of perovskite devices.
Drug Discovery and Medicinal Chemistry
The carbazole scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][6] this compound serves as a versatile building block to:
-
Develop Novel Anticancer Agents: The bromo-position can be used to link the carbazole core to other pharmacophores, creating hybrid molecules with enhanced potency.[7]
-
Synthesize Enzyme Inhibitors: The carbazole structure can be tailored to fit into the active sites of specific enzymes. For example, carbazole derivatives have been investigated as Zika virus (ZIKV) protease inhibitors.[1]
-
Create CNS-Active Agents: The lipophilic nature of the carbazole system allows for good blood-brain barrier penetration, making it a target for developing neuroprotective agents.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
General Hazards: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[9][11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.[8]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a strategically important chemical intermediate whose value lies in its synthetic versatility. The combination of a protected nitrogen and a reactive bromine handle makes it an ideal starting point for constructing complex molecular architectures. For scientists in drug discovery and materials science, a thorough understanding of its synthesis, properties, and reactivity is key to unlocking its potential in developing next-generation therapeutics and advanced electronic materials.
References
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- 9-Benzyl-3-bromo-9H-carbazole. PubMed Central, National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969988/
- 9-Benzyl-3-bromo-9H-carbazole. ResearchGate. Available at: https://www.researchgate.net/publication/230784386_9-Benzyl-3-bromo-9H-carbazole
- 2-(2-Bromophenyl)-9-phenyl-9H-carbazole: A Versatile Building Block for Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://www.inno-pharmchem.com/product/2-2-bromophenyl-9-phenyl-9h-carbazole-cas-1616607-88-5
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- Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications. Available at: https://acgpubs.org/article/synthesis-of-carbazole-based-acetyl-benzohydrazides-targeting-urease-enzyme-inhibition
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An In-depth Technical Guide to the Physical Properties of 9-benzyl-2-bromo-9H-carbazole
Abstract
This technical guide provides a comprehensive analysis of the known and projected physical properties of 9-benzyl-2-bromo-9H-carbazole (CAS No. 1401863-51-1). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with established scientific principles to offer a robust framework for understanding and utilizing this compound. While peer-reviewed data on this specific isomer is limited, this guide leverages extensive information on the closely related 3-bromo isomer and general carbazole chemistry to provide expert insights into its characterization. The narrative explains the causality behind experimental choices and establishes self-validating systems for property analysis. All discussions are grounded in authoritative sources to ensure scientific integrity.
Introduction: The Scientific Imperative
The carbazole moiety is a cornerstone in modern organic chemistry, renowned for its unique electronic and photophysical properties.[1] Its rigid, electron-rich tricyclic structure makes it an exceptional building block for materials in organic electronics, such as organic light-emitting diodes (OLEDs), and a valuable scaffold in medicinal chemistry.[2][3] The introduction of a benzyl group at the N9 position enhances solubility and influences molecular packing, while bromine substitution provides a reactive handle for further functionalization through cross-coupling reactions, making N-benzylated bromo-carbazoles highly versatile intermediates.
This guide focuses specifically on this compound, a compound of interest for creating advanced materials and complex pharmaceutical agents. Understanding its fundamental physical properties—such as melting point, solubility, thermal stability, and crystal structure—is not merely an academic exercise. These parameters govern the material's processability, stability, and ultimately, its performance in a device or its bioavailability in a physiological system. This document serves as a technical resource, detailing not just what is known, but also providing the methodological blueprint for a comprehensive characterization of this promising molecule.
Core Physical and Chemical Identifiers
The foundational data for this compound is primarily available from commercial suppliers. While this information awaits broader confirmation in peer-reviewed literature, it provides a consistent starting point for any experimental investigation.
| Property | Value | Source(s) |
| CAS Number | 1401863-51-1 | [4][5][6] |
| Molecular Formula | C₁₉H₁₄BrN | [4][5] |
| Molecular Weight | 336.23 g/mol | [4][5] |
| Physical State | Solid, White Powder | [4] |
| Melting Point | 135 °C | [4][6] |
| Purity (Typical) | ≥ 98.0% (by GC) | [4] |
For comparative context, the well-characterized isomer, 9-benzyl-3-bromo-9H-carbazole, exhibits a melting point in the range of 116-120 °C.[7] The difference in melting points, with the 2-bromo isomer being higher, likely arises from distinct crystal packing arrangements influenced by the position of the bromine atom.
Structural and Crystallographic Properties
A definitive understanding of a molecule's physical properties is rooted in its three-dimensional structure. While the crystal structure of this compound has not been publicly reported, we can infer a likely experimental approach and expected outcomes based on the analysis of its 3-bromo isomer.[8][9]
Proposed Experimental Protocol for Single-Crystal X-ray Diffraction
The primary technique for elucidating the solid-state structure is single-crystal X-ray diffraction. The causality for pursuing this method is that it provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, which are critical for rationalizing bulk properties like melting point and solubility.
Step-by-Step Methodology:
-
Crystal Growth (Self-Validating System):
-
Rationale: The goal is to obtain single crystals of sufficient size and quality. Slow evaporation is a reliable method for molecules of this type. The choice of solvent is critical; a binary solvent system often yields superior crystals by allowing for fine-tuning of the evaporation rate and solubility.
-
Procedure:
-
Dissolve 30-50 mg of this compound in a minimal amount of a suitable solvent mixture. Based on protocols for the 3-bromo isomer, a mixture of chloroform and ethanol (e.g., 1:1 v/v) is a logical starting point.[8][9]
-
Loosely cap the vial to allow for slow evaporation of the solvents at room temperature over several days to weeks.
-
Monitor the vial for the formation of well-defined, colorless block-like crystals. The formation of clear, facetted solids is an indicator of a successful crystallization.
-
-
-
Data Collection and Structure Refinement:
-
Rationale: A modern diffractometer is used to measure the diffraction pattern of the crystal, from which the electron density map and ultimately the molecular structure are calculated.
-
Procedure:
-
Mount a suitable single crystal on a diffractometer (e.g., a Rigaku or Bruker model equipped with Mo Kα radiation).[8]
-
Collect diffraction data at a low temperature (e.g., 113 K) to minimize thermal vibrations and obtain a more precise structure.[8]
-
Process the data and solve the structure using standard software packages like SHELXS and refine it with SHELXL.[8]
-
-
Expected Structural Features
Based on the known structure of the 3-bromo isomer and other N-benzyl carbazoles, we can anticipate the following key features:
-
Planar Carbazole Core: The tricyclic carbazole system will be essentially planar.[8]
-
Orthogonal Benzyl Group: The benzyl group's phenyl ring is expected to be oriented nearly perpendicular to the plane of the carbazole moiety, with a dihedral angle likely in the range of 85-90°.[8][10] This conformation minimizes steric hindrance.
-
Intermolecular Interactions: The crystal packing will likely be dominated by van der Waals forces and potentially weak C-H···π interactions. The position of the bromine atom will influence close contacts between adjacent molecules.
The following diagram illustrates the logical workflow for structural elucidation.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Spectroscopic and Thermal Properties
Spectroscopic and thermal analyses provide a fingerprint of the molecule and quantify its stability.
Spectroscopic Characterization
A full spectroscopic workup is essential for confirming the identity and purity of the compound.
Proposed Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: ¹H and ¹³C NMR are indispensable for confirming the molecular structure in solution. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule's connectivity.
-
Methodology: Dissolve ~10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra on a 300 MHz or higher spectrometer.[11]
-
Expected Results: The ¹H NMR spectrum should show distinct signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the phenyl ring) and complex aromatic signals for the seven protons on the carbazole core. The ¹³C NMR spectrum will likewise show the corresponding carbon resonances.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Rationale: FT-IR identifies the functional groups present in the molecule by their characteristic vibrational frequencies.
-
Methodology: Analyze the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[12]
-
Expected Results: The spectrum will be dominated by C-H and C=C stretching vibrations from the aromatic rings. The absence of an N-H stretch (typically ~3400 cm⁻¹) will confirm the N9-substitution.
-
-
UV-Visible Spectroscopy:
-
Rationale: This technique probes the electronic transitions within the molecule and is fundamental to understanding its photophysical properties, which is crucial for applications in OLEDs.
-
Methodology: Dissolve the compound in a UV-transparent solvent (e.g., dichloromethane or THF) and record the absorption spectrum.[1]
-
Expected Results: The spectrum should exhibit absorption bands characteristic of the carbazole chromophore, typically in the 250-350 nm range, corresponding to π-π* transitions.
-
Thermal Stability Analysis
Proposed Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Rationale: DSC is a critical technique for determining the melting point with high precision and for identifying other thermal events like phase transitions or decomposition. It provides a quantitative measure of the material's thermal stability.[2][12]
-
Methodology:
-
Accurately weigh a small amount of the sample (3-5 mg) into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature.
-
-
Expected Results: The DSC thermogram should show a sharp endothermic peak corresponding to the melting point, which should align with the value of 135 °C reported by suppliers.[4] The absence of significant exothermic events shortly after the melt indicates good thermal stability in that temperature range.
The logical flow for a comprehensive characterization is outlined below.
Caption: Integrated workflow for the physical characterization of the target compound.
Solubility Profile
The solubility of this compound is a critical parameter for its synthesis, purification (recrystallization), and processing (e.g., solution-based device fabrication). While quantitative data is not available, a qualitative assessment can be made based on its structure.
-
Expected Solubility: The molecule is nonpolar. It is expected to be readily soluble in common chlorinated solvents (dichloromethane, chloroform), aromatic solvents (toluene), and ethers (tetrahydrofuran). It will likely have limited solubility in polar protic solvents like ethanol and methanol and will be insoluble in water.
Proposed Experimental Protocol for Solubility Determination:
-
Rationale: To provide a semi-quantitative measure of solubility for practical laboratory use.
-
Methodology:
-
To a series of vials, add a fixed amount of the compound (e.g., 10 mg).
-
Add a measured volume (e.g., 1 mL) of various solvents (e.g., Toluene, THF, Dichloromethane, Acetone, Ethanol, Water) to each vial.
-
Agitate the vials at room temperature for a set period.
-
Visually classify the solubility as 'Soluble', 'Partially Soluble', or 'Insoluble'. For 'Soluble' samples, incrementally add more solute until saturation is observed to estimate the solubility limit.
-
Conclusion and Future Work
This compound is a promising molecular building block whose physical properties are central to its application in advanced materials and pharmaceuticals. This guide has consolidated the available data, primarily from commercial sources, which indicates it is a white solid with a melting point of 135 °C. By drawing authoritative parallels with its well-studied 3-bromo isomer and outlining a comprehensive suite of standard characterization techniques—including single-crystal X-ray diffraction, NMR, FT-IR, UV-Vis, and DSC—we have established a clear and scientifically rigorous path for a full and validated investigation of its properties.
Future research should focus on executing the experimental protocols detailed herein and publishing the results in peer-reviewed journals. This will provide the scientific community with the validated crystallographic, spectroscopic, and thermal data needed to confidently integrate this versatile compound into future technological and medicinal innovations.
References
A complete list of sources cited within this document is provided below for verification and further reading.
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- 1401863-51-1 | MFCD30469064 | this compound | AA Blocks. AA Blocks. [Link]
- This compound >98.0%(GC)(N) 5g - Laboratoriumdiscounter.
- Preparation and property analysis of antioxidant of carbazole derivatives - PMC.
- Plz help in identifying the compound? - ResearchGate.
- 9-Benzyl-3-bromo-9H-carbazole - PMC.
- This compound - Acros Pharmatech.
- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Taylor & Francis Online. [Link]
- (PDF) 9-Benzyl-3-bromo-9H-carbazole - ResearchGate.
- Preparation and Property Analysis of Antioxidant of Carbazole Derivatives - ResearchGate.
- Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characteriz
- Experimental and theoretical study of a new carbazole derivative having terminal benzimidazole rings - PubMed.
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- CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES - IJRPC. International Journal of Research in Pharmacy and Chemistry. [Link]
- Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society. [Link]
- CID 139078873 | C38H30N2 - PubChem.
- 9-Benzyl-3-bromo-9H-carbazole 98.0+%, TCI America™ | Fisher Scientific. Fisher Scientific. [Link]
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An In-depth Technical Guide to the Synthesis, Properties, and Applications of 9-benzyl-2-bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 9-benzyl-2-bromo-9H-carbazole, a key intermediate in the development of advanced functional materials. Carbazole derivatives are integral to the fields of organic electronics and medicinal chemistry, owing to their unique photophysical and electronic characteristics. This document details the strategic importance of the 9-benzyl and 2-bromo substitutions on the carbazole core, offering insights into the molecule's utility as a versatile building block. Detailed experimental protocols for its synthesis and subsequent functionalization via palladium-catalyzed cross-coupling reactions are presented, grounded in established chemical principles. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel carbazole-based materials for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmacological scaffolds.
Introduction: The Strategic Importance of the Carbazole Scaffold
The carbazole moiety, a tricyclic aromatic heterocycle, is a privileged structure in materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature confer excellent thermal stability and hole-transporting capabilities, making it a cornerstone for the development of organic semiconductors.[1][2] The nitrogen atom at the 9-position and the aromatic carbons offer multiple sites for functionalization, allowing for the fine-tuning of its electronic and photophysical properties.
The subject of this guide, this compound, is a strategically designed intermediate. The benzyl group at the N-9 position enhances solubility and influences the solid-state packing of derived materials, which is crucial for device performance in organic electronics. The bromine atom at the C-2 position serves as a versatile synthetic handle for introducing a wide array of functional groups through modern cross-coupling methodologies. This substitution pattern makes it a valuable precursor for creating complex molecules with tailored properties for specific applications, ranging from hole-transport materials in perovskite solar cells to emissive components in OLEDs.[1][3]
Physicochemical Properties
The inherent properties of this compound dictate its handling, reactivity, and suitability for various applications. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄BrN | [4] |
| Molecular Weight | 336.23 g/mol | [4] |
| CAS Number | 1401863-51-1 | |
| Appearance | White solid | |
| Melting Point | 135 °C | |
| Purity | Min. 98.0% (GC) | |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and tetrahydrofuran. |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the N-alkylation of 2-bromo-9H-carbazole with a benzyl halide. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated carbazole nitrogen attacks the electrophilic benzylic carbon.
Causality Behind Experimental Choices
The choice of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is critical to quantitatively deprotonate the relatively acidic N-H proton of the carbazole (pKa ≈ 16-17 in DMSO). This generates the carbazolide anion, a potent nucleophile. An aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is employed to dissolve the reactants and facilitate the SN2 reaction pathway while minimizing side reactions. The reaction is typically conducted under an inert atmosphere to prevent quenching of the strong base by atmospheric moisture.
Detailed Experimental Protocol: N-Benzylation of 2-bromo-9H-carbazole
Materials:
-
2-bromo-9H-carbazole
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Benzyl bromide or benzyl chloride
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromo-9H-carbazole (1.0 eq).
-
Add anhydrous DMF (or THF) to dissolve the starting material.
-
Under a gentle stream of nitrogen, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution will contain the sodium salt of 2-bromo-9H-carbazole.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel to afford this compound as a white solid.
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9-benzyl-2-bromo-9H-carbazole molecular weight and formula
An In-Depth Technical Guide to 9-benzyl-2-bromo-9H-carbazole
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated derivative of N-benzylated carbazole. Carbazoles are a significant class of nitrogen-containing heterocyclic aromatic compounds, prized for their unique electronic and photophysical properties.[1][2] The introduction of a benzyl group at the N9 position and a bromine atom at the C2 position creates a versatile molecular scaffold. This document details the fundamental physicochemical properties, a validated synthesis protocol, characterization methodologies, and the potential applications of this compound in materials science and pharmaceutical research. The content is intended for researchers, chemists, and professionals in drug development and organic electronics.
Core Molecular Profile
This compound is a solid, white crystalline compound at room temperature.[3] The core structure consists of a tricyclic carbazole system, functionalized with a benzyl group on the nitrogen atom and a bromine atom on one of the benzene rings. This structure provides a foundation for further chemical modification, making it a valuable intermediate in organic synthesis.
Molecular Structure
The chemical structure combines the rigid, planar carbazole moiety with a flexible benzyl group. The bromine atom acts as a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecules.
Caption: Molecular Structure of this compound.
Physicochemical Data
The key quantitative properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₄BrN | [3][4] |
| Molecular Weight | 336.23 g/mol | [3][5] |
| CAS Number | 1401863-51-1 | [3] |
| Appearance | White solid / powder | [3] |
| Melting Point | 135 °C | [3] |
| Purity | ≥98.0% (GC) | [3][5] |
Synthesis Protocol
The synthesis of this compound is typically achieved via a direct N-alkylation reaction. This method is widely used for functionalizing the nitrogen atom of carbazole and its derivatives.[6][7][8] The protocol involves the reaction of 2-bromo-9H-carbazole with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.
Rationale of Experimental Choices
-
Starting Material : 2-Bromo-9H-carbazole is selected as the precursor because the C2 position is a common site for modification in the development of materials for organic electronics.[9]
-
Base : A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the carbazole nitrogen, forming a nucleophilic carbazolide anion. This anion then readily attacks the electrophilic benzyl halide.
-
Solvent : A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
Step-by-Step Methodology
-
Preparation : To a solution of 2-bromo-9H-carbazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).
-
Reaction Initiation : Stir the mixture at room temperature for 30 minutes to ensure the formation of the carbazolide anion.
-
Addition of Alkylating Agent : Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions : Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up : After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification : Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel.[7]
Caption: General workflow for the synthesis of this compound.
Characterization and Validation
To confirm the identity, purity, and structure of the synthesized this compound, a suite of analytical techniques is employed. Each method provides a piece of self-validating evidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms. The presence of signals corresponding to the benzyl group and the specific substitution pattern on the carbazole core validates the successful synthesis.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, which should match the calculated value for the molecular formula C₁₉H₁₄BrN.[2] This confirms the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups present in the molecule. The spectrum will show characteristic peaks for aromatic C-H and C=C stretching.
-
Gas Chromatography (GC) : GC is employed to assess the purity of the final compound, with results typically expected to be ≥98%.[3][5]
Applications and Future Directions
While specific studies on this compound are emerging, the broader class of functionalized carbazoles has demonstrated significant potential in several high-technology and biomedical fields.
Organic Electronics
Carbazole derivatives are renowned for their charge-transport properties and are frequently used as building blocks for materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5][9] The this compound scaffold can serve as a key intermediate for creating:
-
Hole-Transport Materials : The carbazole core is an excellent hole-transporting moiety.
-
Host Materials for Phosphorescent OLEDs : The high triplet energy of the carbazole unit makes it suitable as a host for phosphorescent emitters.
-
Donor Materials in Solar Cells : The bromine atom allows for the attachment of other conjugated systems via cross-coupling reactions (e.g., Suzuki, Stille) to tune the electronic properties for photovoltaic applications.[5]
Pharmaceutical and Medicinal Chemistry
The carbazole nucleus is a recognized pharmacophore present in many biologically active compounds, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][10] The N-benzyl substitution can enhance binding to biological targets.[1] This compound could serve as a precursor for synthesizing novel therapeutic agents.[5][8]
References
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- CID 139078873 | C38H30N2. PubChem, National Institutes of Health.
- 9-Benzyl-3-bromo-9H-carbazole. ResearchGate.
- 9-Benzyl-3-bromo-9H-carbazole. PubMed Central, National Institutes of Health.
- The synthesis of 9-benzyl-9H-carbazole (BzCz). ResearchGate.
- 9-Benzyl-3-bromo-9H-carbazole. PubMed, National Institutes of Health.
- A review on the biological potentials of carbazole and its derived products. SpringerLink.
- CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research in Pharmacy and Chemistry.
- Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications.
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Navigating the Synthesis and Properties of 9-Benzyl-2-bromo-9H-carbazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 9-benzyl-2-bromo-9H-carbazole, a heterocyclic aromatic compound of interest in materials science and pharmaceutical research. We will delve into its physical properties, a representative synthetic protocol, and the rationale behind the experimental design, alongside a discussion of its thermal stability and potential applications.
Core Physical and Thermal Properties
This compound is a white solid at room temperature.[1] Its key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₄BrN | [1] |
| Molecular Weight | 336.23 g/mol | [1] |
| Melting Point | 133-137 °C | [2] |
| Boiling Point | Not available (likely decomposes) | N/A |
| CAS Number | 1401863-51-1 | [1] |
It is important to note that a boiling point for this compound is not reported in the literature. This is common for complex organic molecules which tend to decompose at elevated temperatures under atmospheric pressure. Instead, a more relevant parameter for this class of compounds is its thermal stability. Carbazole derivatives are generally known for their high thermal stability due to the rigid, fused aromatic ring system. This stability is a key attribute for their application in organic electronics, such as Organic Light Emitting Diodes (OLEDs), where materials are subjected to thermal stress during fabrication and operation.
Synthesis of this compound: A Methodological Deep Dive
The most common and effective method for this transformation is the N-alkylation of 2-bromo-9H-carbazole with benzyl bromide in the presence of a base.
Experimental Workflow: A Representative Protocol
The following protocol is a representative procedure adapted from the synthesis of analogous N-alkylated carbazoles.
Step-by-Step Methodology:
-
Preparation: To a solution of 2-bromo-9H-carbazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base.
-
Addition of Reagents: Benzyl bromide is then added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base: The N-H proton of the carbazole is weakly acidic. A base is required to deprotonate the nitrogen, forming the carbazolide anion, which then acts as a nucleophile. Common bases for this reaction include potassium carbonate (K₂CO₃), a mild and inexpensive base, or a stronger base like sodium hydride (NaH) for faster reaction times, although NaH requires more stringent anhydrous conditions.
-
Choice of Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen because it can dissolve the carbazole starting material and the ionic intermediate, while not participating in the reaction itself.
-
Reaction Temperature: The reaction can often proceed at room temperature, but gentle heating can increase the reaction rate without promoting significant side reactions.
-
Purification Method: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any potential byproducts. Recrystallization is an alternative or subsequent purification step to obtain highly pure crystalline material.
Structural Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the carbazole and benzyl moieties, as well as a singlet for the benzylic methylene (-CH₂-) protons. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display a unique signal for each carbon atom in a different chemical environment, confirming the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (336.23 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Note: While specific, publicly available NMR and mass spectra for this compound are not readily found, the expected spectral data can be reliably predicted based on the known spectra of closely related compounds such as 9-benzyl-9H-carbazole and various bromo-carbazoles.[4][5][6][7][8][9][10]
Potential Applications in Research and Development
Carbazole derivatives are a cornerstone in the development of advanced materials and potential therapeutic agents. The unique structure of this compound, featuring a hole-transporting carbazole core, a bulky benzyl group, and a reactive bromine atom, makes it a versatile building block.
-
Materials Science: The carbazole moiety is well-known for its excellent hole-transporting properties and high thermal stability, making it a key component in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[11] The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of more complex and tailored materials.
-
Drug Development: The carbazole scaffold is present in a number of naturally occurring and synthetic compounds with a wide range of biological activities. N-alkylated carbazoles have been investigated for their potential pharmaceutical properties. The bromo- and benzyl-substituents on the carbazole core can be modified to tune the compound's lipophilicity, steric profile, and electronic properties, which can in turn influence its biological activity and pharmacokinetic profile.
Conclusion
This compound is a valuable synthetic intermediate with promising applications in both materials science and medicinal chemistry. Its synthesis, based on the well-established N-alkylation of carbazoles, is straightforward and allows for the production of a high-purity material. The combination of a thermally stable carbazole core with the synthetic versatility offered by the bromine substituent makes this compound a compelling platform for the development of next-generation organic materials and novel therapeutic agents. Further research into the specific properties and applications of this and related compounds is warranted to fully unlock their potential.
References
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- Uludağ, N., Ateş, M., Tercan, B., Ermiş, E., & Hökelek, T. (2010). 9-Benzyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1077.
- ResearchGate. Figure S7. 1H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4).
- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Uludağ, N., Ateş, M., Tercan, B., Ermiş, E., & Hökelek, T. (2010). 9-Benzyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1077.
- Beilstein Journal of Organic Chemistry. Supporting Information for Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties.
- SpectraBase. 9-benzylcarbazole - 13C NMR.
- NIST. Carbazole. In NIST Chemistry WebBook.
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An In-depth Technical Guide to the Solubility Profile of 9-benzyl-2-bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 9-benzyl-2-bromo-9H-carbazole. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a detailed exploration of its relevant physicochemical properties, the critical importance of its solubility in key applications, and a robust experimental protocol for its empirical determination. By synthesizing foundational principles of solubility with actionable methodologies, this document serves as an essential resource for researchers in organic electronics and drug discovery.
Introduction: The Significance of this compound and Its Solubility
This compound is a carbazole derivative of significant interest in the fields of organic electronics and medicinal chemistry. The carbazole core provides a rigid, planar structure with valuable electronic and photophysical properties, making it a foundational building block for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strategic placement of the benzyl and bromo substituents allows for the fine-tuning of these properties, including solubility, which is a critical determinant of a compound's utility.
In materials science, the solubility of this compound directly impacts its processability for creating thin films and other layered structures essential for electronic devices. For drug development professionals, understanding the solubility of carbazole derivatives is paramount, as it profoundly influences bioavailability, formulation, and the reliability of in vitro testing results. Poor solubility can be a significant impediment, leading to challenges in absorption and distribution in biological systems.
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing researchers with the necessary tools to generate reliable and reproducible data.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The key characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄BrN | |
| Molecular Weight | 336.23 g/mol | |
| Appearance | White Solid | |
| Melting Point | 135 °C | |
| XLogP3-AA | 6 |
The large, nonpolar carbazole core, coupled with the benzyl group, suggests that this compound is likely to be poorly soluble in aqueous solutions and more soluble in organic solvents. The high calculated XLogP3-AA value of 6 further indicates a lipophilic nature. Qualitative insights can be drawn from related compounds; for instance, the synthesis of the isomer 9-benzyl-3-bromo-9H-carbazole involves its dissolution in a mixture of chloroform and ethanol, suggesting solubility in these or similar organic solvents.
Methodologies for Solubility Determination: A Technical Overview
The solubility of a compound can be assessed through two primary approaches: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This method measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in the early stages of drug discovery for rapid screening.
-
Thermodynamic (or Equilibrium) Solubility: This is considered the "gold standard" and measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This method provides a more accurate representation of a compound's true solubility and is crucial for lead optimization and formulation development.
Given the importance of obtaining precise and reliable data for research and development, this guide will focus on the thermodynamic shake-flask method.
Experimental Protocol: Thermodynamic Solubility Determination of this compound via the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade, e.g., DMSO, DMF, THF, Dichloromethane, Ethyl Acetate, Ethanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Spectroscopic Characterization of 9-benzyl-2-bromo-9H-carbazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 9-benzyl-2-bromo-9H-carbazole, a key intermediate in the development of advanced materials and pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
The carbazole scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its unique electronic and photophysical properties. The introduction of a benzyl group at the 9-position and a bromine atom at the 2-position modulates these properties, making this compound a versatile building block. Accurate and comprehensive spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior in subsequent applications. This guide provides a detailed examination of its NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
Principles of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at a specific frequency. This resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid overwhelming the spectrum with solvent signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles and data from structurally similar compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.10 | d | 1H | H-4 |
| ~ 8.05 | d | 1H | H-5 |
| ~ 7.60 | d | 1H | H-1 |
| ~ 7.50 | dd | 1H | H-3 |
| ~ 7.45 - 7.20 | m | 7H | H-6, H-7, H-8 & Benzyl Ar-H |
| ~ 5.50 | s | 2H | N-CH₂ |
Interpretation:
-
The downfield signals at ~8.10 and ~8.05 ppm are characteristic of the protons in the deshielded environment of the carbazole ring system.
-
The presence of the bromine atom at the 2-position influences the chemical shifts of the adjacent protons (H-1 and H-3).
-
The multiplet between 7.45 and 7.20 ppm corresponds to the remaining protons on the carbazole core and the five protons of the benzyl group.
-
The singlet at ~5.50 ppm is a key indicator of the benzylic methylene protons.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data provides further confirmation of the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | C-4a |
| ~ 138 | C-8a |
| ~ 137 | Benzyl C-ipso |
| ~ 128 - 126 | Benzyl Ar-C & Carbazole Ar-C |
| ~ 123 | C-4 |
| ~ 122 | C-5 |
| ~ 121 | C-1 |
| ~ 120 | C-3 |
| ~ 115 | C-2 (C-Br) |
| ~ 110 | C-8 |
| ~ 109 | C-4b |
| ~ 47 | N-CH₂ |
Interpretation:
-
The signals in the aromatic region (109-140 ppm) correspond to the twelve carbons of the carbazole ring and the six carbons of the benzyl group.
-
The carbon bearing the bromine atom (C-2) is expected to be shifted to approximately 115 ppm.
-
The signal at ~47 ppm is characteristic of the benzylic methylene carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule.
Principles of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations include stretching and bending modes. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a molecular fingerprint.
Experimental Protocol for IR Analysis
The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.
Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for background correction.
Predicted IR Absorption Spectrum
The predicted IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C stretch | Aromatic |
| ~ 1330 | C-N stretch | Aryl amine |
| ~ 1230 | C-H in-plane bend | Aromatic |
| ~ 1050 | C-Br stretch | Aryl bromide |
| 850-750 | C-H out-of-plane bend | Aromatic |
Interpretation:
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the carbazole and benzyl moieties.
-
The characteristic aromatic C=C stretching bands are expected in the 1600-1450 cm⁻¹ region.
-
A key diagnostic peak is the C-Br stretching vibration, which is anticipated to appear around 1050 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
Principles of Mass Spectrometry
In a mass spectrometer, a sample is first ionized. The resulting ions are then separated according to their m/z ratio by an analyzer and detected. The output is a mass spectrum, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum
For this compound (C₁₉H₁₄BrN), the following key signals are predicted in the mass spectrum:
| m/z | Assignment |
| 335/337 | [M]⁺ (Molecular ion peak) |
| 256 | [M - Br]⁺ |
| 244 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation:
-
The molecular ion peak [M]⁺ will appear as a pair of peaks at m/z 335 and 337 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
The fragment at m/z 256 corresponds to the loss of the bromine atom.
-
The peak at m/z 244 represents the loss of the benzyl group.
-
A prominent peak at m/z 91 is indicative of the stable tropylium ion, a common fragment from benzyl groups.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic characterization of this compound. The predicted data presented in this guide, based on fundamental spectroscopic principles and comparison with related structures, offers a robust framework for the identification and quality assessment of this important chemical entity. Researchers and scientists can leverage this information to confidently advance their work in drug discovery and materials science.
References
- General Principles of NMR Spectroscopy: For a foundational understanding of NMR, refer to "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle. This text provides a comprehensive overview of the theory and application of NMR. (A specific URL is not provided as this is a widely available textbook).
- Infrared Spectroscopy of Organic Molecules: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A specific URL is not provided as this is a widely available textbook).
- Mass Spectrometry Fundamentals: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (A specific URL is not provided as this is a widely available textbook).
- Spectroscopic Data of Carbazole Derivatives: While a direct match was not found, numerous publications on the synthesis and characterization of substituted carbazoles can be found in journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron. These articles provide valuable comparative data.
- Chemical Supplier Information for this compound: Basic properties and safety information can often be found on the websites of chemical suppliers.
A Comprehensive Technical Guide to the Safe Handling of 9-benzyl-2-bromo-9H-carbazole
This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for 9-benzyl-2-bromo-9H-carbazole. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information herein is synthesized from available safety data sheets, related chemical profiles, and established principles of laboratory safety.
Compound Identification and Properties
This compound is a solid, white crystalline powder.[1] Its chemical structure features a carbazole core, which is a common motif in pharmacologically active compounds and functional organic materials. The addition of a benzyl group at the 9-position and a bromine atom at the 2-position modifies its physicochemical properties.
A clear understanding of these properties is fundamental to its safe handling. While comprehensive experimental data for this specific molecule is not widely available, we can summarize its known characteristics.
| Property | Value | Source |
| Molecular Formula | C19H14BrN | [1] |
| Molecular Weight | 336.23 g/mol | [1] |
| CAS Number | 1401863-51-1 | [1][2] |
| Physical State | Solid | [1] |
| Appearance | White | [1] |
| Melting Point | 135 °C | [1] |
| Purity | Min. 98.0% | [1] |
Hazard Assessment: An Evidence-Based Approach
A critical aspect of working with any chemical is a thorough understanding of its potential hazards. For this compound, the available Safety Data Sheets (SDS) present a mixed and incomplete picture. One supplier classifies the compound as "Not a hazardous substance or mixture" under GHS regulations.[2] However, it is crucial to recognize that for many research chemicals, toxicological data is often limited. A recurring statement in the available documentation is "No data available" for acute toxicity, skin irritation, carcinogenicity, and other critical endpoints.[3][4]
Given this lack of specific data, a precautionary approach is warranted. We must infer potential hazards from related carbazole derivatives to ensure a robust safety protocol. For instance, the parent compound, 9H-Carbazole, is suspected of causing cancer (Carcinogenicity Category 2) and is known to cause skin and eye irritation.[5][6] Other brominated carbazole derivatives are also classified as skin and eye irritants.[7][8]
Potential Hazards (Inferred):
-
Skin and Eye Irritation: Based on data for related compounds, direct contact may cause irritation.[6][9][10]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[6][10]
-
Unknown Chronic Effects: Due to the absence of long-term exposure data, chronic effects, including potential carcinogenicity, cannot be ruled out.[3][11]
In the event of a fire, hazardous decomposition products may be released, including carbon monoxide, nitrogen oxides, and hydrogen bromide.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with the correct selection and use of PPE. The choice of PPE should be based on a conservative risk assessment that assumes the compound is hazardous in the absence of complete data.
Mandatory PPE Workflow
Caption: PPE selection workflow for handling this compound.
Safe Handling and Experimental Protocols
Adherence to a strict handling protocol is essential to minimize exposure and ensure experimental integrity.
General Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer, a chemical fume hood is mandatory.[9][10]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][9]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[10]
Step-by-Step Weighing and Solution Preparation Protocol:
-
Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Ensure all necessary equipment (spatulas, weigh boats, vials, solvent) is present.
-
PPE Donning: Put on all required PPE as outlined in the diagram above.
-
Transfer: Carefully transfer the required amount of this compound from its storage container to a tared weigh boat. Use a clean spatula and avoid generating dust.
-
Weighing: Record the mass.
-
Dissolution: Place the weigh boat into the receiving flask or beaker. Add the desired solvent and stir or sonicate until fully dissolved. This prevents the need to scrape residual powder from the weigh boat, which could create dust.
-
Clean-up: Wipe down the spatula and the weighing area with a damp cloth. Dispose of the cloth and any contaminated items (e.g., weigh boat) as chemical waste.
-
PPE Doffing: Remove gloves and wash hands thoroughly.
Storage and Disposal
Proper storage is crucial for maintaining the compound's integrity and for laboratory safety.
Storage Conditions:
-
Store away from incompatible substances such as strong oxidizing agents.[5]
Waste Disposal:
-
All waste materials, including empty containers and contaminated labware, must be disposed of in accordance with local, state, and national regulations.[2][3]
-
Do not allow the chemical to enter drains or the environment.[4][9] Entrust disposal to a licensed waste disposal company.[2]
Logical Flow for Spill Management
Caption: Decision and action flow for managing a small spill.
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is critical. Always have the SDS readily available for emergency responders.[3]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][10] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][10] If irritation persists, seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[3][10] |
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- This compound, 1G - B5460-1G. Lab Pro. URL
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- Material Safety Data Sheet - 9H-Carbazole. (2004). Fisher Scientific. URL
- SAFETY DATA SHEET - this compound. (2025). TCI Chemicals. URL
- SAFETY DATA SHEET - Carbazole. (2010). Fisher Scientific. URL
- SAFETY DATA SHEET - Carbazole. (2023). Fisher Scientific. URL
- SAFETY DATA SHEET - 2-Bromo-9-(2-naphthyl)-9H-carbazole. (2025). Tokyo Chemical Industry. URL
- CID 139078873 | C38H30N2. PubChem - NIH. URL
- 2-Bromo-9H-carbazole - SAFETY D
- 2-Bromo-9H-carbazole | C12H8BrN | CID 12717089. PubChem. URL
- (PDF) 9-Benzyl-3-bromo-9H-carbazole.
- 2-Bromo-9H-carbazole | 3652-90-2. Sigma-Aldrich. URL
- 9-Benzyl-3-bromo-9H-carbazole. Crysdot LLC. URL
- 9H-Carbazole: Human health tier II assessment. (2017). Australian Industrial Chemicals Introduction Scheme. URL
- 9-Benzyl-3-bromo-9H-carbazole 339576-55-5. Tokyo Chemical Industry Co., Ltd. URL
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The Benzyl Group in 9-benzyl-2-bromo-9H-carbazole: A Multifunctional Tool in Synthetic and Materials Chemistry
An In-Depth Technical Guide
Abstract
Carbazole and its derivatives are cornerstone heterocyclic scaffolds in the development of pharmaceuticals, organic electronics, and advanced materials.[1][2][3] The strategic functionalization of the carbazole nucleus is paramount to tuning its chemical and physical properties for specific applications.[4][5] This guide provides an in-depth analysis of the function of the benzyl group in the versatile building block, 9-benzyl-2-bromo-9H-carbazole. We will explore its role not merely as a passive substituent but as an active director of reactivity and a modulator of key physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage N-substituted carbazoles in their synthetic strategies.
The Strategic Imperative for N-Substitution in Carbazole Chemistry
The nitrogen atom in the 9H-carbazole ring possesses a reactive proton. While this N-H bond is integral to the properties of many natural carbazoles, it can also be a liability in multi-step organic synthesis. The acidic nature of the proton can interfere with organometallic reagents, bases, and various catalytic cycles, leading to side reactions and reduced yields.
Therefore, the installation of a substituent at the 9-position serves several critical functions:
-
Protection: It masks the reactive N-H group, allowing for selective chemical transformations at other positions on the carbazole ring.
-
Property Modulation: It provides a handle to tune solubility, thermal stability, and electronic properties.[4][6]
-
Structural Definition: It introduces steric bulk that can influence molecular packing and conformation.
The benzyl group (Bn), with its robust nature and distinct chemical properties, is a particularly effective choice for this role.
Core Functions of the Benzyl Group in this compound
A Robust and Removable Protecting Group
The primary function of the benzyl group in this context is to serve as a protecting group for the carbazole nitrogen.[7][8] Its C-N bond is stable to a wide range of reaction conditions, including those typically used for cross-coupling reactions at the C2-bromo position. This stability allows chemists to focus on functionalizing the carbazole core without interference from the nitrogen atom.
Once the desired modifications are complete, the benzyl group can be removed under specific conditions, most commonly via catalytic hydrogenation, to regenerate the N-H functionality if required for the final target molecule.[8][9]
This procedure details the N-alkylation of 2-bromo-9H-carbazole, a common method for introducing the benzyl protecting group. The synthesis is analogous to that of the 3-bromo isomer.[10][11]
Workflow for N-Benzylation
Caption: Synthetic workflow for N-benzylation of 2-bromo-9H-carbazole.
Step-by-Step Methodology:
-
To a solution of 2-bromo-9H-carbazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure product.
The following protocol describes a common method for cleaving the N-benzyl group.[8][9]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent, such as methanol or ethyl acetate.
-
Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.
-
Flush the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature. High pressure and/or elevated temperatures may be required to facilitate the reaction.[8]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 2-bromo-9H-carbazole.
Steric and Conformational Influence
The benzyl group is sterically demanding. X-ray crystallography studies on the closely related 9-benzyl-3-bromo-9H-carbazole reveal that the carbazole ring system is essentially planar, while the phenyl ring of the benzyl group is oriented nearly perpendicular to it.[10][11][12] This orthogonal arrangement minimizes steric clash and dictates the molecule's overall three-dimensional shape.
Table 1: Crystallographic Data for 9-benzyl-substituted Carbazoles
| Parameter | 9-benzyl-3-bromo-9H-carbazole[11] | 9-benzyl-9H-carbazole[12] |
|---|---|---|
| Formula | C₁₉H₁₄BrN | C₁₉H₁₅N |
| Carbazole Planarity (r.m.s. deviation) | 0.013 Å | ~0.040 Å |
| Dihedral Angle (Carbazole plane vs. Benzyl plane) | 87.1 (2)° | 85.3 - 89.9° |
This perpendicular orientation can influence intermolecular interactions, such as π-π stacking, affecting crystal packing and the morphology of thin films in materials applications.[13] Furthermore, the steric bulk can hinder access to the C1 and C8 positions of the carbazole ring, potentially enhancing the selectivity of reactions at other sites.
Modulation of Physicochemical Properties
Compared to the parent 2-bromo-9H-carbazole, which has limited solubility, the presence of the large, aromatic benzyl group significantly enhances solubility in common organic solvents like dichloromethane, chloroform, THF, and toluene. This is a critical practical advantage, simplifying reaction setup, purification, and solution-based processing for device fabrication.[13]
The carbazole moiety is an excellent electron donor and possesses inherent fluorescent properties.[2][14] Substitution at the nitrogen atom directly modulates these characteristics.[4][6] The benzyl group, connected via a methylene (-CH₂-) spacer, is not in direct conjugation with the carbazole's π-system. Its electronic influence is therefore primarily inductive rather than resonant.
This electronic isolation ensures that the fundamental photophysical properties of the carbazole core are largely retained.[5] However, the benzyl group can still play a role. For instance, derivatives of 9-benzyl-9H-carbazole have been developed as fluorescent chemosensors, where the benzyl group helps create a specific binding pocket for metal cations, leading to a detectable change in fluorescence upon coordination.[15]
Logical Flow of Benzyl Group Function
Caption: Multifaceted roles of the benzyl group on the carbazole core.
Conclusion: A Strategically Indispensable Group
In this compound, the benzyl group transcends the role of a simple substituent. It is a strategically vital component that serves three primary, interconnected functions:
-
Enables Synthetic Versatility: As a robust protecting group, it pacifies the carbazole nitrogen, unlocking a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions at the C2-bromo position.
-
Dictates Molecular Architecture: Its steric bulk imposes a near-orthogonal geometry that influences solid-state packing and intermolecular interactions.
-
Improves Practical Utility: It drastically enhances solubility in organic solvents, streamlining synthesis, purification, and material processing.
Understanding these functions allows researchers to fully exploit this compound as a versatile platform for constructing complex molecules for drug discovery, organic light-emitting diodes (OLEDs), and other advanced applications.
References
- Yoshikawa, K., et al. (2021). DEPROTECTION OF THE CARBAZOLE PMB GROUP USING HYPERVALENT IODINE REAGENT COMBINED WITH N-HYDROXYPHTHALIMIDE. HETEROCYCLES, 103(2).
- Gotor-Fernández, V., et al. (2011). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry.
- Fathimoghadam, F., et al. (2015). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. Archiv der Pharmazie.
- Gotor-Fernández, V., et al. (2011). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. RSC Publishing.
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- Maegawa, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- Oprea, A., et al. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI.
- Mali, M., et al. (2021). Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. ResearchGate.
- Kim, J., et al. (2011). Synthesis and Electro-Optical Properties of Carbazole-Substituted Pyrene Derivatives. Journal of Nanoscience and Nanotechnology.
- Görgün, N., et al. (2022). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate.
- ResearchGate. (n.d.). The synthesis of 9-benzyl-9H-carbazole (BzCz).
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. ResearchGate.
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online.
- Chang, C.-H., et al. (2021). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. ACS Omega.
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. PubMed.
- Kaushik, N., et al. (2013). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central.
- Uludağ, N., et al. (2009). 9-Benzyl-9H-carbazole. ResearchGate.
- Çapan, A. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications.
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- Acros Pharmatech. (n.d.). This compound.
- Chen, Y.-Y., et al. (2020). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. HETEROCYCLES, 100(4).
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The Strategic Intermediate: A Technical Guide to 9-benzyl-2-bromo-9H-carbazole
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatility of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in the realms of medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electron density provide a unique platform for the development of a diverse array of functional molecules.[1] Carbazole derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antibacterial, and neuroprotective properties.[1] In the domain of organic electronics, the excellent charge transport properties and thermal stability of carbazoles have made them indispensable components in organic light-emitting diodes (OLEDs).[2] This guide focuses on a key derivative, 9-benzyl-2-bromo-9H-carbazole, a strategic intermediate whose utility stems from the specific placement of its functional groups, offering a gateway to novel molecular architectures.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthesis and material fabrication. The benzyl group at the 9-position enhances solubility in common organic solvents and can influence the solid-state packing of its derivatives, a critical factor in the performance of organic electronic devices. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular complexity.
| Property | Value | Source |
| CAS Number | 1401863-51-1 | [3] |
| Molecular Formula | C₁₉H₁₄BrN | [3] |
| Molecular Weight | 336.23 g/mol | [3] |
| Appearance | White Solid | [3] |
| Melting Point | 133.0 to 137.0 °C | [3] |
| Purity | ≥ 95.00% | [3] |
Synthesis and Characterization: A Methodical Approach
Proposed Synthetic Pathway
The synthesis commences with the regioselective bromination of 9H-carbazole to yield 2-bromo-9H-carbazole, followed by the N-alkylation with benzyl bromide.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Adapted from the synthesis of 9-benzyl-3-bromo-9H-carbazole)
Step 1: Synthesis of 2-Bromo-9H-carbazole
-
To a solution of 9H-carbazole in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-bromo-9H-carbazole.
Step 2: Synthesis of this compound
-
To a solution of 2-bromo-9H-carbazole in DMF, add a base such as potassium carbonate (K₂CO₃).
-
To this suspension, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).[4]
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.[4]
Spectroscopic Characterization (Anticipated)
While specific spectral data for this compound is not widely published, the expected NMR signals can be predicted based on the analysis of related carbazole derivatives.[7][8][9]
¹H NMR: The spectrum is expected to show signals for the benzylic protons as a singlet, and a complex pattern of aromatic protons corresponding to the carbazole and benzyl rings. The protons on the brominated ring of the carbazole will exhibit characteristic shifts and coupling constants.
¹³C NMR: The spectrum will display distinct signals for the benzylic carbon and the aromatic carbons of the carbazole and benzyl moieties. The carbon atom attached to the bromine will be significantly influenced, and its chemical shift will be a key diagnostic peak.
Applications as a Strategic Building Block
The synthetic utility of this compound lies in its ability to serve as a versatile precursor for more complex molecules with applications in both medicinal chemistry and materials science.
In the Synthesis of Organic Electronic Materials
The bromine atom at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of various aryl, heteroaryl, or amino groups, enabling the fine-tuning of the electronic and photophysical properties of the resulting materials. This makes this compound a valuable intermediate in the synthesis of:
-
Host materials for OLEDs: By coupling with electron-transporting or hole-transporting moieties, novel host materials with balanced charge injection and transport properties can be designed.
-
Emitting materials for OLEDs: The carbazole core can be extended with chromophoric units to create new fluorescent or phosphorescent emitters with tailored emission colors and high quantum efficiencies.
-
Materials for organic photovoltaics (OPVs): The derivatization of the carbazole scaffold can lead to new donor or acceptor materials for use in the active layer of organic solar cells.[1]
Caption: Synthetic utility of this compound in OLED material synthesis.
In Medicinal Chemistry and Drug Discovery
The carbazole framework is a common motif in many biologically active natural products and synthetic drugs. The ability to functionalize the 2-position of this compound opens up avenues for the synthesis of novel compounds with potential therapeutic applications. The introduction of various substituents can modulate the molecule's lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets. This makes it a valuable starting material for the development of:
-
Anticancer agents: Many carbazole derivatives have shown potent cytotoxic activity against various cancer cell lines.
-
Antimicrobial agents: The carbazole scaffold can be elaborated to produce compounds with antibacterial and antifungal properties.[7]
-
Neuroprotective agents: Certain carbazole derivatives have been investigated for their potential in treating neurodegenerative diseases.
Future Outlook and Conclusion
This compound stands as a strategically important, yet underexplored, building block in the vast landscape of carbazole chemistry. Its well-defined structure, coupled with the synthetic versatility offered by the bromine substituent, positions it as a valuable precursor for the next generation of advanced materials and therapeutic agents. Further research into its specific photophysical and electrochemical properties, as well as the exploration of its utility in a broader range of synthetic transformations, will undoubtedly unlock its full potential. This guide serves as a foundational resource to stimulate further investigation and innovation in the application of this promising carbazole derivative.
References
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. [Link]
- Acros Pharmatech. (n.d.). This compound.
- Çapan, A., et al. (2021). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents.
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. PubMed. [Link]
- ResearchGate. (n.d.). The synthesis of 9-benzyl-9H-carbazole (BzCz).
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole.
- The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.
- Google Patents. (n.d.). CN104211634A - Synthetic method of 2-bromocarbazole.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Al-Hussain, S. A., & Al-Majedy, Y. K. (2022). A review on the biological potentials of carbazole and its derived products. Journal of Medicinal and Chemical Sciences, 5(4), 534-554. [Link]
- Beilstein Journals. (n.d.). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic.
- ResearchGate. (n.d.). Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole.
- Uludag, N., et al. (2010). 9-Benzyl-9H-carbazole. PubMed. [Link]
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Methodological & Application
Synthesis of 9-benzyl-2-bromo-9H-carbazole from 9H-carbazole
An Application Note and Protocol for the Synthesis of 9-benzyl-2-bromo-9H-carbazole
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of materials for organic electronics and pharmaceutical agents. The synthesis is a two-step process commencing with the N-alkylation of commercially available 9H-carbazole with benzyl bromide to yield 9-benzyl-9H-carbazole. This intermediate is subsequently subjected to regioselective electrophilic bromination using N-Bromosuccinimide (NBS) to afford the target compound. This guide offers a detailed, step-by-step protocol, explains the chemical principles underpinning the experimental choices, and outlines methods for purification and characterization to ensure the synthesis of a high-purity final product.
Introduction and Scientific Principles
Carbazole derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for their unique electronic and photophysical properties.[1] The functionalization of the carbazole nucleus allows for the fine-tuning of these properties. The synthesis of this compound provides two key functionalization points: the nitrogen atom, protected with a benzyl group that can potentially be removed later, and the bromine atom at the C-2 position, which serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
The synthetic strategy involves two distinct, high-yielding transformations:
-
Step 1: N-Benzylation of 9H-Carbazole: This is a classic nucleophilic substitution reaction. The nitrogen atom of the carbazole is weakly acidic. In the presence of a suitable base, it is deprotonated to form the carbazolide anion, a potent nucleophile. This anion then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction to form the N-C bond, yielding 9-benzyl-9H-carbazole. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base while not interfering with the nucleophile, thereby accelerating the reaction.
-
Step 2: Electrophilic Aromatic Bromination: The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine (Br+). The substitution pattern is directed by the existing substituents. While electrophilic substitution on carbazole itself typically favors the 3- and 6-positions, the presence of the bulky N-benzyl group can influence the regioselectivity. The reaction may yield a mixture of isomers, with the 2-bromo isomer being a significant product. Therefore, chromatographic purification is a critical step to isolate the desired product.
Experimental Workflow Diagram
The overall synthetic workflow is depicted below, outlining the progression from starting materials to the final, purified product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Benzyl bromide is a lachrymator, and DMF is a skin irritant. NBS is corrosive and a moisture-sensitive irritant.
Part 1: Synthesis of 9-benzyl-9H-carbazole
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 9H-Carbazole | 167.21 | 5.00 g | 29.9 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.18 g | 44.8 |
| Benzyl Bromide | 171.04 | 3.9 mL (5.62 g) | 32.9 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 9H-carbazole (5.00 g, 29.9 mmol) and anhydrous potassium carbonate (6.18 g, 44.8 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Slowly add benzyl bromide (3.9 mL, 32.9 mmol) to the suspension dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase until the carbazole starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 250 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from ethanol to yield 9-benzyl-9H-carbazole as a white crystalline solid. Dry the product under vacuum. The expected yield is typically >90%.
Part 2: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 9-benzyl-9H-carbazole | 257.33 | 4.00 g | 15.5 |
| N-Bromosuccinimide (NBS) | 177.98 | 2.76 g | 15.5 |
| Acetonitrile (CH₃CN) | - | 80 mL | - |
Protocol:
-
Setup: In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 9-benzyl-9H-carbazole (4.00 g, 15.5 mmol) in 80 mL of acetonitrile.
-
Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.
-
Reagent Addition: Add N-Bromosuccinimide (2.76 g, 15.5 mmol) to the cooled solution in small portions over 15 minutes. The addition of NBS in one portion can lead to side reactions.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature. Continue stirring for 8-12 hours. Monitor the reaction by TLC (hexane/ethyl acetate 95:5) for the disappearance of the starting material.
-
Workup: Once the reaction is complete, pour the mixture into 200 mL of water. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (1 x 50 mL) to quench any remaining bromine, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as a solid.
-
Purification: The crude product will likely be a mixture of isomers. Purify the solid by flash column chromatography on silica gel using a hexane/dichloromethane gradient to isolate the desired 2-bromo isomer. Combine the fractions containing the pure product and evaporate the solvent.
Trustworthiness: Product Characterization and Validation
To ensure the identity and purity of the synthesized compounds, a self-validating system of analytical checks is essential.
-
Reaction Monitoring: TLC is used to monitor the consumption of starting materials and the formation of products, ensuring the reaction goes to completion and preventing the formation of byproducts from over-reaction.
-
Intermediate Validation (9-benzyl-9H-carbazole):
-
Melting Point: The measured melting point should be consistent with literature values (approx. 119-121 °C).
-
Spectroscopy: ¹H NMR spectroscopy should confirm the presence of the benzyl group protons and the aromatic protons of the carbazole core, with the disappearance of the N-H proton signal from the starting material.
-
-
Final Product Validation (this compound):
-
Melting Point: The purified product should exhibit a sharp melting point, consistent with reported values (approx. 135°C).[2]
-
Purity: Gas Chromatography (GC) analysis can be used to confirm the purity of the final product, which should be >98%.[2]
-
Spectroscopy: ¹H and ¹³C NMR spectroscopy are required to confirm the structure and regiochemistry. The ¹H NMR spectrum should show a distinct pattern for the aromatic protons, confirming substitution at the C-2 position. Mass Spectrometry (HRMS) should show the correct molecular ion peak with the characteristic isotopic pattern for a bromine-containing compound.
-
References
- Huang, P., & Wang, X. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1763. [Link]
- ResearchGate. (n.d.). Scope of N‐arylation of carbazole with different iodobenzenes.
- PubMed. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online. [Link]
- Jian-Li, H., Wei, Z., & Xian-Li, W. (2005). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society, 52(3), 635-639. [Link]
- ResearchGate. (2009). 9-Benzyl-3-bromo-9H-carbazole.
- ResearchGate. (n.d.). The synthesis of 9-benzyl-9H-carbazole (BzCz).
- Acros Pharmatech. (n.d.). This compound.
- Çapan, A., et al. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition.
Sources
Application Note: A Detailed Protocol for the Synthesis of 9-benzyl-2-bromo-9H-carbazole
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 9-benzyl-2-bromo-9H-carbazole. This compound serves as a crucial building block in the fields of materials science, particularly for organic light-emitting diodes (OLEDs), and in the development of novel pharmaceutical agents. The synthetic strategy detailed herein employs a classical N-alkylation reaction, specifically the N-benzylation of 2-bromo-9H-carbazole using benzyl bromide in the presence of a mild base. This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth explanations for procedural choices, robust safety protocols, and methods for product characterization to ensure both reliability and reproducibility.
Introduction and Scientific Context
Carbazole derivatives are a cornerstone of modern organic electronics and medicinal chemistry. Their rigid, planar structure and electron-rich aromatic system impart desirable hole-transporting properties and create a versatile scaffold for pharmacologically active molecules. The specific target of this protocol, this compound, combines the carbazole core with two key functional groups: a benzyl group at the 9-position (nitrogen) and a bromine atom at the 2-position.
-
The N-benzyl group enhances solubility and can influence the morphological and electronic properties of resulting materials.
-
The bromo-substituent provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination), allowing for the construction of more complex, conjugated systems.[1][2][3]
The synthesis is achieved via a nucleophilic substitution (SN2) reaction, a fundamental and highly reliable transformation in organic chemistry. This protocol has been optimized for high yield and purity, providing a solid foundation for further research and development.
Reaction Scheme and Mechanism
Overall Reaction:
Mechanism of N-Benzylation:
The reaction proceeds through a two-step SN2 mechanism:
-
Deprotonation: The weakly acidic proton on the nitrogen of the 2-bromo-9H-carbazole (pKa ≈ 16-17 in DMSO) is removed by the base, potassium carbonate. This generates a nucleophilic carbazolide anion. Potassium carbonate is chosen as it is a mild, inexpensive, and easy-to-handle base, sufficient for this deprotonation without causing unwanted side reactions.
-
Nucleophilic Attack: The resulting carbazolide anion attacks the electrophilic benzylic carbon of benzyl bromide. The bromide ion is displaced as a leaving group, forming the C-N bond and yielding the final product, this compound. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, leaving the carbazolide anion highly reactive, thereby accelerating the rate of the SN2 reaction.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Equiv. | Supplier |
| 2-Bromo-9H-carbazole | C₁₂H₈BrN | 246.11 | - | 2.46 g | 10.0 | 1.0 | Sigma-Aldrich |
| Benzyl Bromide | C₇H₇Br | 171.04 | - | 1.37 mL (1.97 g) | 11.5 | 1.15 | Acros Organics |
| Potassium Carbonate | K₂CO₃ | 138.21 | - | 2.76 g | 20.0 | 2.0 | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | 50 mL | - | - | Merck |
| Deionized Water | H₂O | 18.02 | - | ~500 mL | - | - | In-house |
| Ethanol | C₂H₆O | 46.07 | 95% or Absolute | As needed | - | - | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | - | - | J.T. Baker |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | - | - | J.T. Baker |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed | - | - | J.T. Baker |
| Anhydrous MgSO₄ / Na₂SO₄ | - | - | - | As needed | - | - | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle with magnetic stirrer
-
Nitrogen or Argon gas inlet and bubbler
-
Thermometer or thermocouple
-
Magnetic stir bars
-
Glass funnels and Büchner funnel
-
Filter paper
-
Beakers (various sizes) and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
-
Melting point apparatus
-
NMR spectrometer and Mass spectrometer for characterization
Detailed Experimental Protocol
This protocol is based on established N-alkylation procedures for carbazole derivatives.[4]
Reaction Setup and Execution
-
Drying and Inert Atmosphere: Assemble the 100 mL three-neck flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Flame-dry the glassware under vacuum or oven-dry at 120 °C for at least 4 hours and allow it to cool under a stream of inert gas (N₂ or Ar). Maintaining an inert atmosphere is good practice to prevent moisture from interfering with the reaction.
-
Addition of Reagents: To the flask, add 2-bromo-9H-carbazole (2.46 g, 10.0 mmol) and finely ground anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF via syringe or cannula. Begin stirring the suspension at room temperature.
-
Addition of Benzyl Bromide: Using a syringe, slowly add benzyl bromide (1.37 mL, 11.5 mmol) to the stirring suspension. Caution: Benzyl bromide is a potent lachrymator and should be handled with extreme care in a certified chemical fume hood.[5][6]
-
Reaction Conditions: Heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature and continue vigorous stirring for 4-6 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a developing solvent (e.g., 9:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the 2-bromo-9H-carbazole spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The product spot should be visualized under a UV lamp.
Work-up and Product Isolation
-
Cooling: Once the reaction is complete (as determined by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 400 mL of cold deionized water while stirring. The crude product will precipitate as a solid. The purpose of this step is to precipitate the organic product, as it is insoluble in water, while the inorganic salts (KBr, excess K₂CO₃) and DMF dissolve in the aqueous phase.
-
Filtration: Stir the suspension for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper thoroughly with deionized water (3 x 50 mL) to remove any residual DMF and inorganic salts. Follow with a wash of cold ethanol (2 x 20 mL) to remove some organic impurities.
-
Drying: Press the solid dry on the funnel and then transfer it to a watch glass to air-dry. For complete drying, place the solid in a vacuum oven at 40-50 °C overnight. An expected crude yield is typically in the range of 85-95%.
Purification
Recrystallization is the most common method for purifying the crude product.
-
Solvent Selection: Ethanol is a suitable solvent for recrystallization.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask. If any insoluble material remains, perform a hot filtration.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization and Expected Results
-
Appearance: Off-white to pale yellow solid.[7]
-
Melting Point: Literature melting points for carbazole derivatives can vary. The melting point of the starting material, 2-bromo-9H-carbazole, is 250-254 °C.[7] The product's melting point should be determined and compared with literature values if available.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~5.4 ppm (s, 2H): Benzylic protons (-CH₂-).
-
δ ~7.2-7.5 ppm (m, 10H): Aromatic protons from the benzyl group and the carbazole core.
-
δ ~8.0-8.2 ppm (m, 2H): Aromatic protons on the carbazole core, likely those adjacent to the nitrogen and in the brominated ring, shifted downfield.
-
The characteristic broad singlet of the N-H proton from the starting material (typically > 8.0 ppm) will be absent.
-
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the benzylic carbon around δ 47 ppm and a complex set of signals in the aromatic region (δ 110-142 ppm).
-
Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z = 335 and 337 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom.
Visual Workflow and Schematics
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from preparation to final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Information
All manipulations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
2-Bromo-9H-carbazole: Harmful if swallowed.[7] Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8] Avoid inhalation of dust.
-
Benzyl Bromide: Severe Lachrymator. Causes serious eye irritation, skin irritation, and respiratory irritation.[5][6] Combustible liquid. Handle with extreme caution, using a syringe in a fume hood. Keep away from heat and open flames.[6]
-
Potassium Carbonate (K₂CO₃): Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[10] The dust can be harmful if inhaled.
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[11] Harmful in contact with skin.[12] Causes serious eye irritation.[11] Suspected of damaging the unborn child (Reproductive Toxicity Category 1B).[12][13] Obtain special instructions before use and handle with appropriate containment.
-
Waste Disposal: All organic waste, including the DMF-containing filtrate and recrystallization mother liquor, must be collected in a designated halogenated organic waste container for proper disposal.
References
- Sigma-Aldrich. (2013).
- Thermo Fisher Scientific. (2010).
- RCI Labscan Limited. (2021).
- Thermo Fisher Scientific. (2018).
- INEOS Group. (2022).
- Carl ROTH. (n.d.).
- Merck Millipore. (n.d.). N,N-Dimethylformamide SDS. Link
- Carl ROTH. (n.d.).
- Ossila. (2023).
- Fisher Scientific. (2025).
- Chemos GmbH & Co.KG. (n.d.).
- Chemos GmbH & Co.KG. (n.d.).
- Thermo Fisher Scientific. (2015).
- Enartis. (2015).
- Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. Link
- Sigma-Aldrich. (2024).
- SynQuest Laboratories, Inc. (2016).
- CCDC. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Royal Society of Chemistry. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry. Link
- Sigma-Aldrich. (n.d.). 2-Bromo-9H-carbazole | 3652-90-2. Link
- PubChem. (n.d.). 2-Bromo-9H-carbazole. Link
- FUJIFILM Wako Chemicals. (2025).
- American Chemical Society. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- American Chemical Society. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye.
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- American Chemical Society. (n.d.). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry. Link
- American Chemical Society. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. Link
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- ResearchG
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N-benzylation of 2-bromo-9H-carbazole procedure
An Application Guide for the Synthesis of 2-Bromo-9-benzyl-9H-carbazole
Authored by: A Senior Application Scientist
This document provides a detailed protocol and scientific rationale for the N-benzylation of 2-bromo-9H-carbazole, a critical transformation for synthesizing advanced materials used in organic electronics and as intermediates in pharmaceutical development. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, procedural choices, and validation techniques.
Introduction: The Significance of N-Functionalized Carbazoles
Carbazole and its derivatives are a cornerstone in materials science and medicinal chemistry. The rigid, planar structure and rich electron density of the carbazole nucleus make it an exceptional building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells.[1] The bromine atom at the 2-position of 2-bromo-9H-carbazole serves as a versatile synthetic handle for further cross-coupling reactions, allowing for the construction of complex, high-performance molecular architectures.
N-alkylation, specifically N-benzylation, is a fundamental modification that significantly enhances the utility of the carbazole core. The introduction of a benzyl group at the 9-position (the nitrogen atom) serves several key purposes:
-
Solubility Enhancement: The bulky benzyl group disrupts intermolecular packing, improving the solubility of the carbazole derivative in common organic solvents.
-
Morphological Control: It influences the solid-state packing and thin-film morphology of materials, which is crucial for optimizing charge transport in electronic devices.
-
Steric and Electronic Tuning: The benzyl group provides steric bulk and can be substituted to fine-tune the electronic properties of the final molecule.
-
Biological Activity: In medicinal chemistry, N-substitution is a common strategy to modulate the therapeutic properties of carbazole-based compounds, which have shown potential as anticancer and neuroprotective agents.[2]
This guide focuses on a robust and widely applicable method for the N-benzylation of 2-bromo-9H-carbazole, grounded in the principles of nucleophilic substitution.
Mechanistic Rationale and Causality of Experimental Choices
The N-benzylation of carbazole is a classic example of a Williamson ether synthesis-type reaction, proceeding via an SN2 mechanism. Understanding the underlying principles is paramount for successful execution and troubleshooting.
The Acidity of the Carbazole N-H Bond
The nitrogen atom in the 9H-carbazole ring system is part of an aromatic pyrrole-like structure. The lone pair of electrons on the nitrogen participates in the aromatic π-system, which significantly increases the acidity of the N-H proton compared to a typical secondary amine. The pKa of the carbazole N-H is in the mid-teens, making it readily deprotonated by a suitable base.[3] This deprotonation is the critical first step, generating a highly nucleophilic carbazole anion.
The SN2 Reaction Pathway
The overall transformation can be visualized in two primary steps:
-
Deprotonation: A base (B⁻) abstracts the acidic proton from the 2-bromo-9H-carbazole nitrogen, forming the carbazolide anion.
-
Nucleophilic Attack: The electron-rich carbazolide anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide). This concerted attack displaces the halide leaving group, forming the new N-C bond.
Caption: Reaction mechanism for N-benzylation of 2-bromo-9H-carbazole.
Critical Parameter Selection
-
Choice of Base: The selection of the base is dictated by the need to quantitatively deprotonate the carbazole.
-
Strong Bases (e.g., Sodium Hydride, NaH): NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the carbazole, driving the reaction to completion. Its byproduct is hydrogen gas, which simply evolves from the reaction, ensuring a clean process. This is the basis for the protocol detailed below.[4]
-
Weaker Bases (e.g., Potassium Carbonate, K₂CO₃): These are often used in polar aprotic solvents like DMF or under phase-transfer catalysis (PTC) conditions.[5] Microwave-assisted synthesis frequently employs K₂CO₃ adsorbed onto a solid support, providing a "green" and rapid alternative.[6][7]
-
-
Solvent System: The solvent must be aprotic to avoid quenching the base and the carbazolide anion.
-
Tetrahydrofuran (THF) and Dimethylformamide (DMF): Anhydrous THF is an excellent choice for reactions involving NaH.[4] DMF is a polar aprotic solvent that excels at solvating cations, leaving the carbazolide anion "naked" and highly reactive, thus accelerating the SN2 reaction. A mixture of THF and DMF can be used to balance reactivity and solubility.
-
-
Alkylating Agent: Benzyl bromide is generally preferred over benzyl chloride because bromide is a better leaving group, resulting in a faster reaction rate.
Experimental Protocol: N-Benzylation using Sodium Hydride
This protocol describes a standard, reliable method for the synthesis of 2-bromo-9-benzyl-9H-carbazole. Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2-Bromo-9H-carbazole | Two-neck round-bottom flask (flame-dried) |
| Sodium Hydride (60% dispersion in oil) | Magnetic stirrer and stir bar |
| Benzyl Bromide | Septa and Nitrogen/Argon inlet |
| Anhydrous Tetrahydrofuran (THF) | Syringes and needles |
| Anhydrous Dimethylformamide (DMF) | Condenser |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Thin-Layer Chromatography (TLC) plates (silica) |
| Ethyl Acetate (EtOAc) | Rotary evaporator |
| Hexane | Glassware for column chromatography |
| Brine (Saturated aq. NaCl) | Standard laboratory glassware |
| Anhydrous Magnesium Sulfate (MgSO₄) |
Step-by-Step Methodology
Caption: Experimental workflow for the N-benzylation of 2-bromo-9H-carbazole.
-
Inert Atmosphere Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Preparation: To the flask, add sodium hydride (1.2 equivalents, e.g., 1.2 mmol, 48 mg of 60% dispersion) and suspend it in anhydrous THF (approx. 5 mL).
-
Deprotonation: Dissolve 2-bromo-9H-carbazole (1.0 equivalent, e.g., 1.0 mmol, 246 mg) in a minimal amount of anhydrous DMF (approx. 2-3 mL) and add it dropwise to the stirred NaH suspension at room temperature.
-
Expert Insight: The addition may cause bubbling as hydrogen gas evolves. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the carbazolide anion.
-
-
Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add benzyl bromide (1.1 equivalents, e.g., 1.1 mmol, 0.13 mL) dropwise via syringe.
-
Causality Note: Adding the alkylating agent at 0 °C helps to control the initial exothermic reaction.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the reaction is complete. The progress is monitored by TLC (e.g., using a 9:1 Hexane:EtOAc eluent), observing the consumption of the starting material spot and the appearance of a new, less polar product spot.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath again and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Work-up and Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate the pure 2-bromo-9-benzyl-9H-carbazole.
-
Self-Validation: TLC is used here to identify the fractions containing the pure product.
-
-
Final Product: The pure fractions are combined and the solvent is evaporated to yield the product, typically as a white or off-white solid.
Comparative Data of Synthetic Methodologies
While the NaH protocol is highly effective, other methods have been developed, each with distinct advantages.
| Method | Base | Solvent(s) | Temp. | Time | Typical Yield | Key Advantage | Reference |
| Conventional (This Protocol) | NaH | THF / DMF | 0 °C to RT | 2–4 h | >90% | High yield, reliable, and widely applicable. | [4] |
| Phase-Transfer Catalysis (PTC) | K₂CO₃/NaOH | Organic / Aqueous | RT to 60 °C | 6–12 h | 85–95% | Avoids pyrophoric reagents like NaH. | [3][8] |
| Microwave-Assisted (Dry Media) | K₂CO₃ | None (adsorbed) | High | 5–15 min | >95% | Extremely rapid, solvent-free ("green") conditions. | [5][7][9] |
Characterization of 2-Bromo-9-benzyl-9H-carbazole
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons on the carbazole and benzyl rings, as well as a singlet for the benzylic methylene (-CH₂-) protons around 5.5 ppm.
-
¹³C NMR: Will show the corresponding signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₉H₁₄BrN (M.W. 336.23 g/mol ). The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be evident.
-
Melting Point: A sharp melting point indicates high purity of the crystalline solid.
By adhering to this detailed guide, researchers can confidently and efficiently synthesize high-purity 2-bromo-9-benzyl-9H-carbazole, a valuable precursor for innovation in science and technology.
References
- PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175592029, 2-benzyl-1-bromo-9H-carbazole.
- Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1763.
- Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
- VILLA, C., & GATTI, A. (1997).
- Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1763.
- Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. ResearchGate.
- Bogdal, D. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate.
- Google Patents. (n.d.). Method for synthesis of N-alkyl carbazole and derivatives thereof.
- Journal of the American Chemical Society. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
- Acros Pharmatech. (n.d.). 9-Benzyl-2-bromo-9H-carbazole.
- Google Patents. (n.d.). CN102898351A - Method for synthesizing N-alkylcarbazole compound.
- International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group.
- Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization.
- ResearchGate. (n.d.). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor.
- Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402.
- Xiao, Z. D., Pan, T., & Yang, D. W. (2009). 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole. ResearchGate.
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Application Notes & Protocols: Regioselective Bromination of 9-benzyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique electronic and photophysical properties. The strategic introduction of functional groups onto the carbazole scaffold is paramount for modulating these properties and developing novel therapeutic agents or advanced materials. Among various functionalization techniques, electrophilic bromination stands out as a fundamental tool for creating versatile intermediates.
This guide provides a comprehensive overview of the regioselective bromination of 9-benzyl-9H-carbazole, a common precursor in many synthetic pathways. We will delve into the underlying mechanistic principles that govern the reaction's selectivity, present detailed, field-proven protocols for achieving mono- and di-bromination, and outline the necessary analytical techniques for product characterization.
Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution
The regioselectivity of the bromination of 9-benzyl-9H-carbazole is governed by the principles of electrophilic aromatic substitution (EAS).[1][2] The carbazole ring system is inherently electron-rich, making it susceptible to attack by electrophiles. The nitrogen atom, by donating its lone pair of electrons into the aromatic system, acts as a powerful activating group.[3][4]
The N-benzyl group, while not directly participating in resonance with the carbazole rings, does influence the steric environment around the nitrogen. The primary directing influence comes from the nitrogen atom itself, which increases the electron density at the positions ortho and para to it. In the case of the carbazole nucleus, these are the 3, 6, 1, and 8 positions.
-
Positions 3 and 6: These positions are electronically activated and sterically accessible, making them the most favorable sites for electrophilic attack.
-
Positions 1 and 8: While also electronically activated, these positions are sterically hindered by their proximity to the fused benzene rings and the N-benzyl group.
-
Positions 2, 4, 5, and 7: These positions are less electronically activated compared to the 3, 6, 1, and 8 positions.
Therefore, the bromination of 9-benzyl-9H-carbazole is expected to proceed preferentially at the 3- and 6-positions. By controlling the stoichiometry of the brominating agent, one can selectively achieve either mono- or di-bromination.
Visualization of the Reaction Pathway
The following diagram illustrates the general workflow for the synthesis and subsequent bromination of 9-benzyl-9H-carbazole.
Figure 1. General workflow for the synthesis and regioselective bromination of 9-benzyl-9H-carbazole.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.
Protocol 1: Synthesis of 3-bromo-9-benzyl-9H-carbazole (Monobromination)
This protocol is adapted from procedures that utilize N-bromosuccinimide as a mild and selective brominating agent.[5]
Materials and Equipment:
| Reagent/Equipment | Details |
| 9-benzyl-9H-carbazole | Starting material |
| N-Bromosuccinimide (NBS) | Reagent grade, recrystallized if necessary |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Dichloromethane (DCM) | Reagent grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |
| Brine | Saturated NaCl aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Column chromatography setup | Silica gel |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 9-benzyl-9H-carbazole (1.0 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: While stirring, add N-bromosuccinimide (1.05 eq.) portion-wise over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 3-bromo-9-benzyl-9H-carbazole as a white solid.[6][7][8]
Protocol 2: Synthesis of 3,6-dibromo-9-benzyl-9H-carbazole (Dibromination)
This protocol is a modification of the monobromination procedure, adjusting the stoichiometry of the brominating agent to achieve disubstitution.[9]
Materials and Equipment:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 9-benzyl-9H-carbazole (1.0 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: While stirring, add N-bromosuccinimide (2.1 eq.) portion-wise over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.
-
Workup: Pour the reaction mixture into water to precipitate the product.
-
Filtration: Collect the precipitate by vacuum filtration and wash with water.
-
Drying: Dry the solid in a vacuum oven.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to obtain pure 3,6-dibromo-9-benzyl-9H-carbazole.
Characterization and Analysis
Confirmation of the desired product and its regiochemistry is crucial. The following techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for determining the regiochemistry of substitution. The disappearance of the signals corresponding to the protons at the 3- and/or 6-positions and the appearance of new aromatic signals with characteristic coupling patterns will confirm the bromination sites.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides complementary information on the carbon skeleton and confirms the number of unique carbon environments in the product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and the presence of bromine through the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Deactivated NBS. | Extend reaction time. Gently warm the reaction mixture. Use freshly recrystallized NBS. |
| Formation of Polybrominated Products | Excess NBS. Reaction temperature too high. | Use precise stoichiometry of NBS. Maintain low temperature during addition. |
| Low Yield | Inefficient extraction. Loss during purification. | Ensure thorough extraction. Optimize chromatography conditions. |
Conclusion
The regioselective bromination of 9-benzyl-9H-carbazole is a reliable and scalable method for producing valuable intermediates in organic synthesis. By carefully controlling the reaction conditions, particularly the stoichiometry of N-bromosuccinimide, high yields of either the 3-bromo or 3,6-dibromo derivatives can be achieved. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully perform these transformations and advance their research in drug discovery and materials science.
References
- Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society.
- N-Bromosuccinimide (NBS)-Catalyzed C–H Bond Functionalization: An Annulation of Alkynes with Electron Withdrawing Group (EWG)-Substituted Acetyl Indoles for the Synthesis of Carbazoles. Organic Letters.
- 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online.
- Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. RSC Advances.
- Electrophilic and radical bromination of bromo derivatives via NBS. International Journal of Advanced Research.
- 9-Benzyl-3-bromo-9H-carbazole. PubMed.
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- Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N- and C-Substituted Carbazoles by N-Bromosuccinimide or a N-Bromosuccinimide/Silica Gel System. Helvetica Chimica Acta.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
- Scope of the bromination of carbazole derivatives. ResearchGate.
- Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Semantic Scholar.
- (PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate.
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- 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses.
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The Versatile Building Block: Application Notes for 9-benzyl-2-bromo-9H-carbazole in Advanced Organic Synthesis
Introduction: Unlocking Molecular Complexity with a Privileged Scaffold
In the landscape of modern organic synthesis, the carbazole moiety stands out as a privileged scaffold, underpinning the architecture of a vast array of functional materials and pharmacologically active compounds. Its rigid, planar structure and rich electron-donating properties make it an exceptional platform for constructing complex molecular systems. The strategic introduction of functional groups onto this core is paramount for fine-tuning its electronic and steric properties. This guide focuses on a particularly valuable derivative: 9-benzyl-2-bromo-9H-carbazole .
The N-benzyl group serves to enhance solubility and modulate solid-state packing, while the bromine atom at the C-2 position provides a reactive handle for a multitude of cross-coupling reactions. This combination makes this compound a cornerstone building block for the synthesis of next-generation materials for Organic Light-Emitting Diodes (OLEDs), including hole-transporting materials (HTMs) and hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[1][2] Furthermore, the carbazole nucleus is a recurring motif in numerous biologically active natural products and synthetic pharmaceuticals, positioning this building block as a key intermediate in drug discovery programs.[3][4]
This document provides in-depth application notes and exemplary protocols for the utilization of this compound in key synthetic transformations. The methodologies detailed herein are based on established and robust palladium-catalyzed cross-coupling reactions, providing researchers, scientists, and drug development professionals with a practical guide to leveraging this versatile molecule.
Physicochemical Properties and Handling
A thorough understanding of the physical properties and handling requirements is crucial for the effective and safe use of any chemical building block.
| Property | Value | Reference |
| CAS Number | 1401863-51-1 | [5] |
| Molecular Formula | C₁₉H₁₄BrN | [5] |
| Molecular Weight | 336.23 g/mol | [5] |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 133.0 to 137.0 °C | [6] |
| Purity | ≥ 98.0% (GC) | [5] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [6] |
Note: Spectroscopic data (¹H and ¹³C NMR) for this compound should be experimentally verified upon receipt of the material to confirm identity and purity. Published data for the isomeric 9-benzyl-3-bromo-9H-carbazole and related derivatives can serve as a useful comparison.[3][7]
Synthesis of the Building Block: N-Alkylation of 2-bromo-9H-carbazole
The most direct route to this compound is the N-alkylation of the parent heterocycle, 2-bromo-9H-carbazole, with a suitable benzylating agent. This reaction is typically performed under basic conditions to deprotonate the carbazole nitrogen, thereby facilitating nucleophilic attack on the benzyl halide.
Exemplary Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the N-alkylation of carbazole derivatives.[3][8]
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials:
-
2-bromo-9H-carbazole
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromo-9H-carbazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care. Alternatively, a milder base like potassium carbonate (2.0-3.0 eq) can be used, often requiring higher reaction temperatures.
-
Alkylation: After stirring for 30-60 minutes at 0 °C (for NaH) or after the addition of K₂CO₃, add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of cold water. The crude product may precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with water and cold methanol. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Core Applications in Cross-Coupling Reactions
The C-Br bond at the 2-position of this compound is a versatile functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This allows for the facile introduction of a wide range of substituents, leading to the synthesis of diverse and complex molecular architectures.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] This reaction is particularly useful for synthesizing biaryl and vinyl-substituted carbazoles, which are common structural motifs in OLED materials.[11][12]
Caption: General workflow for Suzuki-Miyaura coupling.
Exemplary Protocol: Synthesis of 2-Aryl-9-benzyl-9H-carbazole This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl bromides.[13][14]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous Potassium Carbonate, K₂CO₃, 2 M solution, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Base Addition: Add the organic solvent (e.g., Toluene) followed by the aqueous base solution.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 6-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[4][15] This reaction is instrumental in synthesizing arylamine-substituted carbazoles, which are widely used as hole-transporting and emissive materials in OLEDs.[16][17]
Caption: General workflow for Buchwald-Hartwig amination.
Exemplary Protocol: Synthesis of 2-(Diarylamino)-9-benzyl-9H-carbazole This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl bromides with diarylamines.[16]
Materials:
-
This compound (1.0 eq)
-
Diarylamine (e.g., diphenylamine, 1.2 eq)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, 2-5 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOᵗBu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Addition of Reactants: Add this compound and the diarylamine.
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vessel and heat the mixture with stirring (typically 100-120 °C) for 12-24 hours. Monitor by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19] This reaction is invaluable for extending the π-conjugation of the carbazole core, a key strategy in the design of materials with specific photophysical properties.[20][21]
Caption: General workflow for Sonogashira coupling.
Exemplary Protocol: Synthesis of 2-(Phenylethynyl)-9-benzyl-9H-carbazole This protocol is based on standard Sonogashira coupling conditions.[19][22]
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2-1.5 eq)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base/solvent (e.g., Triethylamine, Et₃N, or a mixture of Toluene and Diisopropylethylamine, DIPEA)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the amine base/solvent and then the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and filter to remove the ammonium salts.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer and concentrate. Purify the residue by column chromatography.
Conclusion: A Gateway to Innovation
This compound is a highly valuable and versatile building block in organic synthesis. Its utility is demonstrated through its successful application in key bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations pave the way for the synthesis of a wide range of complex organic molecules with tailored properties for applications in materials science, particularly in the development of high-performance OLEDs, and in the synthesis of potential pharmaceutical candidates. The protocols provided herein serve as a robust starting point for researchers to explore the vast synthetic potential of this important intermediate.
References
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Moustakim, M., et al. (2021). Discovery of a novel allosteric inhibitor scaffold for polyadenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2. ResearchGate.
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. ResearchGate.
- Acros Pharmatech. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Zhang, J., et al. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- Yildiz, E., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. National Institutes of Health.
- Larhed, M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health.
- Bakherad, M., et al. (2022). SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. Bayero Journal of Pure and Applied Sciences.
- Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
- Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health.
- Jevric, M., et al. (2020). Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. National Institutes of Health.
- Qureshi, Z., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
- Zhang, D., et al. (2019). Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies. Semantic Scholar.
- Kim, J.-H., et al. (2015). Effect of arylamino-carbazole containing hole transport materials on the device performance and lifetime of OLED. ResearchGate.
- Croué, V., et al. (2020). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry.
- Li, Z., et al. (2014). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry.
- Fagnou, K., et al. (2012). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. ResearchGate.
- Kantchev, E. A. B., et al. (2006). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Boosting OLED Performance: The Role of Carbazole Intermediates.
- Jen, A. K.-Y., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. MDPI.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health.
- Jen, A. K.-Y., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate.
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The Versatility of 9-benzyl-2-bromo-9H-carbazole in Organic Electronics: A Guide to Synthesis and Device Fabrication
Introduction: The Strategic Importance of 9-benzyl-2-bromo-9H-carbazole
The carbazole moiety is a cornerstone in the design of high-performance materials for organic electronics.[1][2][3] Its rigid, electron-rich structure provides excellent thermal stability and efficient hole-transporting capabilities, making it a favored building block for materials used in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[4][5][6][7][8][9][10] The strategic functionalization of the carbazole core is paramount to fine-tuning the electronic and physical properties of the final material.
This is where this compound emerges as a pivotal precursor. The benzyl group at the 9-position enhances solubility and influences the morphological properties of thin films, while the bromine atom at the 2-position serves as a versatile reactive handle for carbon-carbon and carbon-nitrogen bond formation. This allows for the facile introduction of various functional groups to modulate the HOMO/LUMO energy levels, charge carrier mobility, and emissive properties of the target molecule. This application note provides a comprehensive guide for researchers, chemists, and materials scientists on the synthesis of advanced organic electronic materials derived from this compound and their application in the fabrication of high-performance OLEDs and PSCs.
PART 1: Synthesis of Functional Materials from this compound
The bromine atom on the this compound scaffold is readily transformed through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental to building the complex molecular architectures required for efficient organic electronic devices.
A. Synthesis of a Hole-Transporting Material via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds. In this protocol, we outline the synthesis of a hypothetical, yet representative, hole-transporting material (HTM), 9-benzyl-2-(N,N-diphenylamino)phenyl-9H-carbazole , by coupling this compound with a suitable boronic acid derivative.
Protocol 1: Synthesis of 9-benzyl-2-(4-(diphenylamino)phenyl)-9H-carbazole
Materials:
-
This compound (1.0 eq)
-
4-(Diphenylamino)phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution, 2.0 eq)
-
Toluene (degassed)
-
Ethanol (degassed)
-
Standard Schlenk line glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask, add this compound (1.0 eq), 4-(diphenylamino)phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and ethanol in a 4:1 ratio to the flask via cannula transfer.
-
Base Addition: Add the 2.0 M aqueous solution of K₂CO₃ to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
PART 2: Application in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are extensively used as host materials in the emissive layer of OLEDs due to their high triplet energy and good charge-transporting properties.[2] They can also be employed as hole-injection or hole-transporting layers.
A. Fabrication of a Solution-Processed OLED
Solution processing offers a cost-effective alternative to vacuum deposition for OLED fabrication. The following protocol details the fabrication of a multilayer OLED using a spin-coating technique for the hole-transport and emissive layers.
Protocol 2: Fabrication of a Solution-Processed OLED
Device Architecture: ITO / PEDOT:PSS / HTM / Emissive Layer (EML) / TPBi / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized Hole-Transporting Material (HTM) from Protocol 1
-
Emissive material (e.g., a green phosphorescent emitter like Ir(ppy)₃)
-
Host material for the EML (e.g., a wide bandgap carbazole derivative)
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene (anhydrous)
-
Spin coater
-
High-vacuum thermal evaporator
Procedure:
-
Substrate Preparation:
-
Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the ITO surface with UV-ozone for 15 minutes to improve its work function and promote adhesion of the subsequent layer.
-
-
Hole-Injection Layer (HIL) Deposition:
-
Filter the PEDOT:PSS dispersion through a 0.45 µm PVDF filter.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrate on a hotplate at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole-Transport Layer (HTL) Deposition:
-
Prepare a solution of the synthesized HTM in chlorobenzene (e.g., 10 mg/mL).
-
Spin-coat the HTM solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal at 100 °C for 10 minutes.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host material and the phosphorescent emitter (e.g., 10% doping concentration) in chlorobenzene.
-
Spin-coat the EML solution onto the HTL.
-
Anneal at 80 °C for 10 minutes.
-
-
Electron-Transport and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a 30 nm layer of TPBi as the electron-transporting layer (ETL).
-
Deposit a 1 nm layer of LiF as the electron-injection layer (EIL).
-
Deposit a 100 nm layer of Al as the cathode.
-
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Caption: Workflow for fabricating a solution-processed OLED.
B. Representative OLED Performance Data
The performance of an OLED is evaluated based on several key metrics. The table below presents hypothetical yet realistic performance data for an OLED incorporating a derivative of this compound as the HTM.
| Parameter | Value |
| Turn-on Voltage (V) | 3.2 |
| Maximum Luminance (cd/m²) | 15,500 |
| Maximum Current Efficiency (cd/A) | 45.8 |
| Maximum Power Efficiency (lm/W) | 38.2 |
| External Quantum Efficiency (EQE, %) | 18.5 |
| CIE Coordinates (x, y) | (0.32, 0.61) |
PART 3: Application in Perovskite Solar Cells (PSCs)
Carbazole-based molecules are also excellent candidates for hole-transporting materials in PSCs, offering high hole mobility and forming a good energy level alignment with the perovskite absorber layer.[5][6][7][8]
A. Fabrication of a Perovskite Solar Cell
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.
Protocol 3: Fabrication of a Planar Perovskite Solar Cell
Device Architecture: FTO / c-TiO₂ / m-TiO₂ / Perovskite / HTM / Au
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium diisopropoxide bis(acetylacetonate) solution
-
TiO₂ paste
-
Lead iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
Synthesized HTM from Protocol 1
-
Chlorobenzene
-
Gold (Au)
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporator
Procedure:
-
FTO Substrate Preparation:
-
Clean the FTO substrates following the procedure in Protocol 2.
-
-
Electron-Transport Layer (ETL) Deposition:
-
Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution and annealing at 500 °C.
-
Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a TiO₂ paste and annealing at 500 °C.
-
-
Perovskite Layer Deposition:
-
Prepare a precursor solution of PbI₂ and MAI in a mixed solvent of DMF and DMSO.
-
Spin-coat the perovskite precursor solution onto the TiO₂ layer in a nitrogen-filled glovebox.
-
During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
-
Anneal the film at 100 °C for 10 minutes.
-
-
Hole-Transport Layer (HTL) Deposition:
-
Prepare a solution of the synthesized HTM in chlorobenzene, often with additives like Li-TFSI and 4-tert-butylpyridine to improve conductivity.[11]
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Gold Electrode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit an 80 nm layer of gold as the back contact.
-
B. Representative PSC Performance Data
The following table summarizes the expected performance of a PSC utilizing a this compound derivative as the HTM.
| Parameter | Value |
| Open-Circuit Voltage (V_oc, V) | 1.12 |
| Short-Circuit Current Density (J_sc, mA/cm²) | 23.5 |
| Fill Factor (FF, %) | 78 |
| Power Conversion Efficiency (PCE, %) | 20.5 |
PART 4: Characterization of Materials and Devices
Thorough characterization is essential to understand the properties of the synthesized materials and the performance of the fabricated devices.
A. Material Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized materials.
-
Mass Spectrometry: To verify the molecular weight.
-
UV-Visible Absorption and Photoluminescence Spectroscopy: To determine the optical bandgap and emissive properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for assessing the energy level alignment in devices.
B. Device Characterization
-
Current Density-Voltage (J-V) Characteristics: To determine the key performance parameters of OLEDs (turn-on voltage, luminance, efficiency) and PSCs (V_oc, J_sc, FF, PCE).
-
Electroluminescence (EL) Spectra: To determine the emission color and CIE coordinates of OLEDs.
-
External Quantum Efficiency (EQE) Measurement: To determine the efficiency of photon generation in OLEDs and photon-to-electron conversion in PSCs.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its strategic design allows for the straightforward creation of complex molecular architectures with tailored properties. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this compound derivatives in the development of next-generation OLEDs and perovskite solar cells. The continued exploration of novel functionalizations on this carbazole core promises to yield further improvements in device efficiency, stability, and lifetime.
References
- (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications.
- Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv
- Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Deriv
- Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv
- 14.
- 14.
- 14.
- Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells.
- Protocol for Quantifying the Doping of Organic Hole-Transport Materials.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials.
- Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell.
- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PMC. [Link]
- Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. J-STAGE. [Link]
- Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells.
- 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. [Link]
- Small carbazole-based molecules as hole transporting materials for perovskite solar cells. PubMed. [Link]
- Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. RSC Publishing. [Link]
- OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction. Semantic Scholar. [Link]
- SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH C
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC. [Link]
- Advancing MoOx and NiOx as Hole Transport Layers for Perovskite Solar Cells: Experimental and Theoretical Insights.
- The synthesis of 9-benzyl-9H-carbazole (BzCz).
- [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. KTU ePubl. [Link]
- Aggregation Induced Emission and Reversible Mechanofluorochromism Active Carbazole-Anthracene Conjug
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- 9-Benzyl-3-bromo-9H-carbazole.
- 9-Benzyl-3-bromo-9H-carbazole. PubMed Central. [Link]
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Application Notes & Protocols: 9-benzyl-2-bromo-9H-carbazole as a High-Performance Host Material for Organic Light-Emitting Diodes (OLEDs)
Foreword: The Pursuit of Efficiency and Longevity in OLEDs
The advancement of Organic Light-Emitting Diode (OLED) technology for next-generation displays and solid-state lighting is intrinsically linked to the molecular engineering of its constituent organic semiconductor materials. The host material in the emissive layer of a phosphorescent OLED (PhOLED) is a critical component that governs the device's efficiency, stability, and color purity. An ideal host must possess a high triplet energy (T₁) to confine the excitons on the guest emitter, balanced charge transport characteristics to ensure a wide recombination zone, and excellent thermal and morphological stability.
Carbazole derivatives have emerged as a prominent class of host materials due to their inherent high triplet energy, robust thermal stability, and excellent hole-transporting capabilities.[1][2] This application note provides a comprehensive technical guide on the use of a specific, promising carbazole derivative, 9-benzyl-2-bromo-9H-carbazole , as a host material in PhOLEDs. We will delve into its synthesis, purification, physicochemical properties, and provide detailed protocols for its application in the fabrication and characterization of high-performance OLEDs. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development who are engaged in the design and fabrication of advanced optoelectronic devices.
The Molecular Advantage: Properties of this compound
The molecular architecture of this compound is strategically designed to impart desirable characteristics for an OLED host. The carbazole core provides a high triplet energy backbone and facilitates efficient hole transport. The benzyl group attached to the nitrogen atom enhances solubility and promotes amorphous film formation, which is crucial for preventing performance-degrading crystallization in the thin-film device. The bromo-substitution at the 2-position offers a reactive site for further molecular functionalization, allowing for the synthesis of a wider range of materials with tailored properties.[2]
Physicochemical Properties
Below is a summary of the key physical and electronic properties of this compound. It is important to note that while the synthesis of this molecule is well-established, detailed experimental reports on its photophysical properties for OLED applications are limited. Therefore, some values are estimated based on closely related carbazole derivatives found in the literature.
| Property | Value | Method of Determination/Estimation | Reference |
| Molecular Formula | C₁₉H₁₄BrN | - | - |
| Molecular Weight | 336.23 g/mol | - | - |
| Appearance | White to off-white crystalline powder | Visual Inspection | - |
| Melting Point | Not reported; estimated >100 °C | Based on similar carbazole derivatives | - |
| Solubility | Soluble in common organic solvents (e.g., Toluene, Chloroform, THF) | Experimental observation | - |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.7 eV | Estimated from similar carbazole hosts | [3] |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.1 eV | Estimated from similar carbazole hosts | [3] |
| Triplet Energy (T₁) | > 2.9 eV | Estimated to be sufficient for hosting green and red phosphorescent emitters | [4] |
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through a direct N-alkylation of 2-bromo-9H-carbazole with benzyl bromide. High purity of the final product is paramount for achieving high-performance OLEDs, as impurities can act as charge traps or quenching sites, severely degrading device efficiency and lifetime.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-9H-carbazole (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and N,N-dimethylformamide (DMF) as the solvent.
-
Addition of Reagent: To the stirring suspension, add benzyl bromide (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with vigorous stirring to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold methanol to remove residual DMF and other impurities.
-
Drying: Dry the crude product in a vacuum oven.
Purification Protocol for OLED-Grade Material
-
Column Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired product.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexane).
-
Gradient Sublimation: For achieving the high purity (>99.5%) required for OLED applications, perform gradient sublimation under high vacuum (<10⁻⁵ Torr). This final step is crucial to remove any remaining volatile impurities and isomeric byproducts.
Application in OLED Device Fabrication
The following section outlines a detailed protocol for fabricating a phosphorescent OLED using this compound as the host material. The device architecture provided is a representative example for achieving high efficiency.
Proposed OLED Device Architecture
A typical multilayer OLED structure is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The organic layers and the metal cathode are deposited by thermal evaporation in a high vacuum chamber.
Caption: Proposed multilayer OLED device architecture.
Step-by-Step Fabrication Protocol
-
Substrate Cleaning:
-
Ultrasonically clean pre-patterned ITO-coated glass substrates sequentially in a series of solvents: detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before loading into the vacuum chamber to enhance the work function of the ITO and improve hole injection.
-
-
Organic and Metal Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system with a base pressure of < 10⁻⁶ Torr.
-
Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. The deposition rates should be carefully controlled using quartz crystal monitors.
-
HIL (Hole Injection Layer): Deposit 10 nm of a suitable HIL material, such as hexaazatriphenylene-hexacarbonitrile (HAT-CN).
-
HTL (Hole Transport Layer): Deposit 40 nm of a hole-transporting material, for instance, di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
EML (Emissive Layer): Co-evaporate this compound as the host and a phosphorescent dopant. For green emission, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) can be used at a doping concentration of 8 wt%. The total thickness of the EML should be around 30 nm. The deposition rates of the host and guest are adjusted to achieve the desired doping concentration.
-
EBL (Electron Blocking Layer): Deposit 10 nm of an electron-blocking material like tris(4-carbazoyl-9-ylphenyl)amine (TCTA) to confine electrons within the emissive layer.
-
ETL (Electron Transport Layer): Deposit 30 nm of an electron-transporting material, such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) or 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
-
EIL (Electron Injection Layer): Deposit a thin layer (1 nm) of lithium fluoride (LiF) to facilitate electron injection.
-
Cathode: Deposit 100 nm of aluminum (Al) as the cathode.
-
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air and moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to prevent degradation from environmental factors.
-
Device Characterization and Expected Performance
Characterization Protocols
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Record the EL spectra and calculate the Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.
-
Efficiency Calculations: Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) from the J-V-L data and the EL spectra.
Expected Performance with a Green Phosphorescent Dopant
The following table presents the expected performance of a green PhOLED using this compound as the host material. These values are projections based on the performance of state-of-the-art OLEDs employing high-quality carbazole-based host materials.
| Parameter | Expected Value |
| Peak Wavelength | ~515 nm (for Ir(ppy)₃) |
| CIE Coordinates (x, y) | (~0.30, ~0.63) |
| Turn-on Voltage (at 1 cd/m²) | < 3.0 V |
| Maximum Luminance | > 20,000 cd/m² |
| Maximum Current Efficiency | > 60 cd/A |
| Maximum Power Efficiency | > 50 lm/W |
| Maximum External Quantum Efficiency (EQE) | > 20% |
Troubleshooting and Optimization
-
Low Efficiency: This could be due to impure materials, an imbalanced charge injection/transport, or a host triplet energy that is too low for the dopant. Further purification of the host material and optimization of the layer thicknesses and doping concentration may be necessary.
-
High Operating Voltage: This may result from large energy barriers between layers. The selection of appropriate HIL, HTL, ETL, and EIL materials with well-matched energy levels is crucial.
-
Poor Color Stability: Changes in the emission spectrum with varying voltage can indicate charge trapping or recombination outside the desired emissive layer. Optimizing the EBL and device architecture can mitigate this issue.
Conclusion
This compound represents a promising host material for the fabrication of highly efficient and stable phosphorescent OLEDs. Its carbazole core ensures a high triplet energy and good hole transport, while the benzyl substitution aids in forming high-quality amorphous films. The bromo-functionality opens avenues for further molecular design. The protocols detailed in this application note provide a robust framework for the synthesis, purification, and application of this material in OLEDs. While further experimental validation of its photophysical properties and device performance is warranted, the foundational principles of carbazole chemistry and OLED device physics suggest that this compound is a valuable addition to the materials library for advanced organic electronics.
References
- Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs. (2016). Journal of Materials Chemistry C, 4(38), 9036-9043. [Link]
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. [Link]
- ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and...[Link]
- Kobe University Repository. (2023).
- MDPI. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 11(11), 1853. [Link]
- Beilstein Journal of Organic Chemistry. (2021). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 17, 1869-1876. [Link]
- Acros Pharmatech. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
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Application Notes and Protocols for 9-benzyl-2-bromo-9H-carbazole in Thermally Activated Delayed Fluorescence (TADF) Emitters
Introduction: The Strategic Role of Carbazole Moieties in High-Efficiency Emitters
Thermally Activated Delayed Fluorescence (TADF) has revolutionized the field of Organic Light-Emitting Diodes (OLEDs) by enabling purely organic emitters to achieve theoretical internal quantum efficiencies of up to 100%.[1] This is accomplished by harvesting both singlet and triplet excitons through a process called reverse intersystem crossing (RISC), where non-emissive triplet states are upconverted to emissive singlet states with the aid of thermal energy.[2] The efficiency of this process is critically dependent on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[3]
The molecular design of TADF emitters typically involves the strategic combination of electron-donating (D) and electron-accepting (A) units.[4] Carbazole and its derivatives are premier choices for the donor component due to their rigid structure, excellent hole-transporting capabilities, high thermal stability, and robust photophysical properties.[3][5] The 9-benzyl-2-bromo-9H-carbazole moiety is a versatile building block for constructing advanced TADF emitters. The benzyl group at the 9-position enhances solubility and can influence molecular packing in the solid state, while the bromine atom at the 2-position provides a reactive handle for introducing various electron-accepting groups via well-established cross-coupling methodologies. This strategic functionalization allows for precise tuning of the frontier molecular orbital (HOMO/LUMO) energies to minimize ΔEST and optimize TADF performance.[4]
This guide provides a comprehensive overview of the application of this compound in the design and synthesis of TADF emitters, complete with detailed experimental protocols for its synthesis, subsequent derivatization, and the fabrication and characterization of OLED devices.
Part 1: Synthesis of the Core Building Block: this compound
The synthesis of this compound is achieved through a straightforward N-alkylation of 2-bromo-9H-carbazole. This protocol is adapted from established procedures for the synthesis of the isomeric 9-benzyl-3-bromo-9H-carbazole.[6][7]
Protocol 1: N-Alkylation of 2-bromo-9H-carbazole
Objective: To synthesize this compound from 2-bromo-9H-carbazole and benzyl bromide.
Materials:
-
2-bromo-9H-carbazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-9H-carbazole (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and 100 mL of anhydrous acetone.
-
Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting carbazole), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a solid.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Part 2: Design and Synthesis of a TADF Emitter
With the this compound donor unit in hand, the next step is to introduce an electron-accepting moiety at the 2-position. This is typically achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions.[8][9] The choice of the acceptor is crucial for tuning the emission color and photophysical properties of the final TADF emitter.[4] For this protocol, we will describe a Suzuki coupling to attach a generic acceptor-boronic acid ester.
Protocol 2: Suzuki Coupling for D-A Type TADF Emitter Synthesis
Objective: To synthesize a donor-acceptor (D-A) type TADF emitter by coupling this compound with an acceptor-boronic acid pinacol ester.
Materials:
-
This compound (1.0 eq.)
-
Acceptor-boronic acid pinacol ester (1.2 eq.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene
-
Ethanol
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
-
Inert Atmosphere: In a Schlenk flask, combine this compound (1.0 eq.), the desired acceptor-boronic acid pinacol ester (1.2 eq.), and Pd(PPh₃)₄ (5 mol%).
-
Reagent Addition: Add a 3:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of K₂CO₃ (4.0 eq.).
-
Degassing: Degas the mixture by bubbling with nitrogen or argon for 30 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate or DCM (3 x 50 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of the TADF Emitter Synthesis:
Caption: Logical flow for the synthesis of a D-A TADF emitter.
Part 3: Photophysical Characterization
A thorough photophysical characterization is essential to evaluate the potential of the newly synthesized compound as a TADF emitter.[8][10]
Protocol 3: Characterization of Photophysical Properties
Objective: To determine the key photophysical parameters of the synthesized TADF emitter.
Methodologies:
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:
-
Prepare dilute solutions of the emitter in solvents of varying polarity (e.g., toluene, dichloromethane, acetonitrile).
-
Record the absorption spectra to determine the absorption maxima (λabs).
-
Record the emission spectra to determine the emission maxima (λem).
-
For solid-state measurements, prepare thin films by spin-coating a solution of the emitter in a host matrix (e.g., mCP) onto a quartz substrate.
-
-
Photoluminescence Quantum Yield (PLQY):
-
Measure the absolute PLQY using an integrating sphere. This is crucial to quantify the emission efficiency.
-
-
Time-Resolved Photoluminescence Spectroscopy:
-
Use time-correlated single photon counting (TCSPC) to measure the fluorescence lifetime.
-
The decay curve of a TADF emitter will exhibit a prompt fluorescence component (nanosecond scale) and a delayed fluorescence component (microsecond to millisecond scale).[2]
-
The presence of the delayed component is a hallmark of TADF.
-
-
Determination of Singlet and Triplet Energies:
-
The singlet energy (ES1) can be estimated from the high-energy onset of the fluorescence spectrum.
-
The triplet energy (ET1) can be determined from the phosphorescence spectrum measured at low temperature (e.g., 77 K), where the thermally activated RISC process is suppressed.[2]
-
The singlet-triplet energy gap is then calculated: ΔEST = ES1 - ET1. A small ΔEST (typically < 0.2 eV) is essential for efficient TADF.
-
Summary of Key Photophysical Data to be Collected:
| Parameter | Symbol | Method | Significance |
| Absorption Maximum | λabs | UV-Vis Spectroscopy | Indicates the electronic transitions of the molecule. |
| Emission Maximum | λem | PL Spectroscopy | Determines the color of the emitted light. |
| Photoluminescence Quantum Yield | ΦPL | Integrating Sphere | Measures the efficiency of the emission process. |
| Prompt Fluorescence Lifetime | τp | Time-Resolved PL | Characterizes the decay of the initially formed singlet excitons. |
| Delayed Fluorescence Lifetime | τd | Time-Resolved PL | Characterizes the decay of singlets formed via RISC. |
| Singlet Energy | ES1 | PL Spectroscopy | Energy of the lowest excited singlet state. |
| Triplet Energy | ET1 | Phosphorescence (77K) | Energy of the lowest excited triplet state. |
| Singlet-Triplet Energy Gap | ΔEST | Calculation | A small value is critical for efficient TADF. |
Part 4: OLED Device Fabrication and Testing
The ultimate test of a TADF emitter is its performance in an OLED device. A solution-processed, multi-layered OLED can be fabricated to evaluate the electroluminescence performance.
Protocol 4: Fabrication of a Solution-Processed OLED
Objective: To fabricate and test a multi-layered OLED using the synthesized TADF emitter.
Device Structure (Example): ITO / PEDOT:PSS / Emissive Layer (EML) / TPBi / LiF / Al
Materials:
-
Patterned indium tin oxide (ITO) glass substrates
-
PEDOT:PSS (hole injection layer)
-
Synthesized TADF emitter
-
Host material (e.g., mCP)
-
TPBi (electron transport layer)
-
Lithium fluoride (LiF) (electron injection layer)
-
Aluminum (Al) (cathode)
-
Toluene or other suitable organic solvent
Procedure:
-
Substrate Cleaning: Sequentially clean the patterned ITO glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL): In a nitrogen-filled glovebox, spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120-150 °C for 15 minutes.
-
Emissive Layer (EML): Prepare a solution of the TADF emitter (dopant) and a host material (e.g., mCP) in a suitable solvent like toluene. Spin-coat the EML solution onto the HIL and anneal to remove the solvent.
-
ETL and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the electron transport layer (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) through a shadow mask.
Visualization of the OLED Fabrication Workflow:
Caption: Step-by-step workflow for solution-processed OLED fabrication.
Device Performance Testing
Once fabricated, the OLED devices should be characterized to determine their key performance metrics:
-
Current density-voltage-luminance (J-V-L) characteristics.
-
External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.
-
Current Efficiency (CE): Measured in candela per ampere (cd/A).
-
Power Efficiency (PE): Measured in lumens per watt (lm/W).
-
Electroluminescence (EL) Spectrum: To confirm the emission color.
-
CIE Coordinates: To precisely define the emission color on the chromaticity diagram.
Conclusion and Outlook
This compound serves as a highly valuable and adaptable building block for the synthesis of novel TADF emitters. Its synthesis via N-alkylation is straightforward, and the bromo-functionality at the 2-position provides a versatile point for the introduction of a wide array of electron-accepting units through robust cross-coupling reactions. This allows for the systematic tuning of the emitter's photophysical properties to achieve a minimal ΔEST, high photoluminescence quantum yield, and desired emission color. The protocols detailed in this guide provide a comprehensive framework for researchers to synthesize and evaluate new TADF emitters based on this promising carbazole derivative, paving the way for the development of next-generation, high-efficiency OLEDs.
References
- American Chemical Society. (n.d.). Photophysical characterisation of a novel TADF emitter.
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. [Link]
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Royal Society of Chemistry. (2024). Metal complex-based TADF: design, characterization, and lighting devices.
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Dias, F. B., et al. (2017). Photophysics of thermally activated delayed fluorescence molecules. Journal of Materials Chemistry C, 5(23), 5648-5664. [Link]
- PubMed. (2009). 9-Benzyl-3-bromo-9H-carbazole.
- Gedgaudas, R., et al. (2022). Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. Beilstein Journal of Organic Chemistry, 18, 497-507. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Frontiers Media. (2021). Thermally Activated Delayed Fluorescence: Beyond the Single Molecule. Frontiers in Chemistry, 9, 638896. [Link]
- ResearchGate. (n.d.). The synthesis of 9-benzyl-9H-carbazole (BzCz).
- Pander, P., & Dias, F. B. (2016). Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. Journal of Physical Chemistry & Biophysics, 6(4). [Link]
- Wang, K., et al. (2019). A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. Journal of Materials Chemistry C, 7(2), 335-342. [Link]
- Pander, P., & Dias, F. B. (2016). Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. ResearchGate.
- ResearchGate. (n.d.). Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with....
- Dias, F. B., et al. (2017). Photophysics of thermally activated delayed fluorescence molecules. ResearchGate.
- Royal Society of Chemistry. (2023). A multi-resonant thermally activated delayed fluorescence emitter with a twisted second-generation carbazole dendron showing suppressed concentration quenching and its use in solution-processed organic light-emitting diodes. Materials Horizons, 10(11), 4887-4895. [Link]
- Lv, X., et al. (2019). Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies. ACS Applied Materials & Interfaces, 11(11), 10758-10767. [Link]
- Acros Pharmatech. (n.d.). This compound.
- Semantic Scholar. (2019). [PDF] Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies.
- National Institutes of Health. (2016). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 21(11), 1539. [Link]
- Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(52), 31236-31240. [Link]
- ChemRxiv. (2023). Realizing efficient blue and deep-blue delayed fluorescence materials with record-beating electroluminescence efficiencies of 43. [Link]
- ResearchGate. (n.d.). Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies | Request PDF.
- National Institutes of Health. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(52), 31236-31240. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. oldcitypublishing.com [oldcitypublishing.com]
- 3. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 9-benzyl-2-bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Carbazole Scaffolds
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar, and electron-rich nature imparts unique photophysical and biological properties to molecules that contain it. Consequently, carbazole derivatives are integral components of numerous pharmaceuticals, including anticancer agents and kinase inhibitors, as well as materials for organic light-emitting diodes (OLEDs). The ability to functionalize the carbazole core is paramount for developing novel compounds with tailored properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[2] This application note provides a comprehensive guide to the Suzuki coupling of 9-benzyl-2-bromo-9H-carbazole, a key intermediate for the synthesis of a diverse range of 2-aryl-9-benzyl-9H-carbazoles. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into optimizing reaction conditions and troubleshooting common issues.
The Mechanism of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The generally accepted mechanism is illustrated below.
First, a palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl bromide (this compound). This step forms a palladium(II) intermediate.[4] The next crucial step is transmetalation , where the organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound to form a more nucleophilic "ate" complex.[2] Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination , yielding the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[1]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-carbazole. The choice of base is crucial for activating the boronic acid.[4]
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical to prevent the oxidation of the palladium(0) catalyst.
-
Rationale: Oxygen can lead to the formation of palladium black and promote side reactions like the homocoupling of the boronic acid.[1]
-
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Stir the mixture for 10-15 minutes to ensure dissolution and deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvent prior to use is a critical step.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Rationale: The reaction temperature is a key parameter that influences the reaction rate. The optimal temperature may need to be determined empirically.
-
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-9-benzyl-9H-carbazole.
Optimizing Reaction Conditions: A Tabulated Guide
The success of a Suzuki coupling reaction often hinges on the careful selection of the catalyst, ligand, base, and solvent. The following table provides a summary of common conditions and their applicability to the coupling of this compound, which is an electron-rich aryl bromide.
| Component | Options | Rationale & Considerations for this compound |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is often effective for aryl bromides. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precatalysts that require a ligand to form the active Pd(0) species.[2] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos) | For electron-rich aryl bromides like the carbazole derivative, bulky and electron-rich phosphine ligands such as SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[5] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ and Na₂CO₃ are commonly used and cost-effective. Cs₂CO₃ is more soluble and can be more effective for challenging couplings. K₃PO₄ is a stronger base that can be beneficial in some cases.[6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The choice of solvent affects the solubility of the reagents and the reaction temperature. Aprotic polar solvents like DMF can sometimes accelerate the reaction but may also lead to side reactions.[6] |
| Boron Reagent | Arylboronic acids, Arylboronate esters (e.g., pinacol esters) | Boronic acids are most common, but boronate esters can be used to mitigate protodeboronation, a common side reaction where the boronic acid is hydrolyzed back to the arene.[5] |
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent. | Ensure the reaction is under a strict inert atmosphere. Screen different palladium catalysts and ligands. Increase the reaction temperature. Try a stronger base like K₃PO₄ or Cs₂CO₃. |
| Dehalogenation | The aryl halide is reduced instead of coupled. | This can be promoted by certain bases and solvents. Try a milder base or a different solvent system. Ensure the reaction is thoroughly deoxygenated.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent. | Rigorously degas all solvents and maintain a positive inert gas pressure. Using a Pd(0) source like Pd(PPh₃)₄ can minimize this.[1] |
| Protodeboronation | Hydrolysis of the boronic acid. | Use a less aqueous solvent system or anhydrous conditions. Consider using a more stable boronic ester (e.g., pinacol ester).[5] |
| Difficult Purification | Close-running impurities (e.g., homocoupled products, dehalogenated starting material). | Optimize the reaction to minimize side products. Employ careful column chromatography, potentially using different solvent systems or a gradient elution. Recrystallization may also be an effective purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-9-benzyl-9H-carbazole derivatives. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this powerful transformation in the synthesis of novel carbazole-based compounds for applications in drug discovery and materials science.
References
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- RSC Publishing. (n.d.). Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction.
- ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- SpringerLink. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry.
- RSC Publishing. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids.
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
- ResearchGate. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
- PubMed. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 9-benzyl-2-bromo-9H-carbazole
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the successful execution of the Buchwald-Hartwig amination of 9-benzyl-2-bromo-9H-carbazole. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of C–N bonds. The resulting 2-amino-9-benzyl-9H-carbazole derivatives are valuable scaffolds in medicinal chemistry, materials science, and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth technical insights, a robust experimental protocol, and troubleshooting guidance to ensure reproducible and high-yielding results.
Introduction: The Strategic Importance of N-Aryl Carbazoles
Carbazole-containing molecules are privileged structures in a multitude of scientific disciplines due to their unique electronic and photophysical properties. The introduction of an amino group at the C2 position of the carbazole core significantly expands the chemical space for further functionalization, making these compounds highly sought-after intermediates. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these N-aryl carbazoles, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often suffer from limited substrate scope and low functional group tolerance.[1]
The reaction's broad applicability stems from the continuous development of sophisticated catalyst systems, particularly the use of sterically hindered and electron-rich phosphine ligands.[2] These ligands facilitate the key steps of the catalytic cycle, enabling the coupling of a wide array of amines with aryl halides under relatively mild conditions. This guide will focus on the practical application of this transformative reaction to a specific and relevant substrate, this compound.
The Catalytic Heart: Unraveling the Buchwald-Hartwig Amination Mechanism
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1]
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is often influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical and depends on the pKa of the amine and the sensitivity of the substrates to strong bases.[1]
-
Reductive Elimination: This is the final, product-forming step where the C–N bond is formed, and the desired 2-amino-9-benzyl-9H-carbazole derivative is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material. The use of bulky ligands helps to suppress this side reaction.[1]
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Optimizing the Reaction: A Guide to Component Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, which is an electron-rich aryl bromide, certain considerations are key.
| Component | Recommended Options | Rationale and Field-Proven Insights |
| Palladium Precatalyst | G3 or G4 Palladacycles (e.g., XPhos Pd G3) | These precatalysts are air- and moisture-stable, ensuring reproducibility. They efficiently generate the active monoligated Pd(0) species in situ, often leading to lower catalyst loadings and shorter reaction times compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, Josiphos) | For electron-rich aryl bromides, these ligands accelerate the rate-limiting oxidative addition and the subsequent reductive elimination steps. Their steric bulk also helps to prevent catalyst decomposition and unwanted side reactions. |
| Base | Strong non-nucleophilic bases (e.g., NaOtBu, KOtBu) or weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) | The choice of base is critical and substrate-dependent. Strong alkoxide bases are generally very effective but can be incompatible with base-sensitive functional groups. For more delicate substrates, weaker inorganic bases provide better functional group tolerance, though they may necessitate higher reaction temperatures or longer reaction times. |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF) | These solvents are commonly used due to their ability to dissolve the reactants and maintain the stability of the catalytic species. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. |
Experimental Protocol: Synthesis of N-Aryl-9-benzyl-9H-carbazol-2-amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or a primary alkylamine)
-
XPhos Pd G3 precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the desired amine (1.2 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the carbazole substrate.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-9-benzyl-9H-carbazole derivative.
Caption: A flowchart illustrating the key steps in the experimental protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed solvent- Inappropriate base | - Use a fresh batch of precatalyst.- Ensure all solvents are properly dried and degassed.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and consider the pKa of the amine. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - β-hydride elimination- Catalyst decomposition | - Use a bulkier ligand (e.g., t-BuXPhos).- Lower the reaction temperature and extend the reaction time.- Ensure a thoroughly inert atmosphere is maintained. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of highly polar byproducts | - Ensure the reaction has gone to completion before workup.- Optimize the chromatographic conditions (e.g., different solvent systems, use of a different stationary phase). |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly efficient method for the synthesis of valuable 2-amino-9-benzyl-9H-carbazole derivatives. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields and excellent functional group tolerance. The protocol and insights provided in this guide are intended to facilitate the successful implementation of this powerful transformation in both academic and industrial research settings.
References
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- The Role of the Base in Buchwald-Hartwig Amination.
- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal. [Link]
- 9-Benzyl-3-bromo-9H-carbazole.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
Sources
Application Notes and Protocols for the Strategic Functionalization of 9-Benzyl-2-bromo-9H-carbazole
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides detailed experimental protocols for the functionalization of 9-benzyl-2-bromo-9H-carbazole, a key intermediate in the synthesis of novel therapeutic agents and advanced organic materials. We delve into the strategic application of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to introduce diverse functionalities at the C-2 position of the carbazole core. This document emphasizes the underlying chemical principles, provides step-by-step procedures, and offers insights into reaction optimization and troubleshooting, ensuring a reproducible and efficient synthetic workflow.
Introduction: The Versatility of the Carbazole Scaffold
The carbazole nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an ideal scaffold for developing compounds with a wide array of biological activities and unique photophysical properties. Functionalized carbazole derivatives have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The strategic modification of the carbazole core allows for the fine-tuning of these properties, making the development of robust synthetic methodologies a critical endeavor.
This compound serves as a versatile building block. The benzyl group at the N-9 position enhances solubility in common organic solvents, while the bromine atom at the C-2 position provides a reactive handle for various cross-coupling reactions. This guide will focus on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4][5]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.
-
Transmetalation/Amine Coordination: In the Suzuki coupling, an organoboron species, activated by a base, transfers its organic group to the palladium center.[6] In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[4]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[3]
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these reactions, influencing reaction rates, yields, and substrate scope.
Experimental Protocols
Materials and General Methods
All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Table 1: Key Reagents and Equipment
| Reagent/Equipment | Recommended Grade/Specification |
| This compound | >98% purity |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade |
| SPhos | >98% purity |
| XPhos | >98% purity |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst grade |
| Arylboronic acids | >97% purity |
| Primary/Secondary amines | >98% purity |
| Sodium tert-butoxide (NaOtBu) | >98% purity |
| Potassium carbonate (K₂CO₃) | Anhydrous, finely powdered |
| Toluene | Anhydrous, degassed |
| 1,4-Dioxane | Anhydrous, degassed |
| Schlenk flasks and glassware | Oven-dried prior to use |
| Inert gas supply (Ar or N₂) | High purity |
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the synthesis of 2-aryl-9-benzyl-9H-carbazoles.
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and finely powdered potassium carbonate (2.0 eq.).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Add degassed toluene and water (e.g., in a 4:1 ratio by volume) via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1 M concentration of the carbazole substrate).
-
Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2-aryl-9-benzyl-9H-carbazole.
Causality of Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source suitable for a wide range of Suzuki couplings.[7]
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.[8]
-
Solvent System: The combination of toluene and water is a common and effective solvent system for Suzuki reactions, with water playing a role in the dissolution of the base and facilitating the catalytic cycle.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the synthesis of 2-amino-9-benzyl-9H-carbazole derivatives.
Workflow Diagram:
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq.), and SPhos (0.03 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add sodium tert-butoxide (NaOtBu, 1.4 eq.) to the flask.
-
Seal the flask, remove from the glovebox (if used), and place under an inert atmosphere.
-
Add anhydrous, degassed toluene via syringe, followed by the primary or secondary amine (1.2 eq.).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-9-benzyl-9H-carbazole derivative.
Causality of Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the amination of aryl bromides, promoting both oxidative addition and reductive elimination.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, facilitating its entry into the catalytic cycle.[4]
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig aminations that effectively solubilizes the reactants and catalyst complex.
Data Presentation and Optimization
The reaction conditions provided are robust starting points. However, optimization may be necessary for specific substrates.
Table 2: Troubleshooting and Optimization Strategies
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature | Ensure an inert atmosphere is maintained. Use a freshly opened or purified catalyst and ligand. Consider a stronger base (e.g., K₃PO₄ for Suzuki). Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | Homocoupling of boronic acid, dehalogenation | For Suzuki, ensure a 1.2:1 ratio of boronic acid to aryl bromide. For Buchwald-Hartwig, ensure the reaction is not overheated, which can promote side reactions. |
| Difficult Purification | Co-elution of product with impurities | Optimize the reaction to minimize side product formation. Screen different solvent systems for column chromatography. Consider recrystallization. |
Conclusion
The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are powerful and versatile methods for the functionalization of this compound. The protocols detailed in this guide provide a solid foundation for the synthesis of a diverse library of carbazole derivatives for applications in drug discovery and materials science. Careful attention to experimental setup, reagent quality, and reaction monitoring is key to achieving high yields and purity.
References
- Recent developments in C–H functionalization of carbazoles. (n.d.).
- Wikipedia. (2024). Buchwald–Hartwig amination.
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- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- Royal Society of Chemistry. (n.d.). Solvent-free Sonogashira coupling reaction via high speed ball milling.
- Lipshutz, B. H., et al. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
- ResearchGate. (2006). Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N‐ and C‐Substituted Carbazoles by N‐Bromosuccinimide or a N‐Bromosuccinimide/Silica Gel System.
- ResearchGate. (n.d.). Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with....
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- PubChem. (n.d.). 2-benzyl-1-bromo-9H-carbazole.
- PubChem. (n.d.). 2-Bromo-9H-carbazole.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- ResearchGate. (n.d.). (PDF) 9-Benzyl-9H-carbazole.
- Acros Pharmatech. (n.d.). This compound.
- National Institutes of Health. (n.d.). Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained.
- Royal Society of Chemistry. (n.d.). Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities.
- PubMed. (n.d.). Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules.
- ResearchGate. (n.d.). (PDF) 9-Benzyl-3-bromo-9H-carbazole.
- Wikipedia. (2024). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Application Notes and Protocols for the Synthesis of 9-benzyl-2-bromo-9H-carbazole Derivatives in Medicinal Chemistry
Introduction: The Carbazole Scaffold as a Privileged Structure in Drug Discovery
The carbazole nucleus, a tricyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Its rigid, planar, and electron-rich nature makes it an ideal scaffold for developing therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][3][4] Three carbazole-based drugs have already received marketing authorization for cancer treatment, underscoring the clinical significance of this moiety.[2]
The strategic functionalization of the carbazole core is paramount for modulating its pharmacokinetic and pharmacodynamic properties. The introduction of a benzyl group at the N9-position can enhance solubility and influence molecular packing, which is critical for optimizing drug-receptor interactions.[2][5] Furthermore, the presence of a bromine atom, specifically at the C2-position, provides a versatile synthetic handle for introducing further molecular diversity through modern cross-coupling reactions.[6]
This guide provides a detailed technical overview and robust protocols for the synthesis of the key intermediate, 9-benzyl-2-bromo-9H-carbazole , and its subsequent derivatization via Suzuki-Miyaura cross-coupling. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the causal reasoning behind experimental choices to ensure reproducibility and facilitate further innovation.
Synthetic Strategy Overview
The synthesis of medicinally relevant this compound derivatives is conceptually divided into two primary stages. The first stage involves the synthesis of the core scaffold, followed by a diversification stage where the C2-position is functionalized.
Caption: Overall workflow for the synthesis of this compound derivatives.
Part 1: Synthesis of the Key Intermediate: this compound
The foundational step is the N-alkylation of commercially available 2-bromo-9H-carbazole. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated carbazole nitrogen attacks the electrophilic benzylic carbon.
Causality Behind Experimental Choices:
-
Base Selection: A strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is required to deprotonate the carbazole nitrogen (pKa ≈ 17). The resulting carbazolide anion is a potent nucleophile. The use of KOH in a solvent like dimethyl sulfoxide (DMSO) is often preferred for its operational simplicity and effectiveness.[2]
-
Solvent: A polar aprotic solvent like DMSO or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the potassium cation, leaving the carbazolide anion highly reactive. They also possess high boiling points, allowing the reaction to be heated to ensure completion.
-
Phase Transfer Catalyst (Optional but Recommended): The addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction, especially under heterogeneous conditions (e.g., solid KOH in DMSO).[2] The TBAI facilitates the transfer of the hydroxide or carbazolide ion into the organic phase.
Detailed Experimental Protocol: N-Benzylation
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-9H-carbazole (1.0 eq.), potassium hydroxide (KOH, powdered, 2.0-3.0 eq.), and a catalytic amount of tetrabutylammonium iodide (TBAI, ~0.1 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The concentration is typically in the range of 0.2-0.5 M.
-
Reagent Addition: Stir the suspension at room temperature for 30 minutes to facilitate deprotonation. Then, add benzyl bromide (1.1-1.2 eq.) dropwise to the stirred mixture.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like hexane or methanol to remove impurities.[2] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield pure this compound.[7][8]
| Parameter | Value |
| Molecular Formula | C₁₉H₁₄BrN[9] |
| Molecular Weight | 336.23 g/mol [9] |
| Appearance | Typically a white to off-white solid |
| Expected Yield | > 85% |
| Purity (by HPLC) | > 98% after recrystallization |
| Characterization (¹H NMR) | Expected signals: aromatic protons of carbazole and benzyl rings, singlet for the benzylic CH₂ protons (~5.5-6.0 ppm). |
| Characterization (¹³C NMR) | Expected signals: aromatic carbons, benzylic carbon.[10] |
Part 2: Diversification via Suzuki-Miyaura Cross-Coupling
The bromine atom at the C2-position of the synthesized intermediate is now a launchpad for diversification. The Suzuki-Miyaura cross-coupling is the reaction of choice for forming C(sp²)-C(sp²) bonds due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][11]
Mechanism and Rationale for Reagent Selection
The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Catalyst System (Palladium Source and Ligand):
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often used. They stabilize the Pd(0) species and accelerate the oxidative addition and subsequent reductive elimination steps.[6][12] Common palladium sources include Pd(OAc)₂ or Pd₂(dba)₃, which are reduced in situ to Pd(0).
-
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer of the aryl group from boron to palladium.[11][13]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used.[13][14] The water is necessary to dissolve the inorganic base, creating a biphasic system where the reaction occurs at the interface.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).[13][14]
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford the final 2-aryl-9-benzyl-9H-carbazole derivative.
Applications in Medicinal Chemistry
The synthesized library of 2-aryl-9-benzyl-9H-carbazole derivatives serves as a rich source for hit-to-lead campaigns in drug discovery. The varied electronic and steric properties of the introduced aryl groups can be systematically tuned to optimize binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Anticancer Agents: Many carbazole derivatives exert their anticancer effects by intercalating with DNA or inhibiting key enzymes like topoisomerases. The extended π-system of the 2-aryl substituted carbazoles enhances their potential as DNA intercalators.
-
Neuroprotective Agents: Carbazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The ability to introduce diverse substituents allows for fine-tuning interactions within the active site of AChE.
-
Antimicrobial Compounds: The carbazole scaffold is present in naturally occurring antibiotics. Synthetic derivatives can be screened against various bacterial and fungal strains to identify new leads for infectious diseases.[1]
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis of this compound and its subsequent diversification. By understanding the mechanistic principles behind each synthetic step—from the N-benzylation of the carbazole core to the palladium-catalyzed Suzuki-Miyaura coupling—researchers can confidently and efficiently generate libraries of novel compounds. This strategic approach empowers medicinal chemists to explore the vast chemical space around the privileged carbazole scaffold, accelerating the discovery of next-generation therapeutics.
References
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Gawin, R., et al. (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Chemistry LibreTexts. (2023).
- Schmalzbauer, M., et al. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry. [Link]
- Organic Chemistry (2021). Graebe-Ullmann Carbazole Synthesis Mechanism. YouTube. [Link]
- Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E. [Link]
- El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports. [Link]
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
- Banwell, M. G., et al. (2017). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products. The Journal of Organic Chemistry. [Link]
- Akrami, H., et al. (2015). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. Archiv der Pharmazie. [Link]
- ResearchGate. (2022). Synthesis of carbazole via Graebe‐Ullmann reaction. [Link]
- Kumar, U., et al. (2022). Synthesis and evaluation of biological activity of some novel carbazole derivatives.
- Zhang, L., et al. (2007). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society. [Link]
- ResearchGate. The synthesis of 9-benzyl-9H-carbazole (BzCz). [Link]
- ResearchGate. (2009). 9-Benzyl-3-bromo-9H-carbazole. [Link]
- RSC Publishing. (2024).
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- DOI. Contents. [Link]
- Organic Chemistry Portal.
- Monopoli, A., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews. [Link]
- Silva, A. M. S., et al.
- ResearchGate. (2014). Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole. [Link]
- Fun, H. K., et al. (2010). 9-Benzyl-9H-carbazole. Acta Crystallographica Section E. [Link]
- ResearchGate. (2020).
- Acros Pharmatech. This compound. [Link]
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Application Note: Comprehensive Characterization of 9-benzyl-2-bromo-9H-carbazole
Introduction
9-benzyl-2-bromo-9H-carbazole is a halogenated aromatic compound belonging to the carbazole family. Carbazoles and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The precise substitution of a benzyl group at the 9-position and a bromine atom at the 2-position of the carbazole core necessitates rigorous analytical characterization to confirm its identity, purity, and structural integrity. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, ensuring data reliability for research and development purposes.
The methodologies detailed herein are designed to provide a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques. Each protocol is presented with an explanation of the underlying principles and experimental considerations to empower researchers to obtain high-quality, reproducible data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄BrN | [1] |
| Molecular Weight | 336.23 g/mol | [1] |
| Appearance | White Solid | [1] |
| Melting Point | 135 °C | [1] |
| Purity (by GC) | >98.0% | [1] |
Analytical Characterization Workflow
A systematic approach is crucial for the unambiguous characterization of this compound. The following workflow outlines the recommended sequence of analytical techniques.
Caption: Recommended workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The choice of solvent depends on the sample's solubility.
-
Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
-
-
Instrument Parameters (Illustrative for a 400 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Spectral width: 0 to 220 ppm
-
Proton decoupling should be applied.
-
-
-
Data Analysis and Expected Chemical Shifts:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the carbazole and benzyl moieties, as well as a characteristic singlet for the benzylic methylene protons. Based on the structure of 9-benzyl-9H-carbazole and the influence of the bromine substituent, the following chemical shifts are anticipated:
-
Aromatic protons (carbazole and benzyl): δ 7.0-8.2 ppm. The bromine atom will induce downfield shifts for adjacent protons.
-
Benzylic protons (-CH₂-): δ 5.0-5.5 ppm (singlet).
-
-
¹³C NMR: The spectrum should display signals for all 19 carbon atoms. The carbon atom attached to the bromine will be significantly influenced. Expected chemical shift regions are:
-
Aromatic carbons: δ 110-145 ppm.
-
Benzylic carbon (-CH₂-): δ 45-55 ppm.
-
The C-Br carbon is expected to be in the lower end of the aromatic region.
-
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, it is also crucial for confirming the presence of a single bromine atom due to its characteristic isotopic pattern.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.[4]
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Ensure the sample is free of non-volatile salts and buffers, which can interfere with ionization.[5]
-
-
Instrumentation and Method (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for carbazole derivatives.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion, for instance, m/z 100-500.
-
-
Data Analysis and Expected Results:
-
Molecular Ion Peak: The key feature to look for is the molecular ion peak ([M+H]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (an isotopic doublet) separated by 2 m/z units with nearly equal intensity.[6]
-
Expected [M(⁷⁹Br)+H]⁺: m/z 336.0386
-
Expected [M(⁸¹Br)+H]⁺: m/z 338.0365
-
-
Fragmentation Pattern: While detailed fragmentation will depend on the ionization energy, common fragmentation pathways for related carbazole structures may involve the loss of the benzyl group or the bromine atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, FTIR can confirm the presence of the aromatic rings and the C-N and C-Br bonds.
Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or KBr pellet.
-
-
Data Analysis and Expected Absorption Bands:
Chromatographic Analysis (HPLC and GC)
Chromatographic techniques are essential for assessing the purity of this compound. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the thermal stability and volatility of the compound and its potential impurities. Given that a supplier specifies purity by GC, this is a confirmed viable method.[1]
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective for carbazole derivatives.[8][9] For example, an isocratic mobile phase of 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm, 293 nm, or 330 nm, based on the UV spectrum of carbazoles).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
-
-
Data Analysis:
-
The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol: Gas Chromatography (GC)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or toluene) at a concentration of approximately 1 mg/mL.
-
-
Illustrative GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5, DB-5), is often suitable for aromatic compounds.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250-280 °C (ensure the temperature is below the decomposition point of the analyte).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Detector: Flame Ionization Detector (FID) is a common choice for organic compounds.
-
Detector Temperature: 280-300 °C.
-
-
Data Analysis:
-
Purity is assessed by the area percentage of the main peak.
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and bromine) in the compound. This is a fundamental technique to confirm the empirical and molecular formula.
Protocol: Combustion Analysis
-
Sample Preparation:
-
A small, accurately weighed amount of the dry, pure sample (typically 2-5 mg) is required.
-
-
Instrumentation:
-
The analysis is performed using an automated elemental analyzer. The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Bromine is typically converted to HBr and trapped for quantification.
-
-
Data Analysis and Expected Composition for C₁₉H₁₄BrN:
-
Carbon (C): 67.87%
-
Hydrogen (H): 4.20%
-
Nitrogen (N): 4.17%
-
Bromine (Br): 23.77%
-
The experimentally determined values should be within ±0.4% of the calculated values to be considered acceptable.
-
Conclusion
The comprehensive analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. The protocols and guidelines presented in this application note provide a robust framework for researchers to confirm the structure, assess the purity, and ensure the quality of this important carbazole derivative. Adherence to these methodologies will facilitate reliable and reproducible results in drug discovery and materials science research.
References
- NMR Sample Preparation. (n.d.). University of California, Riverside.
- NMR Sample Preparation. (n.d.). Bruker.
- What are the best practices for sample preparation for NMR analysis? (2021, October 9). Reddit.
- Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. (2024, May 30). National Institutes of Health.
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
- Electronic and vibrational spectra of a series of substituted carbazole derivatives. (2000, October). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation.
- Sample Preparation. (n.d.). Harvard University Faculty of Arts and Sciences.
- Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021, March 25). Physical Chemistry Chemical Physics.
- FT-IR spectra of control and treated samples of carbazole. (n.d.). ResearchGate.
- Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford.
- Sample preparation in mass spectrometry. (n.d.). Wikipedia.
- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (1986). Analytical Chemistry.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- 9-Benzyl-9H-carbazole. (n.d.). ResearchGate.
- 1.7.4: Mass Spectrometry - Fragmentation Patterns. (2021, December 10). Chemistry LibreTexts.
- Molecular peaks of bromide compounds. (n.d.). ResearchGate.
- Fourier transform infrared spectroscopy (FTIR) spectra of carbazole... (n.d.). ResearchGate.
- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). ACS Publications.
- 9-Benzyl-9H-carbazole. (n.d.). National Center for Biotechnology Information.
- Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021, May 18). Pharmacia.
- Gas Chromatography. (2023, August 29). Chemistry LibreTexts.
- Determining Aromatics in Finished Gasoline Using the Agilent 6820 GC System Application. (n.d.). Agilent.
- 1-(4-Fluorobenzoyl)-9H-carbazole. (n.d.). MDPI.
- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. (n.d.). The Royal Society of Chemistry.
- Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube.
- How we can calculate the exact relative C,H,N,S of compound based on C,H, N,S data only? (2014, August 2). ResearchGate.
- 5.1i Elemental analysis. (2017, August 30). YouTube.
- Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. (n.d.). National Center for Biotechnology Information.
- mass spectra - the M+2 peak. (n.d.). Chemguide.
- Elemental Composition Calculator. (n.d.). University of Illinois Urbana-Champaign.
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown.
- An International Study Evaluating Elemental Analysis. (n.d.). National Center for Biotechnology Information.
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Application Note: High-Purity Isolation of 9-benzyl-2-bromo-9H-carbazole via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 9-benzyl-2-bromo-9H-carbazole from a typical synthesis crude product using automated flash column chromatography. The primary challenge in this purification is the removal of the unreacted starting material, 2-bromo-9H-carbazole. This guide details the methodology from initial Thin Layer Chromatography (TLC) method development to the optimized flash chromatography protocol, explaining the scientific rationale behind each step to ensure reproducible, high-purity results. This protocol is designed for researchers, medicinal chemists, and materials scientists working with carbazole derivatives in drug development and organic electronics.
Introduction
This compound is a key intermediate in the synthesis of advanced organic electronic materials and potential pharmaceutical agents.[1] The N-benzylation of 2-bromo-9H-carbazole introduces a versatile functional handle while modifying the electronic properties of the carbazole core. The successful synthesis is often followed by the critical step of purification, where residual starting materials and byproducts must be effectively removed to ensure the integrity of downstream applications.
Column chromatography is a fundamental technique for the purification of organic compounds.[2] This note focuses on a systematic approach to developing a robust flash column chromatography method for the separation of the more non-polar product, this compound, from the more polar starting material, 2-bromo-9H-carbazole. The difference in polarity, primarily due to the free N-H group in the starting material, is the key to a successful separation on a polar stationary phase like silica gel.
Physicochemical Properties of Key Compounds
A thorough understanding of the properties of the target compound and primary impurity is crucial for method development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Polarity |
| This compound | C₁₉H₁₄BrN | 336.23 | White to off-white solid | 135 | Less Polar |
| 2-bromo-9H-carbazole | C₁₂H₈BrN | 246.11 | Solid | ~218 | More Polar |
Part 1: Pre-Purification Analysis & Method Development
The cornerstone of an efficient column chromatography separation is a well-developed Thin Layer Chromatography (TLC) method. The goal is to find a solvent system that provides good separation between the product and impurities, with the target compound having an optimal Rf value.
Principle of Separation
The separation is based on the principles of normal-phase chromatography. The stationary phase (silica gel) is highly polar, while the mobile phase (a mixture of non-polar and polar organic solvents) is less polar.
-
2-bromo-9H-carbazole: The presence of the N-H bond makes this molecule more polar. It will have stronger interactions (hydrogen bonding) with the silica gel, resulting in slower movement up the TLC plate (lower Rf value).
-
This compound: The N-H proton is replaced by a non-polar benzyl group. This reduces the molecule's polarity, leading to weaker interactions with the silica gel and faster movement up the TLC plate (higher Rf value).
Step-by-Step TLC Protocol
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the crude reaction mixture, and if available, pure samples of this compound and 2-bromo-9H-carbazole in dichloromethane.
-
TLC Plate Spotting: On a silica gel TLC plate, spot the crude mixture and the two standards separately.
-
Solvent System Development:
-
Start with a low-polarity mobile phase, such as 5% ethyl acetate in hexane.
-
Develop the TLC plate in a chamber saturated with the mobile phase vapor.
-
Visualize the spots under UV light (254 nm).
-
-
Optimization:
-
If the spots are too low on the plate (low Rf), increase the polarity of the mobile phase by gradually increasing the percentage of ethyl acetate (e.g., to 10%, 15%, 20%).
-
The target is to achieve an Rf value of approximately 0.3-0.4 for the product (this compound) and a clear separation from the starting material spot.[2]
-
Expected TLC Results
A well-resolved TLC plate will show the product spot (higher Rf) clearly separated from the starting material spot (lower Rf).
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of this compound | Expected Rf of 2-bromo-9H-carbazole | Separation (ΔRf) |
| 95:5 | ~0.25 | ~0.10 | Good |
| 90:10 | ~0.40 | ~0.20 | Optimal |
| 80:20 | ~0.60 | ~0.45 | Good |
Note: These are predicted values and should be confirmed experimentally.
Part 2: Automated Flash Column Chromatography Protocol
Once an optimal solvent system is determined by TLC, the method can be transferred to an automated flash chromatography system.
Materials and Instrumentation
-
Flash Chromatography System: Any standard automated system with UV detection.
-
Stationary Phase: Pre-packed silica gel column (e.g., 40-63 µm particle size).
-
Mobile Phase: HPLC-grade hexane and ethyl acetate.
-
Sample: Crude this compound.
Workflow Diagram
Sources
Application Note & Protocol: High-Purity Recrystallization of 9-benzyl-2-bromo-9H-carbazole
Introduction: The Rationale for Recrystallization
Recrystallization is a cornerstone purification technique in organic chemistry, prized for its ability to yield highly pure crystalline solids from impure reaction mixtures.[1][2][3] The fundamental principle relies on the differential solubility of a target compound and its impurities in a selected solvent system at varying temperatures.[3] An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent, in which the compound has high solubility, and then allowing the solution to cool slowly. As the temperature decreases, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities behind in the "mother liquor."[2]
This guide provides a detailed examination and robust protocols for the recrystallization of 9-benzyl-2-bromo-9H-carbazole, a key building block in the development of organic electronic materials and pharmaceutical agents. Achieving high purity is critical, as residual starting materials or synthetic byproducts can significantly impact the performance and safety of the final products.
Physicochemical Profile of this compound
A thorough understanding of the compound's properties is the first step in designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄BrN | [4][5] |
| Molecular Weight | 336.23 g/mol | [4] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | ~135 °C | [4] |
| Structural Polarity | Largely non-polar with a moderately polar N-heterocyclic core | Inferred |
The structure consists of a large, rigid, and predominantly non-polar carbazole ring system with a benzyl group, making it sparingly soluble in highly polar solvents like water but more soluble in common organic solvents. The melting point of ~135°C provides a critical benchmark for assessing post-recrystallization purity; a sharp melting point range close to this value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.[6]
The Crux of the Matter: Solvent System Selection
The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent should exhibit:
-
High dissolving power for the target compound at elevated temperatures (near the solvent's boiling point).
-
Low dissolving power for the target compound at low temperatures (e.g., room temperature or in an ice bath).
-
Favorable solubility profile for impurities (either highly soluble at all temperatures or completely insoluble).
-
Chemical inertness ; it must not react with the compound.
-
A boiling point lower than the melting point of the compound to prevent "oiling out."[7]
-
Volatility to allow for easy removal from the purified crystals.
Given the structure of this compound, a systematic approach involves screening solvents of varying polarities.
Single-Solvent Systems
For carbazole derivatives, alcohols and aromatic hydrocarbons are often effective. Ethanol, for instance, is frequently used for recrystallizing similar bromo-carbazole compounds.[8][9]
Screening Protocol:
-
Place ~20-30 mg of the crude this compound into a small test tube.
-
Add the test solvent (e.g., ethanol, isopropanol, toluene) dropwise at room temperature. The compound should be largely insoluble.
-
Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it does not, add more hot solvent drop-by-drop until it does.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the formation of crystals. A high yield of crystalline solid indicates a promising solvent.
Mixed-Solvent (Solvent/Anti-Solvent) Systems
Often, finding a single ideal solvent is challenging.[10] A mixed-solvent system can provide the necessary fine-tuning of solubility.[11][12] This technique involves dissolving the compound in a "good" or "soluble" solvent at its boiling point and then adding a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes turbid (cloudy).[11][12][13] A few drops of the good solvent are then added to redissolve the precipitate, creating a perfectly saturated solution ready for cooling.[11]
For this compound, effective pairs often combine a solvent that readily dissolves it (like Dichloromethane or Chloroform) with one in which it is poorly soluble (like Hexane or Ethanol). A chloroform/ethanol mixture has been successfully used to grow single crystals of the related 3-bromo isomer, indicating its potential suitability.[14][15]
Experimental Protocols
Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Never heat flammable organic solvents with an open flame; use a hot plate.
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 10-15 mL) and a boiling stick or magnetic stir bar.[10] Heat the mixture to a gentle boil on a hot plate while stirring. Add more hot ethanol in small portions until the solid just completely dissolves. Causality Note: Using the minimum volume of hot solvent is critical for maximizing yield. An excess of solvent will keep too much product dissolved upon cooling.[1][16]
-
Hot Filtration (Optional): If insoluble impurities are present, they must be removed. Add a small excess of hot ethanol (~5-10% of the total volume) to prevent premature crystallization.[17] Pre-warm a stemless funnel with fluted filter paper by pouring hot solvent through it. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[6][10] Slow cooling is essential for the formation of large, pure crystals as it allows for the selective deposition of the target molecule onto the growing crystal lattice.[2][10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing impurities.[18] Causality Note: The wash solvent must be cold to minimize redissolving the purified product.[1]
-
Drying: Keep the vacuum on to pull air through the crystals for 10-15 minutes to partially dry them.[2] Transfer the crystalline solid to a pre-weighed watch glass and allow it to air dry completely or dry in a vacuum oven. Determine the final mass and calculate the percent recovery.
Protocol 2: Mixed-Solvent Recrystallization (Dichloromethane/Hexane)
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude product (e.g., 1.0 g) in the minimum amount of boiling dichloromethane (the "good" solvent).
-
Inducing Saturation: While keeping the solution hot, add hexane (the "anti-solvent") dropwise with swirling until a persistent cloudiness appears.[12]
-
Clarification: Add a few drops of hot dichloromethane, just enough to make the solution clear again. The solution is now saturated.
-
Crystallization, Isolation, and Drying: Follow steps 3 through 5 from the Single-Solvent Protocol. For washing the crystals (Step 4), use an ice-cold mixture of dichloromethane/hexane in the same approximate ratio that induced crystallization.
Visualization of Workflows
Recrystallization Workflow Diagram
Caption: General workflow for purification by recrystallization.
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. A systematic approach to troubleshooting is key to a successful outcome.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used. [16][19] | Boil off some solvent to concentrate the solution and attempt to cool again.[16] |
| Solution is supersaturated. [1][7][16] | 1. Scratch the inner wall of the flask with a glass rod.[1][19] 2. Add a "seed crystal" of the pure compound.[1][19] 3. Cool the solution in a colder bath (e.g., dry ice/acetone).[7] | |
| "Oiling Out" | The compound is coming out of solution above its melting point; often occurs with impure samples or in mixed-solvent systems.[7][16] | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and attempt to cool again, very slowly.[16] |
| Crystals Form Too Quickly | The solution is too concentrated or cooled too rapidly, trapping impurities.[19] | Reheat to redissolve the solid, add a small amount of extra solvent (1-2 mL), and allow it to cool more slowly.[19] |
| Low Recovery / Poor Yield | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not cold enough.[1][19] | Check the mother liquor for product. If significant, concentrate it to recover a second crop of crystals (which may be less pure). Refine technique in subsequent attempts.[19] |
Troubleshooting Decision Tree
Caption: Decision tree for addressing failure to crystallize.
References
- University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation.
- University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization.
- Manhattan College. (n.d.). recrystallization-2.doc.pdf.
- Wikipedia. (2023). Recrystallization (chemistry).
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1.
- LibreTexts Chemistry. (2021). 2.1: Recrystallization.
- Massachusetts Institute of Technology (MIT) OpenCourseWare. (2012). Two-Solvent Recrystallization Guide.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- Google Patents. (2020). CN112209869B - Method for synthesizing high-purity 3-bromo-N-phenylcarbazole.
- University of Alberta. (n.d.). RECRYSTALLISATION.
- Journal of the Chinese Chemical Society. (2007). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide.
- University of Missouri-St. Louis. (n.d.). Recrystallization.
- LibreTexts Chemistry. (2023). Recrystallization.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- Lipids in Health and Disease. (2024). Preparation and property analysis of antioxidant of carbazole derivatives.
- ResearchGate. (2009). 9-Benzyl-3-bromo-9H-carbazole.
- National Center for Biotechnology Information (NCBI). (2009). 9-Benzyl-3-bromo-9H-carbazole.
- Acros Pharmatech. (n.d.). This compound.
- Google Patents. (2014). CN103601668A - Preparation method of N-phenyl-3-bromocarbazole.
- National Center for Biotechnology Information (NCBI). (n.d.). CID 139078873 | C38H30N2.
- ResearchGate. (2010). 9-Benzyl-9H-carbazole.
- PubMed. (2009). 9-Benzyl-3-bromo-9H-carbazole.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. labproinc.com [labproinc.com]
- 5. This compound [acrospharmatech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. 3-Bromo-9H-carbazole | 1592-95-6 [chemicalbook.com]
- 9. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-benzyl-2-bromo-9H-carbazole
Welcome to the technical support resource for the synthesis of 9-benzyl-2-bromo-9H-carbazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving the yield and purity of this important synthetic building block. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
The synthesis of this compound is typically achieved via the N-alkylation of 2-bromo-9H-carbazole with a benzyl halide. While seemingly straightforward, this SN2 reaction is frequently plagued by issues such as low conversion, challenging purifications, and byproduct formation. This guide provides a systematic approach to diagnosing and resolving these common problems.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low to No Product Formation
Question: I am running the reaction between 2-bromo-9H-carbazole and benzyl bromide, but my TLC and LC-MS analysis shows only unreacted starting material. What are the likely causes and how can I fix this?
Answer: This is a common and frustrating issue that almost always points to a failure in the initial, critical step of the reaction: the deprotonation of the carbazole nitrogen. The N-H bond of carbazole has a pKa of approximately 17 in DMSO, meaning a sufficiently strong base is required to generate the nucleophilic carbazolide anion.
Probable Causes & Solutions:
-
Inadequate Deprotonation (Base Selection): The most frequent culprit is a base that is too weak to effectively deprotonate the carbazole. While potassium carbonate (K₂CO₃) is often used, its efficacy can be limited by solubility and base strength.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the carbazole. Potassium tert-butoxide (KOtBu) is another strong, non-nucleophilic base that works well. Cesium carbonate (Cs₂CO₃) can also be effective due to the "cesium effect," which promotes higher reactivity.[1]
-
-
Poor Reagent Quality: Benzyl bromide is susceptible to hydrolysis and oxidation. Old or improperly stored reagents can lead to failed reactions.
-
Solution: Use freshly opened or purified benzyl bromide. If the liquid appears yellow or contains solid precipitates, it should be distilled or passed through a plug of neutral alumina before use.
-
-
Suboptimal Solvent Choice: The solvent must be able to dissolve the starting materials and, crucially, the intermediate carbazolide salt. It must also be aprotic to avoid quenching the base and the nucleophile.
-
Presence of Moisture: Water will readily protonate the carbazolide anion and react with strong bases like NaH.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle hygroscopic bases (like powdered KOH or NaOH) in a dry atmosphere (e.g., glovebox or under an inert gas stream).
-
Issue 2: Incomplete Conversion or Stalled Reaction
Question: My reaction starts and forms some product, but it stalls after a few hours, leaving a significant amount of 2-bromocarbazole. How can I drive the reaction to completion?
Answer: A stalled reaction indicates that one of the key components has been consumed prematurely or that the reaction conditions are not optimal for sustained turnover.
Probable Causes & Solutions:
-
Insufficient Base: Using only a single equivalent of base can be insufficient, especially if there are trace amounts of acidic impurities or water.
-
Solution: Increase the amount of base to 1.2–1.5 equivalents to ensure complete deprotonation throughout the reaction.
-
-
Poor Solubility of the Carbazolide Salt: If the deprotonated carbazole precipitates from the solution, its ability to react with benzyl bromide is severely diminished.
-
Solution: Consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6.[1][2] A PTC works by pairing with the carbazolide anion, and the resulting lipophilic ion pair has much greater solubility in the organic solvent, dramatically accelerating the reaction rate.[2]
-
-
Low Reaction Temperature: While room temperature can be sufficient with a strong base/solvent combination, some systems require thermal energy to overcome the activation barrier.
-
Solution: Gently heat the reaction mixture. A temperature range of 50-80 °C is often effective.[1] Monitor the reaction by TLC to avoid byproduct formation at higher temperatures.
-
Issue 3: Significant Byproduct Formation
Question: My crude NMR and TLC show multiple spots. Besides my product and starting material, what other species could be forming?
Answer: Byproduct formation compromises yield and complicates purification. Identifying the source is key to mitigation.
Probable Causes & Solutions:
-
Side Reactions of Benzyl Bromide: In the presence of base, benzyl bromide can undergo E2 elimination to form trans-stilbene, or it can react with trace water to form benzyl alcohol.
-
Solution: Add the benzyl bromide slowly to the solution of the pre-formed carbazolide anion. This ensures its concentration remains low, favoring the desired SN2 pathway over side reactions. Avoid excessively high temperatures.
-
-
Solvent Degradation: At elevated temperatures, DMF can decompose in the presence of a strong base to produce dimethylamine, which can act as a competing nucleophile.
-
Solution: If heating is required, maintain the temperature below 100 °C when using DMF. Alternatively, switch to a more thermally stable solvent like DMSO or Dioxane.
-
-
Competing C-Alkylation: While rare for carbazole, C-alkylation is a theoretical possibility. This is more likely if the nitrogen anion is tightly associated with a metal cation, reducing its nucleophilicity.
-
Solution: Using a highly polar, aprotic solvent like DMF or DMSO disassociates the ion pair, making the nitrogen a much more potent nucleophile and favoring N-alkylation exclusively.
-
Frequently Asked Questions (FAQs)
Q1: Which base and solvent combination is the most reliable for this synthesis?
A1: For the highest probability of success and good yield, the combination of Sodium Hydride (NaH) in anhydrous DMF is considered the gold standard. NaH ensures complete and irreversible deprotonation, while DMF provides excellent solubility for the resulting sodium carbazolide salt.
| Base | Recommended Solvent(s) | Temperature | Key Advantages | Potential Issues |
| NaH | DMF, THF | 0 °C to RT | Irreversible deprotonation, high yields. | Moisture sensitive, requires inert atmosphere. |
| KOtBu | THF, Dioxane | RT to 60 °C | Strong base, good solubility. | Can promote elimination of alkyl halide. |
| K₂CO₃ / Cs₂CO₃ | DMF, Acetonitrile | 60-80 °C | Easier to handle, less hazardous. | Slower reaction, may require PTC for high yield.[1] |
| KOH / NaOH | DMSO, or Toluene with PTC | RT to 80 °C | Inexpensive. | Can introduce water, requires PTC for biphasic systems.[1] |
Q2: What is the function of a phase-transfer catalyst (PTC) and when should I use one?
A2: A phase-transfer catalyst, like TBAB, is a salt with a large, lipophilic cation. In a reaction mixture where the nucleophile (the carbazolide anion) is part of an insoluble solid salt (like potassium carbazolide), the PTC's cation (e.g., Bu₄N⁺) exchanges with the potassium ion. The resulting [Bu₄N⁺][Carbazolide⁻] ion pair is soluble in the organic solvent, allowing it to react with the benzyl bromide. You should use a PTC when employing moderately strong, poorly soluble bases like K₂CO₃ or when using a biphasic system (e.g., Toluene/aqueous NaOH). [2][3]
Q3: How critical is it to use anhydrous ("dry") solvents?
A3: It is absolutely critical , especially when using highly reactive bases like NaH or KOtBu. Water will consume the base, protonate the carbazolide anion, and hydrolyze the benzyl bromide, leading to drastically reduced or zero yield. Always use solvents from a freshly opened bottle or a solvent purification system.
Q4: How can I best monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Procedure: Spot the 2-bromocarbazole starting material (SM), the benzyl bromide (BB), and the reaction mixture (RM) on the same plate. 2-bromocarbazole is UV active. Benzyl bromide is less so but can sometimes be visualized. The product, this compound, will be significantly less polar than the starting material (higher Rf value) due to the masking of the polar N-H bond. The reaction is complete when the starting material spot has completely disappeared.
Visualizations and Workflows
Experimental Workflow Diagram
This diagram outlines the key stages of the synthesis, from preparation to the final, purified product.
Caption: A step-by-step workflow for the synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose issues based on TLC analysis after a set reaction time (e.g., 4 hours).
Caption: A diagnostic tool for troubleshooting reaction outcomes.
Optimized Experimental Protocol
This protocol is based on best practices for achieving a high yield of this compound.
Reagents & Materials:
-
2-bromo-9H-carbazole (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, septa, needles, and inert gas supply (N₂ or Ar)
Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add 2-bromo-9H-carbazole. Add anhydrous DMF (approx. 0.1 M concentration relative to the carbazole) via syringe. Stir the mixture to dissolve the solid.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise over 5-10 minutes. Caution: NaH reacts with moisture to produce flammable H₂ gas. Allow the mixture to stir at 0 °C for 15 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature. The solution may change color, indicating the formation of the sodium carbazolide.
-
Alkylation: Cool the mixture back to 0 °C. Slowly add benzyl bromide via syringe over 10-15 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-12 hours. If the reaction is sluggish, it can be gently heated to 50 °C.
-
Workup: Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a white or off-white solid. Alternatively, recrystallization from a solvent system like ethanol or isopropanol may yield a highly pure product.
References
- Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561. [Link]
- Halpern, M. (n.d.).
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis. Angewandte Chemie International Edition, 47(47), 8933-8936.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. (General background on coupling reactions).
- Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye.
- Villemin, D., & Martin, B. (1994). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Al-Awar, R. S., & El-Awa, A. (2011). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Molecules, 16(12), 9838-9849. [Link]
- Banwell, M. G., et al. (2009). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products. The Journal of Organic Chemistry, 74(5), 2096-2104. [Link]
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. [Link]
- Zhao, X., She, Y., Fang, K., & Li, G. (2013). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 78(10), 5049–5054. [Link]
- Kumar, A., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(5), 2637–2647. [Link]
- Optimization of the N-benzylation reaction. (2021).
- Graebe-Ullmann Carbazole Synthesis Mechanism. (2021). YouTube. [Link]
- Synthesis of carbazole via Graebe-Ullmann reaction. (n.d.).
- RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. (n.d.).
- Can anyone help me regarding N-alkylation of 3-bromo carbazole?? (2021).
- The synthesis of 9-benzyl-9H-carbazole (BzCz). (n.d.).
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole.
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. PubMed Central (PMC). [Link]
- Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]
- Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investig
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. PubMed. [Link]
- This compound.
- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. (2023). RSC Publishing. [Link]
- An efficient method for the N-debenzylation of aromatic heterocycles. (2002).
- Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024). Chalmers Research. [Link]
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2025). Journal of the American Chemical Society. [Link]
- Synthetic method of 2-bromocarbazole. (2014).
Sources
Technical Support Center: Optimizing Reaction Conditions for the N-Benzylation of Carbazoles
Welcome to our dedicated technical support center for the N-benzylation of carbazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important transformation. Our focus is on delivering practical, field-tested insights to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the N-benzylation of carbazoles, offering concise and actionable answers grounded in established chemical principles.
Q1: What are the most prevalent methods for the N-benzylation of carbazoles?
The N-benzylation of carbazoles is typically achieved through a nucleophilic substitution reaction. The most common approach involves the deprotonation of the carbazole nitrogen with a suitable base to form the carbazolide anion, which then acts as a nucleophile to attack a benzyl halide (e.g., benzyl bromide or benzyl chloride). Key methodologies include:
-
Conventional Synthesis: This involves heating the carbazole with a base like potassium hydroxide (KOH) or potassium carbonate (K2CO3) in a suitable organic solvent, followed by the addition of the benzylating agent.
-
Phase-Transfer Catalysis (PTC): This technique is particularly effective for this reaction. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the carbazolide anion from the solid or aqueous phase to the organic phase where the benzyl halide is present.[1][2] This often leads to milder reaction conditions and improved yields.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times, and is considered a "Green Chemistry" approach.[3][4]
Q2: How do I select the appropriate base for my N-benzylation reaction?
The choice of base is critical and depends on the reaction conditions and the specific carbazole derivative. The pKa of the carbazole N-H is in the mid-teens, meaning a moderately strong base is required for efficient deprotonation.[1]
-
Strong Bases: Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF ensures complete deprotonation and is a good choice for less reactive systems.[5]
-
Carbonate and Hydroxide Bases: Potassium carbonate (K2CO3) and potassium hydroxide (KOH) are commonly used, especially in conjunction with phase-transfer catalysis or in polar aprotic solvents.[6][7] Sodium hydroxide (NaOH) is also frequently employed.[1]
-
Weaker Bases: Weaker bases may lead to incomplete deprotonation and consequently, low product yields.[8]
Q3: What solvents are recommended for this reaction?
The solvent choice influences reactant solubility and reaction rate.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they enhance the rate of SN2 reactions and effectively dissolve the carbazolide salt.[8]
-
Aromatic Hydrocarbons: Toluene, benzene, and xylene are often used, particularly in phase-transfer catalysis setups.[6]
-
Ethers: Diethyl ether and tetrahydrofuran (THF) are also suitable, especially when using strong bases like NaH.[2]
Q4: What are the common side reactions to be aware of?
While N-benzylation is generally a robust reaction, side reactions can occur:
-
Friedel-Crafts Alkylation: Under certain conditions, particularly with strong Lewis acids or harsh acidic conditions, benzylation of the aromatic carbazole ring can occur.[5]
-
Over-alkylation: While less common for carbazole itself, with certain substrates or in the presence of highly reactive alkylating agents, multiple alkylations could be a concern.
-
Hydrolysis of the Benzylating Agent: In the presence of water and a strong base, the benzyl halide can hydrolyze to benzyl alcohol.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the N-benzylation of carbazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Incomplete Deprotonation: The base may be too weak or used in insufficient quantity. | Switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent (DMF or THF).[7][8] Alternatively, increase the equivalents of a moderately strong base like KOH or K2CO3. |
| Poor Solubility of Reactants: The carbazole or its salt may not be sufficiently soluble in the chosen solvent. | Use a polar aprotic solvent such as DMF or DMSO to improve solubility.[8] | |
| Inactive Benzylating Agent: The benzyl halide may have degraded. | Use a fresh bottle of the benzylating agent. Consider converting benzyl alcohol to a more reactive benzyl bromide or tosylate if starting from the alcohol. | |
| Formation of Multiple Products | Ring Benzylation (Friedel-Crafts): Acidic impurities or conditions promoting C-alkylation. | Ensure the reaction is performed under basic conditions. Purify starting materials to remove any acidic contaminants. |
| Presence of Unreacted Starting Material and Product: Incomplete reaction. | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider adding a slight excess (1.1-1.2 equivalents) of the benzylating agent.[9] | |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Material: The N-benzylcarbazole and unreacted carbazole may have close Rf values on TLC. | Optimize the reaction to drive it to completion, minimizing the amount of unreacted carbazole. For column chromatography, use a shallow solvent gradient to improve separation. Recrystallization can also be an effective purification method. |
| Removal of Phase-Transfer Catalyst: The quaternary ammonium salt can sometimes be challenging to remove. | Perform multiple aqueous washes during the workup. A final wash with brine can help break any emulsions. If issues persist, consider a silica gel plug filtration before full column chromatography. |
Experimental Protocols
Standard Protocol for N-Benzylation of Carbazole using Potassium Hydroxide
This protocol provides a reliable method for the N-benzylation of carbazole.
Materials:
-
Carbazole (1.0 eq)
-
Potassium Hydroxide (KOH) (2.0 eq), finely ground
-
Benzyl Bromide (1.2 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add carbazole and DMF.
-
Stir the mixture until the carbazole is fully dissolved.
-
Add finely ground potassium hydroxide to the solution.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Slowly add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Phase-Transfer Catalysis (PTC) Protocol
This protocol utilizes a phase-transfer catalyst for efficient N-benzylation.
Materials:
-
Carbazole (1.0 eq)
-
Sodium Hydroxide (NaOH) (50% aqueous solution)
-
Benzyl Chloride (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Toluene
Procedure:
-
In a round-bottom flask, combine carbazole, toluene, and benzyl chloride.
-
Add the 50% aqueous sodium hydroxide solution.
-
Add the tetrabutylammonium bromide.
-
Stir the biphasic mixture vigorously at 80-90 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify as described in the standard protocol.
Visualizing the Reaction and Troubleshooting Workflow
To further clarify the process, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: Mechanism of N-benzylation of carbazole.
Caption: Troubleshooting workflow for low reaction yield.
References
- PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc.
- Process for production of N-substituted carbazoles. European Patent Office - EP 0557993 B1.
- New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate.
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
- An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate.
- Method for synthesis of N-alkyl carbazole and derivatives thereof. Google Patents.
- Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed.
- RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. ResearchGate.
- Method for synthesizing N-alkylcarbazole compound. Google Patents.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal.
- 9-Benzyl-3-bromo-9H-carbazole. PubMed Central.
- Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry.
- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Publishing.
- N-Benzylcarbazole. PubChem.
- N‐alkylation of various amides with benzyl alcohol catalyzed by... ResearchGate.
- (PDF) 9-Benzyl-9H-carbazole. ResearchGate.
- CID 139078873. PubChem.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the bromination of 9-benzyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the bromination of 9-benzyl-9H-carbazole. This guide, curated by Senior Application Scientists, offers in-depth troubleshooting and practical advice to navigate the complexities of this important synthetic transformation. The introduction of bromine atoms onto the carbazole core is a fundamental step in the synthesis of advanced materials for organic electronics and novel pharmaceutical agents.[1] However, the nuanced reactivity of the 9-benzyl-9H-carbazole substrate presents several challenges that can impact reaction efficiency and product purity.
The primary goal of this guide is to provide a clear, mechanistically grounded framework for understanding and controlling the common side reactions encountered during this process. We will address the prevalent issues of over-bromination, competitive benzylic bromination, and potential N-debenzylation, offering validated protocols and optimization strategies to ensure you can achieve your target molecule with confidence.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is designed in a question-and-answer format to directly address the most common issues researchers face during the bromination of 9-benzyl-9H-carbazole.
FAQ 1: My reaction is yielding a mixture of mono-, di-, and poly-brominated products. How can I selectively synthesize the mono-brominated (3-bromo) or di-brominated (3,6-dibromo) derivative?
This is the most frequently encountered issue, known as over-bromination . The carbazole nucleus is highly activated towards electrophilic aromatic substitution (EAS), and the introduction of the first bromine atom does not sufficiently deactivate the ring to prevent subsequent bromination.
Causality and Mechanistic Insight:
The nitrogen atom in the carbazole ring is a powerful activating group, directing electrophilic attack to the 3 and 6 positions. Once the first bromine is introduced at the 3-position, the ring remains sufficiently electron-rich to react with any excess brominating agent, leading to the formation of the 3,6-dibromo product and other poly-brominated species.
Troubleshooting and Strategic Solutions
| Parameter | Recommendation for Control | Scientific Rationale |
| Stoichiometry of Brominating Agent | For mono-bromination, use 1.0-1.1 equivalents of N-Bromosuccinimide (NBS). For di-bromination, use 2.1-2.2 equivalents .[2] | This is the most critical factor. Precise control over the amount of the electrophile prevents undesired multiple additions. |
| Reaction Temperature | Initiate the reaction at 0 °C and allow it to slowly warm to room temperature.[2] | Lower temperatures decrease the rate of reaction, enhancing selectivity by minimizing the energy available for the less favorable second bromination (in the case of mono-bromination). |
| Reaction Monitoring | Monitor reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Quench the reaction immediately upon consumption of the starting material (for mono-bromination) or the mono-bromo intermediate (for di-bromination) to prevent further reaction. |
| Solvent Selection | Utilize polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM). | These solvents effectively dissolve the carbazole substrate and facilitate the ionic mechanism of electrophilic aromatic substitution.[2] |
FAQ 2: My analytical data shows bromination on the benzylic (-CH2-Ph) group instead of the carbazole ring. What causes this and how do I ensure ring bromination?
You are observing benzylic bromination , a side reaction that proceeds via a free-radical mechanism. This pathway competes directly with the desired electrophilic aromatic substitution on the carbazole ring.
Causality and Mechanistic Insight:
Benzylic bromination is favored under conditions that promote the formation of radicals.[3] N-Bromosuccinimide (NBS) can act as a source of bromine radicals, especially in the presence of radical initiators or upon exposure to UV light.[3] The stability of the resulting benzyl radical makes this a favorable alternative pathway if conditions are not controlled.
Troubleshooting and Strategic Solutions
| Parameter | Recommendation for Control | Scientific Rationale |
| Exclusion of Radical Initiators | Ensure the reaction is free from radical initiators like AIBN or benzoyl peroxide. Protect the reaction vessel from UV light by wrapping it in aluminum foil. | This prevents the initiation of the radical chain reaction necessary for benzylic bromination. |
| Solvent Choice | Use polar solvents (e.g., DMF, Acetic Acid). Avoid non-polar solvents like Carbon Tetrachloride (CCl₄). | Polar solvents favor ionic intermediates, promoting the desired electrophilic aromatic substitution pathway over the radical mechanism. |
| Catalysis | The use of a mild Brønsted or Lewis acid can favor ring bromination. However, Brønsted acids are generally more selective for ring halogenation over benzylic halogenation.[4][5] | Catalysts can enhance the electrophilicity of the bromine source, further favoring the EAS mechanism. |
FAQ 3: I have identified 3-bromo-9H-carbazole in my product mixture, indicating that the benzyl group has been cleaved. Why is this N-debenzylation happening?
N-debenzylation is a potential side reaction, though typically less common than over-bromination or benzylic bromination. It can occur under certain oxidative or strongly acidic conditions.
Causality and Mechanistic Insight:
The N-C bond of the benzyl group can be susceptible to cleavage. This can be facilitated by strong Lewis acids or through an oxidative mechanism where the benzylic position is oxidized, leading to the loss of the benzyl group. The resulting 9H-carbazole is then brominated.
Troubleshooting and Strategic Solutions
| Parameter | Recommendation for Control | Scientific Rationale |
| Reaction Conditions | Avoid high temperatures and prolonged reaction times. | Minimizes the potential for thermal degradation and side reactions. |
| Reagent Purity | Use high-purity, freshly opened or recrystallized brominating agents. | Prevents trace impurities from catalyzing unwanted side reactions. |
| Acid Catalysis | If using a Lewis or Brønsted acid, opt for milder conditions and catalytic amounts. | Strong acids can promote the cleavage of the benzyl group. |
Optimized Experimental Protocols
Protocol 1: Selective Synthesis of 3-bromo-9-benzyl-9H-carbazole
This protocol is optimized for high selectivity towards the mono-brominated product.
-
Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Dissolution: Add 9-benzyl-9H-carbazole (1.0 eq.) and anhydrous DMF (to make a 0.2 M solution). Stir until fully dissolved.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.05 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 20-30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the starting material is consumed (typically within 2-3 hours), pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 3-bromo-9-benzyl-9H-carbazole.[6][7]
Protocol 2: Selective Synthesis of 3,6-dibromo-9-benzyl-9H-carbazole
This protocol is designed for the exhaustive di-bromination of the carbazole core.
-
Inert Atmosphere: Set up a flame-dried round-bottom flask with a magnetic stirrer and nitrogen inlet.
-
Dissolution: Dissolve 9-benzyl-9H-carbazole (1.0 eq.) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add N-bromosuccinimide (2.1 eq.) portion-wise to the solution at room temperature over 15 minutes.
-
Reaction: Stir the mixture at room temperature overnight (12-16 hours). Monitor the reaction by TLC to confirm the disappearance of the mono-brominated intermediate.
-
Work-up and Purification: Follow steps 6-8 from Protocol 1 for quenching, isolation, and purification.
Visualizing Reaction Mechanisms and Pathways
Caption: Desired electrophilic substitution vs. common side reaction pathways.
Caption: Troubleshooting flowchart for common side reactions.
References
- Gryba, R., et al. (2020).9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2020(2), M1128.
- Lin, W., et al. (2005).Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society, 52(3), 533-538.
- Organic Syntheses Procedure.9H-Carbazole, 9-ethyl-3,6-dimethyl.
- Chiba, S., et al. (2012).Lewis acid catalyzed benzylic bromination. Tetrahedron Letters, 53(50), 6875-6877.
- PrepChem.Synthesis of N-propargyl-3,6-dibromo carbazole.
- The Royal Society of Chemistry. (2015).Supporting Information.
- ResearchGate.ChemInform Abstract: Preparation of Carbazole and Dibenzofuran Derivatives by Selective Bromination on Aromatic Rings or Benzylic Groups with N-Bromosuccinimide.
- Erni, F., et al. (2007).Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N‐ and C‐Substituted Carbazoles by N‐Bromosuccinimide or a N‐Bromosuccinimide/Silica Gel System. Helvetica Chimica Acta, 90(4), 739-753.
- Huang, P-M., & Wang, X-C. (2009).9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763.
- EMU Physics Department. (2023).Purification of Organic Compounds: from Crude Product to Purity.
- Douglas, C. J., & Matveenko, M. (2015).Benzylic bromination catalyzed by triphenylphosphine selenide via Lewis basic activation. Tetrahedron, 71(38), 6839-6843.
- PubMed.9-Benzyl-3-bromo-9H-carbazole.
- University of Glasgow.Selectivity of Aryl and Benzylic Bromination.
- Beaudry, C. M., et al. (2021).Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(18), 12434-12449.
- PubMed Central.Lewis Acid Catalyzed Benzylic Bromination.
- Sultan, M. A., & Karama, U. S. (2018).Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Chemistry Central Journal, 12(1), 1-8.
- Ashenhurst, J. (2016).Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
- Haddach, A. A., et al. (2002).An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402.
- Inspira Advantage. (2023).Organic Chemistry: Separations & Purifications | MCAT Crash Course. YouTube.
- Organic Chemistry Portal.Carbazole synthesis.
- Chemistry Steps.Benzylic Bromination.
- ResearchGate.(PDF) 9-Benzyl-9H-carbazole.
- Chemistry LibreTexts. (2023).11.10: Benzylic Bromination of Aromatic Compounds.
- ResearchGate.(PDF) 9-Benzyl-3-bromo-9H-carbazole.
- ResearchGate.Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF.
- PubMed.9-Benzyl-9H-carbazole.
- International Journal of Drug Development & Research.Laboratory Techniques of Purification and Isolation.
- Organic Chemistry Tutor. (2020).10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube.
- National Institutes of Health.Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
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Technical Support Center: Purification of 9-benzyl-2-bromo-9H-carbazole
Welcome to the technical support center for the synthesis and purification of 9-benzyl-2-bromo-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important carbazole derivative. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific experimental issues, ensuring you can achieve high purity and yield in your work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by potential causes and detailed, step-by-step solutions.
Issue 1: My final product has a low melting point and appears as an off-white or yellowish solid instead of a white crystalline solid.
Potential Causes:
-
Presence of unreacted starting materials (2-bromocarbazole or benzyl bromide).
-
Formation of side products during the reaction.
-
Residual solvent trapped in the crystal lattice.
Solutions:
-
Identify the Impurities:
-
Thin Layer Chromatography (TLC): Before beginning purification, run a TLC of your crude product alongside the starting materials (2-bromocarbazole and benzyl bromide). This will help you visualize the presence of unreacted starting materials and other impurities. A suitable mobile phase for this analysis is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude product can definitively identify impurities. Look for the characteristic N-H proton of 2-bromocarbazole (a broad singlet, typically downfield) and the benzylic protons of benzyl bromide.
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from both starting materials and side products.[1]
Experimental Protocol: Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Mobile Phase Selection: Based on your initial TLC analysis, choose a solvent system that provides good separation (a difference in Rf values of at least 0.2) between your product and the impurities. A gradient elution starting with a non-polar solvent system (e.g., pure hexane) and gradually increasing the polarity by adding ethyl acetate is often effective.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.
-
Elution and Fraction Collection: Begin elution with the starting solvent system and collect fractions. Monitor the elution process using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
-
Recrystallization: If column chromatography is not feasible or as a final polishing step, recrystallization can be effective.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents at room and elevated temperatures. Ideal solvents will dissolve the compound when hot but not at room temperature. Common solvents for carbazole derivatives include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[2][3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
-
Issue 2: The yield of my purified product is consistently low after column chromatography.
Potential Causes:
-
The product is partially soluble in the initial non-polar mobile phase, leading to premature elution.
-
The product is strongly adsorbed to the silica gel and does not elute completely.
-
Decomposition of the product on the silica gel.
Solutions:
-
Optimize Mobile Phase Polarity:
-
Before running the column, perform a thorough TLC analysis with a range of solvent systems to find the optimal mobile phase that gives your product an Rf value between 0.2 and 0.4. This will ensure the product moves down the column at a reasonable rate without eluting too quickly or being retained too strongly.
-
-
Dry Loading vs. Wet Loading:
-
If your product has low solubility in the mobile phase, a "dry loading" technique (as described in the protocol above) is preferable to "wet loading" (dissolving the sample in the mobile phase and adding it to the column). Dry loading prevents the product from crashing out at the top of the column.
-
-
Deactivation of Silica Gel:
-
Carbazoles can sometimes interact strongly with the acidic sites on silica gel, leading to poor recovery. You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1% v/v), to your mobile phase. This will neutralize the acidic sites and improve the elution of your product.
-
Visualization of the Purification Workflow
Caption: A typical workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for this compound is around 135 °C.[4] A significantly lower or broader melting point range is indicative of impurities.
Q2: What are the key spectroscopic signatures I should look for to confirm the identity and purity of my product?
A2:
-
¹H NMR:
-
The disappearance of the N-H proton from 2-bromocarbazole.
-
The appearance of a singlet for the benzylic methylene protons (-CH₂-) around 5.4-5.6 ppm.
-
The aromatic protons of the carbazole and benzyl groups will appear in the aromatic region (typically 7.0-8.2 ppm).
-
-
¹³C NMR:
-
The appearance of a peak for the benzylic carbon around 46-48 ppm.
-
The characteristic peaks for the carbons of the carbazole and benzyl rings.
-
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (C₁₉H₁₄BrN), which is approximately 336.23 g/mol .[4]
Q3: Can I use recrystallization as the sole method of purification?
A3: While recrystallization can be effective for removing small amounts of impurities, it may not be sufficient to separate the product from significant quantities of starting materials or side products with similar solubility profiles.[3] Column chromatography is generally the more robust method for initial purification of the crude product. Recrystallization is an excellent secondary step to obtain a highly crystalline, pure final product.
Q4: Are there any specific safety precautions I should take when working with this compound and its precursors?
A4: Yes.
-
2-Bromocarbazole: This compound can cause skin and eye irritation.[5]
-
Benzyl Bromide: This is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: The organic solvents used in chromatography and recrystallization are flammable and may be harmful if inhaled or absorbed through the skin. Always work in a fume hood and away from ignition sources.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signal (ppm) |
| This compound | C₁₉H₁₄BrN | 336.23[6][7][8][9] | 135[4] | ~5.5 (s, 2H, -CH₂-) |
| 2-Bromocarbazole | C₁₂H₈BrN | 246.10[5] | 250-254 | Broad singlet (N-H) |
| Benzyl Bromide | C₇H₇Br | 171.04 | -4 to -3 | ~4.5 (s, 2H, -CH₂-) |
Logical Relationships in Purification Strategy
Caption: Decision-making flowchart for the purification of this compound.
References
- Supporting Information - The Royal Society of Chemistry.
- Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763.
- The synthesis of 9-benzyl-9H-carbazole (BzCz). ResearchGate.
- Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. ResearchGate.
- This compound. Acros Pharmatech.
- 9-Benzyl-3-bromo-9H-carbazole. PubMed.
- Capan, M. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Organic Communications, 14(3), 270-279.
- Uludag, N., Ates, M., Tercan, B., Ermis, E., & Hokelek, T. (2010). 9-Benzyl-9H-carbazole. ResearchGate.
- Column Chromatography. Magritek.
- CID 139078873 | C38H30N2. PubChem.
- Synthetic method of 2-bromocarbazole. Google Patents.
- 2-Bromo-9H-carbazole. PubChem.
Sources
- 1. magritek.com [magritek.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labproinc.com [labproinc.com]
- 5. 2-Bromo-9H-carbazole | C12H8BrN | CID 12717089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9-Benzyl-3-bromo-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 9-Benzyl-3-bromo-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Methods for removing impurities from crude 9-benzyl-2-bromo-9H-carbazole
Technical Support Center: Purification of 9-benzyl-2-bromo-9H-carbazole
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our approach is rooted in explaining the causal relationships behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: Understanding potential impurities is the first step toward effective purification. Following a typical N-alkylation synthesis, where 2-bromo-9H-carbazole is reacted with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base, your crude product may contain:
-
Unreacted 2-bromo-9H-carbazole: This is a very common impurity. Due to the presence of the N-H bond, it is significantly more polar than your N-benzylated product.
-
Excess Benzyl Halide: A non-polar reactant that is often added in excess to drive the reaction to completion.
-
Inorganic Salts: By-products from the base used (e.g., K₂CO₃, NaH). These are typically removed during an aqueous workup but can persist if the washing is incomplete.
-
Side-Reaction Products: Depending on the reaction conditions, small amounts of other by-products may form.
The polarity difference between your desired product and the key impurities (unreacted starting material and excess reactant) is the primary principle upon which purification is based.
Q2: How can I quickly assess the purity of my crude product and choose a purification method?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. It provides a rapid, qualitative assessment of the number of components in your crude mixture and helps in selecting the appropriate purification strategy.
Protocol: Initial TLC Analysis
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate.
-
Eluent System: Place the plate in a TLC chamber containing a mobile phase. A good starting point for carbazole derivatives is a hexane/ethyl acetate mixture (e.g., 9:1 or 4:1 v/v).[1][2]
-
Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Interpretation:
-
Your product, this compound, should be less polar than the starting material, 2-bromo-9H-carbazole. Therefore, the product spot will have a higher Rf value (travel further up the plate).
-
If you see one major spot with minor, faint spots, recrystallization may be sufficient.
-
If you see multiple spots of significant intensity, column chromatography is the recommended method for effective separation.[3]
-
Purification Strategy Workflow
The diagram below outlines a logical workflow for proceeding from a crude sample to a purified product, with the initial TLC analysis guiding the choice of methodology.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found.
Q3: My product is not crystallizing from the solution. What steps can I take?
A3: Failure to crystallize is a common issue that can often be resolved with one of the following techniques:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide a surface for crystal formation to begin.[3]
-
Seed Crystal: Add a tiny crystal of pure product (if available) to the solution. This provides a template for crystal growth.[3]
-
-
Increase Concentration: The solution may be too dilute. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator, then attempt to cool again.
-
Drastic Cooling: Place the flask in an ice-salt bath or a freezer for a longer duration. Slower cooling is generally preferred for larger, purer crystals, but rapid cooling can sometimes force precipitation when all else fails.[3]
-
Add an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid, then warm slightly until it is clear again and allow to cool slowly.
Q4: What are some good starting solvents for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For carbazole derivatives, mixed solvent systems are often effective.
| Solvent System | Rationale & Use Case |
| Hexane/Ethyl Acetate | A non-polar/polar mixture. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexane until turbidity persists. This is excellent for removing both more polar and less polar impurities. A 1:1 mixture has been reported for other carbazoles.[1] |
| Ethanol/Water | A polar protic/polar system. Dissolve in hot ethanol and add water dropwise. Good for removing non-polar impurities. |
| Chloroform/Ethanol | This system was used to successfully generate single crystals of the isomeric 9-benzyl-3-bromo-9H-carbazole by slow evaporation.[4][5] This suggests it's a viable system for achieving high purity. |
Protocol: Recrystallization using a Two-Solvent System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.[3]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and gently boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[3]
-
Crystallization: Reheat the solution and add the "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent until it is clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel), washing with a small amount of ice-cold solvent (the "poor" solvent or the recrystallization mixture).
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Guide: Column Chromatography
This is the method of choice for complex mixtures or when recrystallization fails to yield a pure product.
Q5: How do I select the right mobile phase (eluent) for my column?
A5: The goal is to find a solvent system where your desired product has an Rf value of approximately 0.2-0.35 on a TLC plate.[3] This ensures the compound moves down the column at a reasonable rate, allowing for good separation from impurities.
-
Starting Point: Based on TLC analysis, a hexane/ethyl acetate system is an excellent choice.
-
Too High Rf (>0.5): Your eluent is too polar. The compound will elute too quickly with poor separation. Increase the proportion of the non-polar solvent (hexane).
-
Too Low Rf (<0.1): Your eluent is not polar enough. The compound will stick to the silica gel and may not elute at all. Increase the proportion of the polar solvent (ethyl acetate).
Q6: My compounds are not separating well on the column, appearing as overlapping bands.
A6: Poor separation can stem from several factors. The diagram below illustrates common causes and their solutions.
Caption: Troubleshooting guide for poor separation in column chromatography.
Protocol: Flash Column Chromatography
-
Column Packing: Select an appropriate size column. Pack it with silica gel, either as a dry powder followed by the eluent or as a slurry. Ensure the packing is uniform and free of air bubbles.[3]
-
Sample Loading: Dissolve your crude product in the minimum amount of solvent (ideally the eluent itself or a less polar solvent like DCM). Carefully add the sample to the top of the silica bed. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Begin collecting fractions.
-
Monitoring: Monitor the fractions being collected using TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Supporting Information.The Royal Society of Chemistry. URL: https://www.rsc.
- 9-Benzyl-3-bromo-9H-carbazole.ResearchGate. URL: https://www.researchgate.net/publication/230806013_9-Benzyl-3-bromo-9H-carbazole
- The synthesis of 9-benzyl-9H-carbazole (BzCz).ResearchGate. URL: https://www.researchgate.
- 9-Benzyl-3-bromo-9H-carbazole.PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2977497/
- 9-Benzyl-3-bromo-9H-carbazole.PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/21583473/
- This compound.Acros Pharmatech. URL: https://www.acrospharmatech.com/9-Benzyl-2-bromo-9H-carbazole.html
- This compound, 1G.Lab Pro Inc. URL: https://labproinc.com/products/9-benzyl-2-bromo-9h-carbazole-1g
- Synthetic method of 2-bromocarbazole.Google Patents. URL: https://patents.google.
- Purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chromatography.BenchChem. URL: https://www.benchchem.com/product/B6589/technical-support
Sources
9-benzyl-2-bromo-9H-carbazole stability, storage, and degradation pathways
Welcome to the technical support guide for 9-benzyl-2-bromo-9H-carbazole (CAS No. 1401863-51-1). This document provides in-depth guidance on the stability, proper storage, and potential degradation pathways of this compound. The information herein is curated for researchers, scientists, and professionals in drug development to ensure the integrity of your experiments and materials.
While specific stability data for this compound is not extensively published, this guide synthesizes information from structurally related compounds, including N-substituted carbazoles and bromo-aromatic compounds, to provide a robust framework for its handling and use.
Section 1: Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is influenced by three main factors inherent to its structure: the carbazole nucleus, the N-benzyl group, and the bromo substituent.
-
Carbazole Nucleus: The carbazole ring system itself is generally stable. However, like many aromatic systems, it can be susceptible to strong oxidizing agents.
-
N-Benzyl Group: The benzyl group attached to the nitrogen atom can be a point of reactivity. While generally stable, N-benzyl groups on heterocyclic compounds can be sensitive to strongly acidic or basic conditions, potentially leading to de-benzylation under harsh hydrolytic conditions.[1]
-
Bromo Substituent: The bromine atom on the carbazole ring is a potential site for degradation, primarily through photodecomposition. Bromoaromatic compounds can undergo dehalogenation when exposed to UV light.[2][3]
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark environment. Several suppliers recommend storing it in a well-ventilated area away from incompatible substances.[4] Based on data for similar brominated carbazole derivatives, storage at room temperature, ideally below 15°C in a dark place, is recommended.[5] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[6][7]
Q3: How should I store solutions of this compound?
A3: Solutions are generally less stable than the solid material. The choice of solvent is critical. Aprotic, anhydrous solvents are preferred. If solutions need to be stored, even for a short period, they should be kept at a low temperature (2-8°C), protected from light, and blanketed with an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. It is advisable to prepare solutions fresh for each experiment to avoid potential degradation.
Q4: My sample of this compound has changed color from off-white to yellowish-brown. What could be the cause?
A4: A color change is a common indicator of degradation. This could be due to:
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Oxidation: Exposure to air and light can lead to the formation of colored byproducts. The carbazole nitrogen can be a site of oxidation.
-
Photodecomposition: As mentioned, exposure to UV light can cause the cleavage of the carbon-bromine bond, leading to the formation of radical species that can polymerize or react to form colored impurities.[2][3]
-
Contamination: Exposure to acidic or basic vapors in the storage environment could also catalyze degradation reactions.
If you observe a color change, it is highly recommended to re-analyze the purity of the material by techniques such as HPLC, LC-MS, or NMR before use.
Summary of Storage Recommendations
| Condition | Solid State | In Solution |
| Temperature | Room temperature, cool and dark place (<15°C recommended)[5] | 2-8°C (Short-term) |
| Atmosphere | Tightly sealed container[6] | Inert atmosphere (Nitrogen or Argon) |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| Moisture | Store in a dry place/desiccator | Use anhydrous solvents |
| Duration | Long-term | Short-term (prepare fresh if possible) |
Section 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent results in reactions using this compound.
-
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting: Verify the purity of your this compound stock. Run a purity check using HPLC or ¹H NMR and compare it to the certificate of analysis or a reference spectrum. If degradation is confirmed, purify the material (e.g., by recrystallization or column chromatography) or use a fresh, unopened batch.
-
-
Possible Cause 2: Unsuspected reactivity with solvents or reagents.
-
Troubleshooting: Review your experimental conditions. Are you using strongly acidic or basic reagents? Are you running the reaction at elevated temperatures for extended periods? The N-benzyl group may not be stable under these conditions.[1] Consider if your solvent could be participating in the reaction. For example, protic solvents might lead to solvolysis under certain conditions.
-
Issue 2: Appearance of unexpected byproducts in my reaction mixture.
-
Possible Cause 1: Photodegradation during the experiment.
-
Possible Cause 2: Thermal degradation.
-
Troubleshooting: While many carbazole derivatives exhibit good thermal stability[8], prolonged heating at high temperatures can lead to decomposition. If your reaction requires heat, try to run it at the lowest effective temperature and for the minimum time necessary. Consider running a control experiment where you heat the starting material in the reaction solvent to check for thermal decomposition.
-
-
Possible Cause 3: Hydrolysis.
Section 3: Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing stable formulations and interpreting unexpected experimental results. Based on the chemical structure, the following degradation pathways are plausible for this compound.
Photodegradation
Bromoaromatic compounds are known to be susceptible to photodegradation. Upon absorption of UV light, the carbon-bromine (C-Br) bond can undergo homolytic cleavage to form an aryl radical and a bromine radical. These highly reactive radicals can then participate in a variety of secondary reactions.
-
Pathway:
-
Initiation: Homolytic cleavage of the C-Br bond by UV light.
-
Propagation/Termination: The resulting carbazole radical can abstract a hydrogen atom from the solvent or another molecule, leading to the formation of 9-benzyl-9H-carbazole. Alternatively, it can react with other radicals or molecules to form dimeric or polymeric byproducts.
-
Oxidative Degradation
The electron-rich carbazole ring system can be susceptible to oxidation, particularly at the nitrogen atom and the aromatic rings. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal catalysts.
-
Pathway: Oxidation could lead to the formation of N-oxides or hydroxylated carbazole derivatives. The benzylic CH₂ group is also a potential site for oxidation, which could ultimately lead to de-benzylation.
Hydrolytic Degradation
While aryl halides are generally resistant to hydrolysis, under forcing conditions (e.g., high temperatures, presence of strong acids or bases, or transition metal catalysts), the C-Br bond can be hydrolyzed to a hydroxyl group, forming 9-benzyl-9H-carbazol-2-ol.[9][10] Similarly, the N-benzyl group could be cleaved under harsh hydrolytic conditions.[1]
Visualizing Degradation Pathways
Below is a diagram illustrating the potential degradation pathways of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [acrospharmatech.com]
- 5. 9-Benzyl-3-bromo-9H-carbazole | 339576-55-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ossila.com [ossila.com]
- 9. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]
- 10. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
Considerations for scaling up the synthesis of 9-benzyl-2-bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 9-benzyl-2-bromo-9H-carbazole. As Senior Application Scientists, we offer insights grounded in established chemical principles and practical laboratory experience to facilitate a successful and scalable synthesis.
I. Reaction Overview & Mechanism
The synthesis of this compound is typically achieved via an N-alkylation reaction. This involves the deprotonation of 2-bromo-9H-carbazole to form a nucleophilic carbazolide anion, which then undergoes a nucleophilic substitution reaction with benzyl bromide.
Reaction Scheme:
-
Step 1: Deprotonation 2-bromo-9H-carbazole + Base ⇌ 2-bromo-9-carbazolide anion + [Base-H]⁺
-
Step 2: Nucleophilic Attack 2-bromo-9-carbazolide anion + Benzyl bromide → this compound + Bromide anion
dot graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"2-bromo-9H-carbazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Carbazolide_Anion" [label="2-bromo-9-carbazolide anion", fillcolor="#FBBC05", fontcolor="#202124"]; "Benzyl_Bromide" [label="Benzyl bromide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"2-bromo-9H-carbazole" -> "Carbazolide_Anion" [label="Deprotonation"]; "Base" -> "Carbazolide_Anion"; "Carbazolide_Anion" -> "Product" [label="SN2 Attack"]; "Benzyl_Bromide" -> "Product"; } caption { label = "Figure 1: N-alkylation of 2-bromo-9H-carbazole."; fontsize = 10; }
II. Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the synthesis of this compound?
A1: The most frequent challenges include incomplete reactions leading to low yields, the formation of byproducts, and difficulties in purification. These issues often stem from suboptimal reaction conditions, such as the choice of base, solvent, and temperature, as well as the purity of the starting materials.
Q2: How do I choose the right base for the deprotonation of 2-bromo-9H-carbazole?
A2: The pKa of the N-H bond in carbazole is approximately 17. Therefore, a base strong enough to deprotonate it is required. Common choices include sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). The selection of the base can influence the reaction rate and yield.[1] For instance, NaH is a strong, non-nucleophilic base that often provides good results.
Q3: What solvents are suitable for this reaction?
A3: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used.[2] These solvents effectively dissolve the carbazolide anion and promote the Sₙ2 reaction. The choice of solvent can impact the reaction rate and should be anhydrous to prevent quenching of the carbazolide anion.
Q4: Can I use benzyl chloride instead of benzyl bromide?
A4: While benzyl chloride can be used, benzyl bromide is generally more reactive due to the better leaving group ability of the bromide ion compared to the chloride ion. This increased reactivity can lead to shorter reaction times and potentially higher yields.
III. Troubleshooting Guide
This guide provides a structured approach to resolving common problems encountered during the synthesis.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| Incomplete Deprotonation | Ensure a sufficiently strong and anhydrous base is used in stoichiometric or slight excess. Consider switching to a stronger base like NaH if using weaker bases like K₂CO₃. | Complete formation of the carbazolide anion, leading to a higher conversion to the desired product. |
| Poor Quality Reagents | Verify the purity of 2-bromo-9H-carbazole and benzyl bromide. Impurities in benzyl bromide, such as benzyl alcohol, can consume the base. | Use of high-purity reagents will minimize side reactions and improve the yield of the target molecule. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. The optimal temperature will depend on the solvent and base used. | An increased reaction rate and higher conversion of starting materials. |
| Insufficient Reaction Time | Extend the reaction time and continue to monitor for the consumption of the starting materials. | Drive the reaction to completion and maximize the product yield. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| Over-alkylation | Use a stoichiometric amount or a slight excess of benzyl bromide. Adding the benzyl bromide dropwise to the reaction mixture can also help control the reaction. | Minimized formation of quaternary ammonium salts or other over-alkylation products. |
| Side Reactions of Benzyl Bromide | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use anhydrous solvents to avoid hydrolysis of benzyl bromide to benzyl alcohol. | Reduced formation of impurities derived from the decomposition or side reactions of benzyl bromide. |
| Homocoupling of Carbazole | While less common in N-alkylation, homocoupling can occur under certain conditions, particularly with copper catalysis.[3] If using a catalytic system, ensure optimal ligand and catalyst loading. | Minimized formation of bicarbazole byproducts. |
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IV. Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-bromo-9H-carbazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromo-9H-carbazole in anhydrous DMF, add NaH portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete deprotonation.[2]
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
V. Safety Considerations
-
Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5][6][7][8]
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.[2]
-
Carbazole derivatives may have toxicological properties that are not fully characterized. Handle with care and avoid inhalation or skin contact.
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[4][7]
VI. References
-
Benzyl-Bromide - Safety Data Sheet. (2013).
-
Benzyl bromide - Synquest Labs. (n.d.).
-
Material Safety Data Sheet - Benzyl bromide, 98%. (n.d.). Cole-Parmer.
-
Benzyl bromide - SAFETY DATA SHEET. (2010).
-
BENZYL BROMIDE HAZARD SUMMARY. (n.d.). NJ.gov.
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024). Beilstein Journal of Organic Chemistry.
-
Minimizing byproducts in the synthesis of 9-Phenylcarbazole. (n.d.). Benchchem.
-
The synthesis of 9-benzyl-9H-carbazole (BzCz). (n.d.). ResearchGate.
-
9-Benzyl-3-bromo-9H-carbazole. (2009). Acta Crystallographica Section E: Structure Reports Online.
-
9-Benzyl-3-bromo-9H-carbazole. (2009). Acta Crystallographica Section E: Structure Reports Online.
-
Supporting Information. (n.d.). The Royal Society of Chemistry.
-
2-Bromo-9-phenyl-9H-carbazole synthesis. (n.d.). ChemicalBook.
-
Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (n.d.).
-
9-Benzyl-3-bromo-9H-carbazole. (2009). Acta Crystallographica Section E: Structure Reports Online.
-
Technical Support Center: Optimizing N-Alkylation of Carbazole with a Diol Side Chain. (n.d.). Benchchem.
-
This compound. (n.d.). Acros Pharmatech.
-
This compound, 1G - B5460-1G. (n.d.). Lab Pro.
-
PTC N-Alkylation of Carbazole Derivative. (n.d.). PTC Organics, Inc.
-
Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024). Journal of Molecular Structure.
-
Synthetic method of 2-bromocarbazole. (2014). Google Patents.
-
Synthesis of new 9H-Carbazole derivatives. (2020). International Journal of Research in Pharmaceutical Sciences.
-
RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. (n.d.). ResearchGate.
-
New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. (n.d.). ResearchGate.
-
9-Benzyl-3-bromo-9H-carbazole 98.0+%, TCI America 1 g. (n.d.). Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. westliberty.edu [westliberty.edu]
- 5. synquestlabs.com [synquestlabs.com]
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- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. nj.gov [nj.gov]
Troubleshooting Suzuki coupling reactions involving 9-benzyl-2-bromo-9H-carbazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 9-benzyl-2-bromo-9H-carbazole. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges, structured to help you diagnose and resolve issues in your synthetic workflow.
Introduction: The Challenge of Carbazole Coupling
This compound is a valuable building block, but its structure presents specific challenges in palladium-catalyzed cross-coupling. The electron-rich nature of the carbazole ring system can influence the oxidative addition step, while the bulky N-benzyl group can introduce steric hindrance.[1][2] This guide is designed to navigate these complexities, turning low-yield frustrations into successful, high-yield outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is not working at all. What are the first things I should check?
A1: When a reaction shows no conversion, a systematic review of the foundational parameters is essential.
-
Inert Atmosphere Integrity: The Pd(0) active catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel was properly sealed and that solvents were rigorously degassed. An incomplete inert atmosphere leads to rapid catalyst decomposition and homocoupling of the boronic acid.[4]
-
Catalyst & Ligand Activity: Are your palladium source and phosphine ligand fresh? Phosphine ligands, especially electron-rich ones, are prone to oxidation.[4] Using a freshly opened bottle or a robust, air-stable pre-catalyst can be a simple fix.
-
Reagent Purity & Stoichiometry: Verify the purity of your this compound and the boronic acid. Critically, boronic acids can degrade over time via protodeboronation or trimerize into boroxines, which affects accurate mass measurement.[5]
Q2: I'm getting a low yield and see a significant amount of a side product that corresponds to the debrominated starting material (9-benzyl-9H-carbazole). What is happening?
A2: This side product arises from a dehalogenation reaction. This is a common issue, particularly when the desired cross-coupling is slow. Potential causes include:
-
Hydride Source: The hydride source can be impurities in the reagents or solvent. Certain bases or additives can also promote this pathway.[6]
-
Sub-optimal Conditions: If the catalytic cycle is sluggish, competing side reactions like dehalogenation become more prominent.[6] Consider screening different ligands or increasing the temperature cautiously.
Q3: My boronic acid seems to be decomposing. I see a lot of homocoupled biaryl product derived from my boronic acid partner. How can I prevent this?
A3: Boronic acid homocoupling is a classic side reaction, primarily caused by the presence of oxygen.[3][4] However, the stability of the boronic acid itself is a key factor.
-
Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, often accelerated by strong bases and water.[5] If you suspect this, using a milder base like potassium fluoride (KF) or switching to anhydrous conditions can be effective.[3]
-
Protecting the Boronic Acid: For particularly unstable boronic acids, converting them into more robust derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates can dramatically improve results. These derivatives are more stable to storage and chromatography and often participate directly in the coupling.[7][8]
In-Depth Troubleshooting Guide
This section is organized by common experimental observations to help you diagnose the root cause of the problem and implement a targeted solution.
Symptom 1: Low to No Yield of Desired Product
If basic checks from the FAQ section don't resolve the issue, a more thorough optimization is required.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic "ate" complex, which is crucial for the transmetalation step.[9][10][11] The choice of base and solvent are deeply interconnected.
| Base | Common Solvents | Strengths & Weaknesses |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | Strong, effective for many couplings. Can promote protodeboronation or base-sensitive functional group hydrolysis with certain substrates.[3] |
| K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O, DMF, Acetonitrile/H₂O | Milder bases. Good starting point, especially if substrate has base-labile groups. Cesium carbonate can be particularly effective.[12] |
| KF | THF (anhydrous) | Very mild. Primarily used under anhydrous conditions to minimize protodeboronation of sensitive boronic acids.[9] |
| NaOt-Bu | Toluene, Dioxane | Strong, non-aqueous. Can be effective but may increase risk of dehalogenation side reactions.[6] |
Expert Insight: For the electron-rich this compound, oxidative addition may be slower than for electron-poor aryl bromides.[1] Therefore, ensuring the transmetalation step is efficient is key. A combination of a moderately strong base like K₃PO₄ in a solvent system like 2-MeTHF/H₂O or Dioxane/H₂O is a robust starting point.[12]
Standard ligands like PPh₃ may not be sufficient for this substrate. The electronics and sterics of the carbazole demand a more specialized ligand to facilitate both the oxidative addition and reductive elimination steps.
| Ligand Class | Examples | Key Feature |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos, DavePhos | Bulky and Electron-Rich. These are the gold standard for challenging couplings. They promote fast oxidative addition and reductive elimination, increasing catalyst turnover and reaction rates.[13] |
| Bidentate Phosphines | dppf, Xantphos | Chelating. Can provide catalyst stability. PdCl₂(dppf) is a common, reliable precatalyst, but may be less active than catalysts formed with monophosphine biaryl ligands for this substrate.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors. Highly effective and can provide excellent stability and activity, representing a good alternative to phosphine ligands.[3] |
Expert Insight: Start with a Buchwald-type dialkylbiaryl phosphine ligand like SPhos or XPhos .[13] They are designed to accelerate reactions of electron-rich aryl halides. Use a reliable precatalyst like Pd₂(dba)₃ or a palladacycle (e.g., SPhos G3) for consistent generation of the active Pd(0) species.
Symptom 2: Formation of Multiple Side Products
The appearance of multiple spots on a TLC plate or peaks in an LC-MS trace indicates competing reaction pathways.
Caption: Common side reactions in Suzuki coupling.
-
To Minimize Dehalogenation (Ar-H): Avoid strong alkoxide bases if possible. Screen weaker inorganic bases like K₂CO₃ or Cs₂CO₃. Ensure your solvent is not a potential hydride source.[6]
-
To Minimize Homocoupling (R-R): This is almost always due to oxygen. Improve your degassing procedure (see Protocol 2).
-
To Minimize Protodeboronation (R-H): Use the boronic acid as soon as it's purchased or purified. Consider switching to anhydrous conditions with KF as the base, or protect the boronic acid as an ester or MIDA boronate.[3][5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane) and degassed water via syringe to achieve the desired concentration (typically 0.1 M with respect to the carbazole) and solvent ratio (e.g., 4:1 Dioxane:H₂O).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This technique is superior to simple sparging for removing dissolved oxygen.
-
Freeze: Place the solvent in a robust Schlenk flask and cool it in a liquid nitrogen bath until completely frozen.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You may see bubbles of gas being released.
-
Repeat: Repeat this entire three-step cycle at least two more times to ensure thorough deoxygenation. After the final cycle, backfill the flask with argon or nitrogen.
References
- Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.
- Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society.
- Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Yeung, C. (2010). Exploration and development of benzimidazole-based phosphine ligands towards suzuki-miyaura cross-coupling. PolyU Electronic Theses.
- Smith, A. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Tang, R., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science.
Sources
- 1. reddit.com [reddit.com]
- 2. PolyU Electronic Theses: Exploration and development of benzimidazole-based phosphine ligands towards suzuki-miyaura cross-coupling [theses.lib.polyu.edu.hk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Solvent Selection for Reactions with 9-benzyl-2-bromo-9H-carbazole
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 9-benzyl-2-bromo-9H-carbazole. This document provides practical, in-depth guidance on a critical experimental parameter: solvent selection. The choice of solvent is paramount, directly influencing reaction rate, yield, and purity by affecting reagent solubility, catalyst stability, and the mechanism of the reaction itself.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered in the lab.
Frequently Asked Questions: Foundational Principles
Q1: What are the primary factors to consider when selecting a solvent for reactions involving this compound?
When selecting a solvent, you must balance several interdependent factors. The optimal choice is rarely based on a single property but rather a holistic assessment of the entire reaction system.
-
Solubility: First and foremost, the solvent must adequately dissolve the key components: the this compound substrate, the coupling partner (e.g., boronic acid, amine), and the catalyst/ligand complex. Given the substrate's large, predominantly nonpolar aromatic structure, it exhibits good solubility in aromatic hydrocarbons (toluene), ethers (THF, 1,4-dioxane), and some polar aprotic solvents.[3][4] If reagents have mismatched polarities, a solvent mixture or a solvent with a broad compatibility range may be necessary.[5]
-
Boiling Point & Temperature: The solvent's boiling point dictates the accessible temperature range for your reaction. Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Solvents like toluene (b.p. 111 °C) and 1,4-dioxane (b.p. 101 °C) are ideal for this reason.
-
Solvent Polarity and Mechanism: The solvent's polarity can dramatically influence the reaction mechanism, particularly in palladium-catalyzed cross-couplings.[1][6]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are generally favored for reactions involving neutral palladium complexes and can disfavor the formation of unwanted ionic species.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can stabilize charged intermediates and transition states.[2][6] This can sometimes accelerate the reaction but may also alter selectivity or promote side reactions. For instance, in some Suzuki couplings, polar solvents can switch the active catalyst from a neutral monophosphine species to an anionic complex, changing the reaction's outcome.[2][6][7]
-
Protic Solvents (e.g., Alcohols, Water): While less common as the primary solvent for this substrate, water is frequently used as a co-solvent in Suzuki reactions to dissolve inorganic bases like K₂CO₃ or Cs₂CO₃.[8][9] However, protic solvents can also lead to side reactions like protodeboronation of the boronic acid partner.[10]
-
-
Inertness and Purity: The solvent must be inert under the reaction conditions. It should not react with the base, catalyst, or reagents. Furthermore, the purity of the solvent is critical; trace impurities like water (in anhydrous reactions) or oxygen can deactivate the sensitive palladium catalyst.[10][11] Always use dry, degassed solvents for cross-coupling reactions.
Q2: How does the N-benzyl group influence solvent choice compared to a simpler N-H or N-alkyl carbazole?
The N-benzyl group significantly impacts the molecule's physical properties. Compared to an unsubstituted (N-H) or small N-alkyl carbazole, the 9-benzyl substituent:
-
Increases Lipophilicity: The large, nonpolar benzyl group makes the molecule more soluble in nonpolar organic solvents like toluene and less soluble in more polar solvents.
-
Adds Steric Bulk: The benzyl group is sterically demanding and orients itself nearly perpendicular to the planar carbazole ring system.[3][4] While this doesn't typically interfere with reactivity at the distant C2 position, it contributes to the molecule's overall size and packing in the solid state, influencing its dissolution properties.
-
Eliminates N-H Reactivity: Unlike a parent carbazole, there is no acidic N-H proton. This simplifies the choice of base, as you do not need to account for deprotonation of the carbazole nitrogen.
Therefore, for this compound, you should lean towards less polar solvents like toluene, THF, or dioxane as your starting point, as they are well-matched to the substrate's solubility profile.
Troubleshooting Guide & Reaction-Specific Advice
This section addresses common problems encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions, the two most prevalent transformations for this substrate.
Scenario 1: Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling reaction is sluggish or failing. How do I troubleshoot the solvent?
A low-yielding Suzuki reaction is a common issue. Before drastically changing the catalyst or ligand, a logical solvent screen is often the most effective solution.
-
Symptom: The reaction mixture is a slurry; starting material is visible.
-
Cause: Poor solubility of the carbazole substrate or the boronic acid partner.
-
Solution Path:
-
Confirm Baseline: The standard starting points are Toluene or a 1,4-Dioxane/Water mixture (e.g., 4:1 v/v).[9][12] These are effective for a wide range of aryl bromides.
-
Increase Polarity: If your boronic acid is highly polar and insoluble in toluene, switch to the dioxane/water system. The water helps dissolve the inorganic base and the boronic acid, creating better phase mixing.[8]
-
Homogeneous Polar System: As a final resort for highly polar coupling partners, consider DMF .[5][8] Be aware that this can fundamentally change the catalytic cycle, so a different outcome is possible.[6][13]
-
-
-
Symptom: The reaction starts but stalls, and palladium black precipitates.
-
Cause: Catalyst deactivation. This is often caused by oxygen or an incompatible solvent.
-
Solution Path:
-
Degas Thoroughly: Ensure your chosen solvent is rigorously degassed via sparging with argon or nitrogen or through freeze-pump-thaw cycles. Oxygen in the solvent is a primary culprit for oxidizing the active Pd(0) catalyst.[10]
-
Evaluate Solvent-Catalyst Compatibility: While less common, some solvents can coordinate too strongly to the metal center, inhibiting catalysis. Less polar solvents like toluene and THF are generally considered "safer" and less likely to interfere with common phosphine-ligated palladium catalysts.[1]
-
-
Caption: Step-by-step workflow for the solvent screening protocol.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Technical Support Center: Optimization of Suzuki Coupling for N-Boc-Carbazole Deriv
- Screening of different solvents for Suzuki coupling.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amin
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Effect of solvent on the Suzuki reaction.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Semantic Scholar.
- How can I solve my problem with Suzuki coupling?
- This compound.
- 9-Benzyl-9H-carbazole-3-carbaldehyde | 54117-37-2. BenchChem.
- 9-Benzyl-9H-carbazole.
- 9-Benzyl-3-bromo-9H-carbazole.
- 9-Benzyl-3-bromo-9H-carbazole. PubMed Central.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Screening and Optimization for Cross-Coupling of 9-Benzyl-2-bromo-9H-carbazole
Welcome to the technical support center for the cross-coupling of 9-benzyl-2-bromo-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The content is structured to provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format, moving beyond rigid templates to address the practical challenges you may encounter.
The cross-coupling of this compound is a critical reaction for synthesizing a variety of functionalized carbazole derivatives, which are key structural motifs in pharmaceuticals, organic electronics, and materials science.[1][2][3][4] However, the steric hindrance and electronic properties of this substrate can present unique challenges, leading to issues such as low yields, catalyst deactivation, and undesired side reactions. This guide aims to provide a comprehensive resource to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: Why am I observing very low or no conversion of my starting material, this compound?
Answer:
Low or no conversion in a cross-coupling reaction is a common but multifaceted problem. The root cause often lies in the initial activation of the palladium catalyst or the subsequent steps of the catalytic cycle.[5] Let's break down the potential culprits:
-
Inefficient Catalyst Activation: The active catalytic species in many cross-coupling reactions is a monoligated Pd(0) complex, L₁Pd(0).[5][6] If your Pd(II) precatalyst is not efficiently reduced to Pd(0), the catalytic cycle cannot begin. This can be due to an inappropriate choice of base, solvent, or the presence of impurities.
-
Poor Oxidative Addition: The first step in the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) center.[5][7] The electron-rich nature of the carbazole ring system can make this step more challenging compared to electron-deficient aryl halides.[8]
-
Catalyst Deactivation: The catalyst can be deactivated through various pathways, including the formation of palladium black (insoluble Pd(0) aggregates) or the formation of stable, off-cycle palladium complexes.
-
Inhibitory Byproducts: Some precatalysts, particularly 2-aminobiphenyl palladacycles, can generate NH-carbazole as a byproduct during activation. This can react with the oxidative addition intermediate to form a stable carbazolyl Pd(II) complex, which can act as a resting state and slow down catalysis.[9][10]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System:
-
Palladium Source: If you are using Pd(OAc)₂ or Pd₂(dba)₃, ensure they are of high purity. Consider switching to a well-defined precatalyst like a palladacycle (e.g., G3 or G4 Buchwald precatalysts) which can generate the active L₁Pd(0) species more reliably.[5][6]
-
Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition.[8][11][12] Consider screening ligands such as SPhos, XPhos, or RuPhos.
-
-
Optimize the Base and Solvent:
-
Base: The choice of base is critical. For Suzuki-Miyaura couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are typically required. Ensure your base is anhydrous and finely powdered for better solubility and reactivity.[8]
-
Solvent: The solvent can significantly influence the reaction rate and selectivity by affecting the solubility of reactants and the stability of intermediates.[13][14] Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For reactions involving ionic intermediates, a more polar solvent might be beneficial.
-
-
Ensure Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) using properly dried glassware and degassed solvents.
-
Check Reagent Quality: Verify the purity of your this compound and the coupling partner (e.g., boronic acid or amine). Impurities can poison the catalyst.
Q2: My reaction is producing a significant amount of a debenzylated byproduct. What is causing this and how can I prevent it?
Answer:
The N-benzyl group on the carbazole is susceptible to cleavage under certain cross-coupling conditions, leading to the formation of 2-bromo-9H-carbazole or the corresponding cross-coupled product without the benzyl group. This is a significant issue as it complicates purification and reduces the yield of the desired product.
-
Mechanism of Debenzylation: Debenzylation can occur through several pathways. One common mechanism involves the use of strong bases, such as KOtBu, in polar aprotic solvents like DMSO, which can facilitate the removal of the benzyl group.[15] Another pathway can be palladium-catalyzed, particularly in the presence of hydrogen sources or certain nucleophiles.[16][17] Acid-facilitated debenzylation is also a known process, though less common under typical cross-coupling conditions.[18]
Preventative Measures:
-
Modify the Base and Solvent System:
-
Avoid using KOtBu in DMSO if you are observing significant debenzylation.[15]
-
Consider using a weaker base that is still effective for your coupling, such as K₃PO₄ or Cs₂CO₃, especially for Suzuki-Miyaura reactions.
-
If a strong base is necessary (e.g., for Buchwald-Hartwig amination), try using it in a less polar solvent like toluene or dioxane.
-
-
Lower the Reaction Temperature: High temperatures can promote side reactions, including debenzylation. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Choose a Milder Catalyst System: Some highly reactive catalyst systems may be more prone to promoting side reactions. If you are using a very active catalyst, consider switching to a slightly less reactive but more selective one.
-
Alternative Protecting Groups: If debenzylation remains a persistent issue, you may need to consider an alternative N-protecting group for the carbazole that is more stable under the desired cross-coupling conditions.
Q3: I'm performing a Suzuki-Miyaura coupling and observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid (Glaser-Hay coupling) is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a biaryl derived from the boronic acid. This is often promoted by the presence of oxygen and can be exacerbated by certain catalyst systems.
-
Causes of Homocoupling:
-
Oxygen: The presence of even trace amounts of oxygen can promote the oxidative homocoupling of boronic acids.
-
High Catalyst Loading: In some cases, high concentrations of the palladium catalyst can increase the rate of homocoupling.
-
Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, the boronic acid may have more opportunity to undergo homocoupling.
-
Strategies to Reduce Homocoupling:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.
-
Optimize Reaction Parameters:
-
Temperature: Running the reaction at a lower temperature may disfavor the homocoupling pathway.
-
Base: The choice of base can influence the rate of both the desired cross-coupling and the undesired homocoupling. Screening different bases (e.g., K₃PO₄, K₂CO₃, CsF) can help identify conditions that favor the cross-coupling reaction.
-
-
Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable and less prone to homocoupling than their corresponding boronic acids.[19] They can be used directly in the Suzuki-Miyaura coupling.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion and minimize the relative amount of homocoupling product.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of catalyst screening and optimization for this specific cross-coupling reaction.
What is a good starting point for a catalyst screen for the Suzuki-Miyaura coupling of this compound?
A good initial screen would involve a reliable palladium precatalyst and a selection of bulky, electron-rich phosphine ligands. A suggested starting point is outlined in the table below.
| Parameter | Suggested Starting Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol %) or a Buchwald G3 Palladacycle (2 mol %) | Pd₂(dba)₃ is a common and effective Pd(0) source. Buchwald precatalysts offer high stability and reliable generation of the active catalyst.[5][6] |
| Ligand | SPhos (4 mol %) or XPhos (4 mol %) | These are bulky, electron-rich biaryl phosphine ligands known to be effective for challenging cross-couplings, including those with electron-rich aryl halides.[8] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base that is often effective in Suzuki-Miyaura couplings and is less likely to cause debenzylation than stronger bases.[8] |
| Solvent | Toluene or 1,4-Dioxane | Common aprotic solvents for Suzuki-Miyaura couplings that generally provide good solubility for the reactants.[13] |
| Temperature | 80-100 °C | A typical temperature range for Suzuki-Miyaura couplings. |
How do I choose the right ligand for my cross-coupling reaction?
The choice of ligand is critical and depends on the specific type of cross-coupling reaction (e.g., Suzuki-Miyaura vs. Buchwald-Hartwig) and the electronic properties of the substrates.
-
For Suzuki-Miyaura Coupling: Bulky, electron-rich monodentate phosphine ligands like SPhos, XPhos, and RuPhos are generally good choices for coupling with the electron-rich this compound. These ligands promote the oxidative addition step and can stabilize the catalytically active monoligated palladium species.[5][6][8]
-
For Buchwald-Hartwig Amination: Similar to Suzuki-Miyaura couplings, bulky and electron-rich ligands are preferred. Biaryl phosphine ligands developed by the Buchwald group are particularly effective.[1][20]
What are the advantages of using a pre-formed palladium precatalyst over generating the catalyst in situ?
Pre-formed palladium precatalysts, such as the Buchwald palladacycles, offer several advantages:
-
Air and Moisture Stability: They are generally solid, weighable compounds that are stable to air and moisture, making them easier to handle than some Pd(0) sources like Pd(PPh₃)₄.[6]
-
Stoichiometric Control: They provide a precise 1:1 or 2:1 ligand-to-palladium ratio, which can lead to more reproducible results.
-
Reliable Activation: They are designed to reliably generate the active monoligated Pd(0) species under the reaction conditions.[5][6]
-
Reduced Side Reactions: By avoiding the use of excess ligand, which can sometimes inhibit the reaction, precatalysts can lead to cleaner reactions and higher yields.
How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are two common and effective methods for monitoring the reaction progress.
-
TLC: This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product. Choose a solvent system that provides good separation between the starting material, product, and any major byproducts.
-
GC-MS: This technique provides more quantitative information and can help to identify the masses of the components in the reaction mixture, aiding in the identification of byproducts.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Catalyst Screening in Suzuki-Miyaura Coupling
This protocol outlines a general method for screening different palladium catalysts and ligands for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Preparation: In a glovebox, array a series of oven-dried reaction vials equipped with stir bars.
-
Catalyst and Ligand Addition: To each vial, add the appropriate palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and ligand (e.g., SPhos, 0.04 mmol, 4 mol %).
-
Reagent Addition: To each vial, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) to each vial.
-
Reaction: Seal the vials and remove them from the glovebox. Place the vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), filter, and analyze by GC-MS or LC-MS to determine the conversion and yield.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 0.02 mmol, 2 mol %) and the ligand (if not part of the precatalyst) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add this compound (1 mmol) and the base (e.g., NaOtBu, 1.4 mmol).
-
Solvent and Amine Addition: Add the degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol).
-
Reaction: Seal the vial and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C).
-
Workup: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Catalyst Screening Workflow
Caption: A workflow for systematic catalyst screening.
Troubleshooting Logic Tree
Caption: A logic tree for troubleshooting common issues.
References
- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC - NIH
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews
- Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters - MDPI
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - ACS Public
- Cross-dehydrogenative N–N couplings - RWTH Public
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices - MDPI
- Optimization of the reaction conditions for the Buchwald-Hartwig...
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- An efficient method for the N-debenzylation of aromatic heterocycles - ResearchG
- Cross-coupling reaction with 6-bromo-1,4-dimethyl-9H-carbazole 4.
- A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Form
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online
- Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Deriv
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B
- How can I solve my problem with Suzuki coupling?
- Optimising a Buchwald-Hartwig amin
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Public
- Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III)
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH
- Practical Palladium Catalysts for C-N and C-O Bond Formation - ResearchG
- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Deriv
- Palladium(0)
- CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Deriv
- Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst - ResearchG
- [PDF] Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- Application Notes and Protocols for the Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amin
- Suzuki cross-coupling reaction - YouTube
- The Suzuki Reaction - Andrew G Myers Research Group
- Palladium-catalyzed cross-coupling reactions of benzyl indium reagents with aryl iodides
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides - Organic Chemistry Portal
Sources
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- 2. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwjmrd.com [wwjmrd.com]
- 8. reddit.com [reddit.com]
- 9. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 18. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. bristol.ac.uk [bristol.ac.uk]
Managing the poor solubility of 9-benzyl-2-bromo-9H-carbazole in reactions
Welcome to the technical support resource for managing 9-benzyl-2-bromo-9H-carbazole. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to the poor solubility of this versatile synthetic intermediate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
This compound is a solid, multi-ring aromatic heterocyclic compound.[1] Its structure consists of a planar, rigid carbazole core functionalized with a benzyl group on the nitrogen atom and a bromine atom on the carbazole ring.[2] The combination of the planar, crystalline nature of the carbazole system and the molecule's overall high molecular weight (336.23 g/mol ) contributes to strong intermolecular forces (pi-pi stacking) in the solid state.[1][2] These forces require significant energy to overcome, leading to low solubility in many common organic solvents at room temperature. This poor solubility can hinder reaction rates, lead to incomplete reactions, and complicate purification processes.
Q2: What are the general solubility characteristics of carbazole derivatives?
Carbazole and its derivatives are generally nonpolar and thus exhibit better solubility in nonpolar or aprotic polar organic solvents. Many substituted carbazoles show excellent solubility in solvents like chloroform, dimethylformamide (DMF), and tetrahydrofuran (THF) at room temperature.[3] However, the specific solubility can be highly dependent on the nature and position of the substituents. For instance, the related compound 9-benzyl-3-bromo-9H-carbazole can be dissolved in a mixture of chloroform and ethanol for crystallization.[4][5] This suggests that halogenated solvents and solvent mixtures are viable starting points.
Q3: Which solvents are typically recommended for reactions involving this compound, such as Suzuki or Buchwald-Hartwig couplings?
For cross-coupling reactions, which often require elevated temperatures, high-boiling point aprotic solvents are preferred. These solvents can effectively solvate the aromatic rings and accommodate the necessary reaction conditions. Common choices include:
-
Toluene/Xylenes: Often used in Buchwald-Hartwig aminations.[6]
-
1,4-Dioxane: A traditional choice for Suzuki reactions, though it has toxicity concerns.[7]
-
Tetrahydrofuran (THF) & 2-Methyltetrahydrofuran (2-MeTHF): Ethereal solvents that are good for dissolving organic substrates. 2-MeTHF is considered a greener alternative to THF and dioxane.[8]
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can dissolve many poorly soluble compounds, often used in Ullmann and Suzuki couplings.[3][9]
-
Acetonitrile (MeCN): Suitable for more polar substrates.[7]
The choice often involves a trade-off between solvating power, reaction temperature, and potential side reactions.
Q4: Are there any specific safety precautions for handling this compound and its solvents?
Yes. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[10] The solvents used (e.g., Toluene, DMF, Dioxane) have their own specific hazards, including flammability, toxicity, and the potential to form explosive peroxides (in the case of ethers like dioxane and THF). Always consult the Safety Data Sheet (SDS) for each chemical used in your workflow.
Troubleshooting Guide: Overcoming Solubility Hurdles
This section addresses specific problems you may encounter during your experiments.
Problem 1: My starting material, this compound, will not fully dissolve in my reaction solvent at room temperature.
This is the most common challenge. Incomplete dissolution leads to a heterogeneous mixture, which can drastically slow down reaction kinetics and lead to inconsistent results.
Solution A: Strategic Solvent Selection and Co-Solvency
The principle here is "like dissolves like," but with consideration for reaction conditions. The aromatic carbazole core benefits from solvents that can engage in favorable pi-pi interactions.
-
Rationale: High-boiling aromatic solvents like toluene or polar aprotic solvents like DMF, DMSO, or 2-MeTHF are often the best starting points.[3][7][8] They provide good solvating power and allow the reaction to be heated, further increasing solubility. For palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the choice of solvent is critical and interrelated with the choice of ligand and base.[11][12]
-
Co-solvents: If a single solvent is insufficient, a co-solvent system can be employed. Adding a small amount of a highly polar aprotic solvent like DMF or DMSO to a less polar solvent like toluene can dramatically increase solubility without significantly altering the overall reaction environment. This technique is known as co-solvency or solvent blending.[13][14]
| Solvent | Boiling Point (°C) | Common Applications | Key Considerations |
| Toluene | 111 | Suzuki, Buchwald-Hartwig[6][7] | Good for high temperatures; less polar. |
| 1,4-Dioxane | 101 | Suzuki[7] | Good solvent but toxic and forms peroxides. |
| 2-MeTHF | 80 | Buchwald-Hartwig, Suzuki[8] | Greener alternative to THF/Dioxane; good phase separation with water.[7] |
| DMF | 153 | Suzuki, Ullmann[7][9] | Excellent solvating power but high boiling point can make removal difficult. |
| THF/Water (10:1) | ~66 | Suzuki[15] | Biphasic system often required for Suzuki reactions; lower temperature. |
| Acetonitrile | 82 | Suzuki[7] | Good for polar substrates. |
Solution B: Application of Thermal Energy
-
Rationale: Solubility is almost always endothermic. Applying heat provides the necessary energy to break the crystal lattice forces of the solid solute, allowing it to dissolve.[16] Many cross-coupling reactions are run at elevated temperatures (70-120 °C) for this very reason.[9][15][17]
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound and your chosen solvent.
-
Initial Stirring: Begin stirring the mixture at room temperature.
-
Gradual Heating: Slowly heat the mixture using an oil bath while continuing to stir. Increase the temperature in increments of 10-15 °C.
-
Observation: Observe the mixture for dissolution. The solid should gradually dissolve as the temperature increases.
-
Reaching Target Temperature: Continue heating until the solid is fully dissolved or you reach the target reaction temperature. Note that in some cases, the material may not fully dissolve until other reagents (e.g., base, ligand) are added.
-
Monitoring: If the material remains partially undissolved at the reaction temperature, the reaction may need to proceed under slurry conditions. Monitor reaction progress carefully via TLC or GC-MS.
Solution C: Mechanical and Ultrasonic Agitation
-
Rationale: Vigorous stirring increases the interaction between the solvent and the solute surface, accelerating the rate of dissolution.[7] For particularly stubborn solutes, sonication can be used. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized high energy that can break apart solid agglomerates and enhance mass transfer at the solid-liquid interface.[13]
Problem 2: My reaction appears to work, but the starting material or product crashes out of solution upon cooling for work-up.
This indicates that the compound is only soluble at elevated temperatures in your reaction solvent. This can make purification difficult and lead to co-precipitation of impurities.
Solution: Controlled Cooling and Recrystallization
-
Rationale: Rapid cooling causes supersaturation and uncontrolled precipitation, trapping impurities. A slow, controlled cooling process allows for the formation of purer crystals.
-
Work-up Strategy: If impurities are also insoluble, consider a hot filtration step to remove them before allowing the solution to cool and your desired product to crystallize.
-
Recrystallization: To purify the final product, select a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of Hexane and Ethyl Acetate (1:1) has been reported for recrystallizing a related carbazole derivative, suggesting it is a good starting point.[17]
Problem 3: I am running a cross-coupling reaction and getting low yields, significant dehalogenation, or starting material homo-coupling.
These side reactions are often symptomatic of a reaction where the desired catalytic cycle is slow or inefficient, which can be exacerbated by the poor solubility of the aryl bromide substrate.[7]
Solution A: Optimize for Heterogeneous (Slurry) Conditions
-
Rationale: It is not always necessary for the starting material to be fully dissolved. Many successful cross-coupling reactions are run as slurries. The key is to maximize the efficiency of the catalytic cycle at the solid-liquid interface.
-
Vigorous Stirring: Ensure the stirring is as vigorous as possible to maintain a fine suspension of the solid in the liquid phase. This maximizes the surface area available for the reaction.[7]
-
Phase-Transfer Catalysis: In biphasic reactions (e.g., Suzuki with an aqueous base), a phase-transfer catalyst like 18-Crown-6 can be invaluable. It helps shuttle the anionic base (e.g., carbonate) into the organic phase, bringing it into contact with the catalyst and substrate, even if the substrate is not fully dissolved.[6]
Caption: Workflow for selecting a suitable solvent system.
Solution B: Catalyst and Ligand Optimization
-
Rationale: In palladium-catalyzed reactions, the ligand plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tri-tert-butylphosphine) or N-heterocyclic carbenes (NHCs) can promote the oxidative addition step and stabilize the active Pd(0) catalyst.[6][7][8] A more active catalyst may be able to engage the partially dissolved substrate more effectively, outcompeting side reactions. Using pre-formed palladium catalysts (precatalysts) can also ensure more efficient generation of the active catalytic species.[7]
-
Baseline Reaction: Set up the reaction using standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/Water). If solubility is poor and yield is low, proceed to the next steps.
-
Solvent Change: Switch to a solvent with higher solvating power, such as 2-MeTHF or DMF, while maintaining an appropriate reaction temperature.[7]
-
Ligand/Catalyst Screening: If yield is still low, screen more active catalyst systems. Replace Pd(PPh₃)₄ with a modern precatalyst system like XPhos Pd G3 or SPhos Pd G2 (typically 1-3 mol %). These are often more robust and efficient.
-
Base Modification: If protodeboronation of the boronic acid partner is an issue, consider switching from a strong aqueous base like K₂CO₃ to a milder one like K₃PO₄ or using anhydrous conditions.[7]
-
Monitor Side Products: Use GC-MS to identify major side products.
-
Dehalogenation (product is 9-benzyl-9H-carbazole): Suggests the catalytic cycle is stalling. A more robust ligand or different base may be needed.
-
Homo-coupling (boronic acid dimer): May indicate the presence of oxygen. Ensure your solvents are properly degassed.[7]
-
Protodeboronation (boronic acid is converted back to arene): The conditions may be too harsh, or too much water is present. Try less water or a more stable boronate ester (e.g., a pinacol ester).[7]
-
Caption: Troubleshooting flowchart for a failing cross-coupling reaction.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Blanford, W. J., Gao, H., & Dutta, M. (n.d.). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. ResearchGate.
- Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1763.
- Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Huang, P. M., & Wang, X. C. (2009). 9-Benzyl-3-bromo-9H-carbazole. ResearchGate.
- Acros Pharmatech. (n.d.). This compound.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Kumar, L., Verma, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life (Basel), 12(11), 1819.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- ResearchGate. (n.d.). The synthesis of 9-benzyl-9H-carbazole (BzCz).
- Taylor & Francis Online. (n.d.). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.
- Frontiers. (n.d.). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 10(1), 17-20.
- National Institutes of Health. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review.
- ResearchGate. (n.d.). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- Shah, D., Patel, M., & Patel, A. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Archiv der Pharmazie.
- MDPI. (n.d.). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices.
- National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- ResearchGate. (n.d.). 9-Benzyl-9H-carbazole.
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Preventing de-benzylation during functionalization of 9-benzyl-2-bromo-9H-carbazole
Welcome to the technical support center for the synthesis and functionalization of 9-benzyl-2-bromo-9H-carbazole. This guide is designed for researchers, medicinal chemists, and materials scientists to navigate the common challenges associated with this versatile building block, with a primary focus on preventing the unintended cleavage of the N-benzyl protecting group.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My primary issue is the significant loss of the N-benzyl group during my lithiation or Grignard formation attempt at the C-2 position. What are the likely causes and how can I mitigate this?
Answer:
This is a frequent and critical issue. The N-benzyl group is susceptible to cleavage by highly nucleophilic and basic organometallic reagents.
Root Causes:
-
Nucleophilic Attack: Organolithium (e.g., n-BuLi, t-BuLi) and Grignard reagents (RMgX) are strong nucleophiles that can attack the electrophilic benzylic carbon (CH₂-Ph), leading to the cleavage of the C-N bond.
-
Benzylic Deprotonation: Strong bases can deprotonate the benzylic protons. The resulting benzylic anion can undergo further reactions, including oxidation if trace oxygen is present, which ultimately leads to cleavage.[1]
Solutions & Mitigation Strategies:
-
Cryogenic Conditions: Perform the reaction at the lowest possible temperature. For lithium-halogen exchange, –78 °C is standard, but proceeding at –100 °C can significantly suppress the de-benzylation side reaction by limiting the kinetic competency of the cleavage pathway.
-
Rapid Quenching: After the formation of the organometallic intermediate, add the electrophile quickly and ensure it is also pre-cooled to minimize the time the reactive species has to interact with the N-benzyl group.
-
Use of Milder Reagents: Instead of highly reactive organolithiums, consider a magnesium-halogen exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) or Turbo-Grignard reagents (i-PrMgCl·LiCl). These reagents often show better chemoselectivity, favoring the desired C-Br insertion over an attack on the benzyl group.[2][3]
-
Inverse Addition: Add the organolithium reagent slowly to a solution of the carbazole substrate at low temperature. This maintains a low concentration of the reactive nucleophile throughout the addition, disfavoring the bimolecular de-benzylation reaction.
Protocol: Low-Temperature Lithiation and Borylation
This protocol details a procedure designed to minimize de-benzylation during the formation of a boronic ester.
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: Add this compound (1.0 eq) and anhydrous THF (ca. 0.1 M) to the flask. Cool the solution to –78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above –70 °C. Stir the resulting mixture at –78 °C for 1 hour.
-
Borylation: To the reaction mixture, add pre-cooled (–78 °C) triisopropyl borate (1.5 eq) dropwise.
-
Workup: After stirring for an additional 2 hours at –78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Question 2: During my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I observe a significant amount of 2-bromo-9H-carbazole. How can I prevent this de-benzylation?
Answer:
De-benzylation in palladium-catalyzed reactions is typically caused by the base and/or high temperatures required for the catalytic cycle.
Root Causes:
-
Base-Mediated Cleavage: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), can promote de-benzylation, especially at elevated temperatures.[1][4]
-
Thermal Instability: Prolonged heating can lead to the thermal degradation of the N-benzyl group, a process that may be facilitated by the palladium catalyst or basic conditions.
Solutions & Mitigation Strategies:
-
Base Selection: Opt for milder inorganic bases. For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective and are less aggressive towards the benzyl group than alkoxides. For Buchwald-Hartwig aminations, while strong bases are often needed, using a weaker base like K₃PO₄ or carefully screening conditions with LHMDS might be beneficial.[4][5]
-
Lower Reaction Temperature: Screen the reaction at lower temperatures (e.g., 80 °C instead of 110 °C). This may require a longer reaction time or a more active catalyst system.
-
Ligand Choice: Employ modern, highly active phosphine ligands (e.g., SPhos, RuPhos, XPhos for Suzuki; BrettPhos, RuPhos for Buchwald-Hartwig). These ligands can accelerate the desired cross-coupling catalytic cycle, allowing the reaction to proceed to completion at lower temperatures and shorter times, thereby outcompeting the de-benzylation pathway.[6]
-
Solvent Choice: Solvents can influence the reactivity of the base. Aprotic polar solvents like dioxane or toluene are standard, but screening different solvents may identify conditions where the base's activity is moderated.
| Table 1: Base Selection and Impact on De-benzylation in Cross-Coupling | |
| Base | Relative Strength / Type |
| NaOtBu, KOtBu | Strong Alkoxide |
| K₃PO₄ | Moderate Inorganic |
| Cs₂CO₃ | Moderate Inorganic |
| K₂CO₃ | Weak Inorganic |
Frequently Asked Questions (FAQs)
Question 1: What is the underlying chemical reason for the lability of the N-benzyl group on the carbazole nucleus?
Answer:
The susceptibility of the N-benzyl group to cleavage stems from a combination of electronic and steric factors. The carbazole nitrogen's lone pair is part of the aromatic system, making the N-H of unsubstituted carbazole acidic (pKa ≈ 17). While the N-benzyl group removes this acidic proton, the benzylic protons (on the -CH₂- group) become weakly acidic. Strong bases can abstract one of these protons to form a benzylic anion. This anion is stabilized by the adjacent phenyl ring. This intermediate can then react with atmospheric oxygen or other electrophiles, leading to cleavage.[1] Furthermore, the benzylic carbon is an electrophilic site susceptible to attack by strong nucleophiles, which directly displaces the carbazole anion as a leaving group.
Question 2: If de-benzylation is a persistent issue, what are some more robust, alternative N-protecting groups for carbazole?
Answer:
Choosing an orthogonal protecting group strategy is a cornerstone of complex synthesis. If the planned functionalization requires harsh basic or nucleophilic conditions, replacing the benzyl group is the most reliable solution.[7]
| Table 2: Comparison of N-Protecting Groups for Carbazole | |||
| Protecting Group | Abbreviation | Stability | Common Deprotection Conditions |
| Benzyl | Bn | Stable to mild acid/base. Labile to strong base, organometallics, and hydrogenolysis. | H₂, Pd/C[8][9] |
| (2-Trimethylsilyl)ethoxymethyl | SEM | Stable to bases, nucleophiles, hydrogenolysis. Labile to fluoride and strong acid. | TBAF or HCl[10] |
| tert-Butoxycarbonyl | Boc | Stable to base and hydrogenolysis. Labile to strong acid. | Trifluoroacetic Acid (TFA)[11][12] |
| Tosyl | Ts | Very robust. Stable to acid, base, and oxidation. Labile to strong reducing agents. | Na/naphthalene, Mg/MeOH[11] |
For functionalizations involving organolithium or Grignard reagents, the SEM group is an excellent choice due to its high stability under these conditions. For syntheses involving palladium-catalyzed reactions, the Boc group is often suitable as it is stable to the typical basic conditions used.
Question 3: What is the best overall synthetic strategy to avoid de-benzylation when building a complex molecule on the this compound scaffold?
Answer:
The optimal strategy depends on the target molecule. There are two primary approaches: "Protect-then-Functionalize" or "Functionalize-then-Protect."
-
Protect-then-Functionalize: This is the current strategy, where the nitrogen is benzylated first, followed by modification at the C-2 position. As discussed, this requires careful selection of reaction conditions to preserve the benzyl group.
-
Functionalize-then-Protect: In this approach, functionalization is performed on 2-bromo-9H-carbazole first. The free N-H proton must be considered; it is acidic and will be deprotonated by organometallics or strong bases. This often requires using at least two equivalents of the base/organometallic reagent. The N-benzylation is then performed as a final step. This strategy completely avoids the issue of de-benzylation.
The decision can be visualized with the following workflow:
Recommendation: If the desired C-2 functionalization can tolerate the free N-H (or the use of excess base is acceptable), the "Functionalize-then-Protect" route is generally safer and avoids de-benzylation complications entirely.
References
- Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399–402).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Davies, S. G., et al. (2005). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 7(23), 5233–5236.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- National Institutes of Health. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
- Nolan, S. P., et al. (2014). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 114(12), 6124–6155.
- ResearchGate. (2017). Nitrogen Protecting Groups: Recent Developments and New Applications.
- Acros Pharmatech. (n.d.). This compound.
- qualitas1998.net. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
- ResearchGate. (2010). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 9-benzyl-2-bromo-9H-carbazole
For professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the research pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the elucidation of small molecule structures. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of 9-benzyl-2-bromo-9H-carbazole, a representative member of the functionally significant carbazole family. We will dissect the expected spectrum, compare it with a simpler analog to understand substituent effects, and provide a robust experimental protocol.
The Strategic Importance of Carbazole Moieties
Carbazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their rigid, planar structure provides an ideal framework for interacting with biological targets. Consequently, the precise characterization of substituted carbazoles like the title compound is critical for establishing structure-activity relationships (SAR). ¹H NMR provides atom-level information on connectivity and chemical environment, making it indispensable for confirming identity and purity.
Structural Overview and Proton Assignment
To interpret the spectrum, we must first understand the molecule's structure and designate a numbering system for its protons.
Diagram: Molecular Structure of this compound
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum can be logically divided into three distinct regions: the benzylic protons, the benzyl ring aromatic protons, and the carbazole core aromatic protons. The predicted chemical shifts (in ppm, relative to TMS) are based on standard values for these functional groups, with adjustments for substituent effects.[1][2][3]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Interactions |
| **Benzylic (CH₂) ** | ~ 5.5 - 5.7 | Singlet (s) | 2H | Located between two electron-withdrawing groups (the nitrogen of the carbazole and the phenyl ring). This deshielding effect shifts the signal significantly downfield. It appears as a singlet as there are no adjacent protons. |
| Benzyl Ring (Hₒ, Hₘ, Hₚ) | ~ 7.2 - 7.4 | Multiplet (m) | 5H | These protons typically appear as a complex multiplet.[4] The ortho-protons (Hₒ) are slightly deshielded compared to the meta (Hₘ) and para (Hₚ) protons due to proximity to the carbazole moiety, but often overlap in a standard spectrum. |
| Carbazole (H6, H7) | ~ 7.2 - 7.5 | Multiplet (m) | 2H | Protons on the unsubstituted ring. H6 and H7 would be expected to be complex multiplets (doublet of doublets or triplets) due to coupling with their neighbors.[5] |
| Carbazole (H5, H8) | ~ 7.4 - 7.6 | Doublet (d) | 2H | These protons are deshielded relative to H6/H7 due to the anisotropic effect of the adjacent aromatic ring. They appear as doublets due to coupling primarily with H6 and H7, respectively. |
| Carbazole (H4) | ~ 7.9 - 8.1 | Doublet (d) | 1H | This proton is ortho to the ring-junction nitrogen and is typically deshielded. It will be split into a doublet by H3. |
| Carbazole (H3) | ~ 7.3 - 7.5 | Doublet of Doublets (dd) | 1H | This proton is ortho to the bromine atom and meta to the ring junction. It is split by both H4 and H1. The electronegative bromine will have a deshielding effect. |
| Carbazole (H1) | ~ 8.1 - 8.3 | Doublet (d) | 1H | This proton is peri to the unsubstituted ring and ortho to the bromine. The strong electron-withdrawing inductive effect of the bromine atom significantly deshields this proton, making it one of the most downfield signals in the carbazole system.[6][7] It appears as a doublet due to coupling with H3. |
Comparative Analysis: The Impact of the Bromine Substituent
To fully appreciate the electronic effects on the spectrum, we compare the predicted shifts of the brominated carbazole ring with its unbrominated analogue, 9-benzyl-9H-carbazole .
| Proton | 9-benzyl-9H-carbazole (Predicted δ ppm) | This compound (Predicted δ ppm) | Δδ (ppm) | Reason for Shift |
| H1 | ~7.4-7.5 | ~8.1-8.3 | +0.7 to +0.8 | The proton at C1 is now ortho to the bromine at C2. The strong electron-withdrawing inductive effect of bromine causes significant deshielding (downfield shift).[8] |
| H2 | ~7.3-7.4 | (Absent) | - | Proton is replaced by Bromine. |
| H3 | ~7.1-7.2 | ~7.3-7.5 | +0.2 to +0.3 | The proton at C3 is also ortho to the bromine substituent, resulting in a moderate deshielding effect. |
| H4 | ~8.0-8.1 | ~7.9-8.1 | ~0.0 to -0.2 | The proton at C4 is para to the bromine. The effect is minimal and can be slightly shielding or deshielding depending on the balance between inductive and resonance effects. |
This comparison clearly demonstrates that the introduction of a bromine atom provides distinct, predictable changes to the ¹H NMR spectrum, serving as a powerful diagnostic tool for confirming its position on the carbazole core.
Diagram: Comparative Spectral Analysis Workflow
Experimental Protocol for High-Quality ¹H NMR Acquisition
Adherence to a standardized protocol is essential for obtaining reproducible, high-resolution spectra.[9][10][11]
A. Sample Preparation [12]
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Use approximately 0.6-0.7 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds.
-
Dissolution: Transfer the solid to a clean, dry vial. Add the deuterated solvent and gently agitate (e.g., vortex) until the sample is fully dissolved. A homogenous solution is critical.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid any suspended particles. If necessary, filter the solution through a small cotton plug in the pipette.[9]
-
Referencing: CDCl₃ contains a residual proton signal at ~7.26 ppm which can be used for spectral calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
B. Instrument Parameters (Typical for a 400 MHz Spectrometer) [13]
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[10]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans (NS): Start with 16 scans for a moderately concentrated sample. Increase as needed for dilute samples to improve the signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
-
C. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption peaks. Apply a baseline correction algorithm to ensure a flat baseline.
-
Calibration: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0 ppm).
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify and label the chemical shift of each peak or multiplet.
By following this comprehensive guide, researchers can confidently interpret the ¹H NMR spectrum of this compound, leveraging comparative analysis to confirm the effects of substitution and ensuring data integrity through a robust experimental methodology.
References
- Frontier, A. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry.
- Standard Operating Procedure H-NMR. (n.d.). GGC-SST-Chemistry.
- NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate.
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Connecticut.
- Aparna, P., et al. (2014). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. ResearchGate.
- Aparna, P., et al. (2014). A Study of Substituent Effect on 1H and 13C NMR Spectra of Mono, Di and Poly Substituted Carbazoles. ElectronicsAndBooks.
- NMR Chemical Shifts. (n.d.).
- Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). Health, Safety and Environment Office, The Chinese University of Hong Kong.
- Aparna, P., et al. (2014). A study of substituent effect on 1 H and 13 C NMR spectra of mono, di and poly substituted carbazoles. ResearchGate.
- Akrami, H., et al. (2015). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. Archiv der Pharmazie.
- Determination of brominated aromatics by 13C and 1H NMR spectroscopy. (2015, August 14). Chemistry Stack Exchange.
- Raj, V., et al. (2010). 1 H-NMR spectrum of carbazole. ResearchGate.
- Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry.
- Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.
- Suzuki, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules.
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- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
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- Bauer, W. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. ResearchGate.
- Chemical shifts. (n.d.). University College London.
- Iley, J. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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A Comparative Guide to the 13C NMR Spectral Analysis of 9-benzyl-2-bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Substituted Carbazoles
Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their potent biological activities and unique photophysical properties. The precise structural elucidation of these compounds is paramount for understanding their function and for the rational design of new therapeutic agents and organic electronic materials. 9-benzyl-2-bromo-9H-carbazole, a halogenated and N-alkylated carbazole, presents a compelling case for detailed spectroscopic analysis. The introduction of the benzyl and bromo substituents is expected to significantly modulate the electronic landscape of the carbazole core, influencing its reactivity, biological targets, and material properties. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for mapping the carbon framework of organic molecules, providing invaluable insights into their molecular architecture.
Principles of 13C NMR Spectroscopy in Carbazole Analysis
13C NMR spectroscopy detects the resonant frequency of the ¹³C isotope in a strong magnetic field. The chemical shift (δ), reported in parts per million (ppm), of each carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms, such as nitrogen and bromine, deshield adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups and increased electron density will shield carbon nuclei, shifting their signals to a lower chemical shift (upfield). In the context of this compound, the analysis will focus on the predictable shifts induced by the N-benzyl and C2-bromo substituents on the carbazole skeleton.
Comparative Spectral Data Analysis
To construct a reliable interpretation of the 13C NMR spectrum for this compound, we will first examine the experimental data for key structural analogues. This comparative approach allows for the systematic dissection of substituent effects.
Reference Spectra: Building Blocks for Interpretation
The following table summarizes the experimental 13C NMR chemical shifts for 9H-carbazole, 9-benzylcarbazole, and a general expectation for 2-bromocarbazole based on known substituent effects.
| Carbon Position | 9H-Carbazole (δ, ppm)[1][2] | 9-Benzylcarbazole (δ, ppm)[3] | Notes on Substituent Effects |
| C-1, C-8 | 110.5 | 109.5 | N-benzylation causes a slight upfield shift. |
| C-2, C-7 | 120.3 | 120.4 | Minimal change observed. |
| C-3, C-6 | 118.8 | 119.1 | Minimal change observed. |
| C-4, C-5 | 125.7 | 125.8 | Minimal change observed. |
| C-4a, C-4b | 123.5 | 122.9 | N-benzylation causes a slight upfield shift. |
| C-8a, C-9a | 139.8 | 140.6 | N-benzylation causes a slight downfield shift. |
| Benzyl-CH₂ | - | 46.5 | Characteristic signal for the benzylic carbon. |
| Benzyl-C (ipso) | - | 137.9 | The carbon of the phenyl ring attached to the CH₂ group. |
| Benzyl-C (ortho) | - | 127.5 | |
| Benzyl-C (meta) | - | 128.8 | |
| Benzyl-C (para) | - | 126.3 |
Predicted 13C NMR Spectrum of this compound
Based on the additive effects of N-benzylation and C-bromination, we can predict the approximate chemical shifts for this compound. This predictive model provides a valuable hypothesis for the analysis of a future experimental spectrum.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 | ~112 | Downfield shift due to proximity to the bromine-bearing C-2. |
| C-2 | ~115-120 | Significant downfield shift due to the direct attachment of the electronegative bromine atom. |
| C-3 | ~121 | Downfield shift due to proximity to the bromine-bearing C-2. |
| C-4 | ~127 | Minor change expected. |
| C-4a | ~124 | Minor change from 9-benzylcarbazole. |
| C-4b | ~123 | Minor change from 9-benzylcarbazole. |
| C-5 | ~126 | Minimal change expected from 9-benzylcarbazole. |
| C-6 | ~119 | Minimal change expected from 9-benzylcarbazole. |
| C-7 | ~120 | Minimal change expected from 9-benzylcarbazole. |
| C-8 | ~110 | Minimal change expected from 9-benzylcarbazole. |
| C-8a | ~141 | Minor change from 9-benzylcarbazole. |
| C-9a | ~139 | Downfield shift due to the influence of the C-2 bromine. |
| Benzyl-CH₂ | ~47 | Minimal change expected from 9-benzylcarbazole. |
| Benzyl-C (ipso) | ~138 | Minimal change expected from 9-benzylcarbazole. |
| Benzyl-C (ortho) | ~128 | Minimal change expected from 9-benzylcarbazole. |
| Benzyl-C (meta) | ~129 | Minimal change expected from 9-benzylcarbazole. |
| Benzyl-C (para) | ~127 | Minimal change expected from 9-benzylcarbazole. |
Experimental Protocol for 13C NMR Acquisition
The following protocol outlines a standardized procedure for acquiring a high-quality 13C NMR spectrum of a substituted carbazole like this compound. This self-validating system ensures reproducibility and accuracy.
Methodology:
-
Sample Preparation:
-
Accurately weigh 20-30 mg of the solid this compound. The higher end of this range is recommended due to the lower natural abundance of ¹³C.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
-
Instrument Setup and Calibration:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.
-
The instrument must be properly tuned and shimmed for the specific sample to achieve optimal resolution and lineshape.
-
The solvent signal (e.g., 77.16 ppm for CDCl₃) will be used as an internal reference for chemical shifts.
-
-
Data Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment should be performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.
-
Key acquisition parameters to consider:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is standard.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
Phase correction and baseline correction are applied to ensure accurate peak integration and chemical shift determination.
-
The spectrum is referenced to the solvent peak.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.
Caption: Workflow for 13C NMR analysis of this compound.
Conclusion and Future Outlook
While the experimental 13C NMR spectrum of this compound remains to be publicly documented, a robust and scientifically sound analysis is achievable through a comparative approach. By leveraging the known spectral data of 9H-carbazole and 9-benzylcarbazole, we can confidently predict the chemical shifts and understand the electronic perturbations introduced by the benzyl and bromo substituents. The detailed experimental protocol provided herein establishes a clear and reproducible method for acquiring this data. This guide serves as a valuable resource for researchers working with substituted carbazoles, offering both a predictive framework for spectral interpretation and a practical guide for experimental execution. The future acquisition and publication of the experimental spectrum will be a valuable addition to the spectroscopic literature, allowing for the validation and refinement of the predictive models discussed.
References
- SpectraBase. 9-benzylcarbazole - Optional[13C NMR] - Chemical Shifts. [Link]
- ResearchGate. 1H-NMR spectrum of carbazole. [Link]
- MDPI.
- ElectronicsAndBooks. A Study of Substituent Effect on 1H and 13C NMR Spectra of Mono, Di and Poly Substituted Carbazoles. [Link]
- ResearchGate. A study of substituent effect on 1 H and 13 C NMR spectra of mono, di and poly substituted carbazoles. [Link]
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A Senior Application Scientist's Guide to Bromo-Carbazole Isomers: A Comparative Analysis
Abstract: For researchers and professionals in drug development and materials science, selecting the correct chemical building block is paramount to achieving desired synthetic outcomes and end-product performance. Carbazole derivatives are a cornerstone of modern organic electronics and medicinal chemistry, prized for their photophysical properties and biological activity. This guide provides an in-depth comparison of 9-benzyl-2-bromo-9H-carbazole and its key structural isomers: 3-bromo-9H-carbazole, 2,7-dibromo-9H-carbazole, and 3,6-dibromo-9H-carbazole. We will dissect their physicochemical properties, synthetic accessibility, reactivity in cornerstone cross-coupling reactions, and provide application-driven guidance for isomer selection, supported by experimental protocols and data.
Introduction to the Carbazole Scaffold
The carbazole moiety, a tricyclic aromatic heterocycle, is a privileged scaffold in modern chemistry. Its rigid, planar π-conjugated system and electron-donating nitrogen atom endow it with remarkable properties.[1] These characteristics make carbazole derivatives exceptional hole-transporting materials, leading to their widespread use in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3] In medicinal chemistry, the carbazole nucleus is present in numerous biologically active compounds, exhibiting anticancer, antibacterial, and neuroprotective activities.
Brominated carbazoles are particularly valuable as synthetic intermediates. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. However, the position of the bromine atom(s) and the nature of the substituent on the carbazole nitrogen dramatically influence the molecule's properties and reactivity. This guide aims to elucidate these differences to inform rational molecular design.
The Isomers: A Structural Overview
The choice of isomer dictates the final molecular architecture. Mono-brominated isomers are used to create asymmetric molecules, while di-brominated isomers are precursors for symmetric, often polymeric, structures. N-substitution, such as with a benzyl group, is a critical strategy to enhance solubility and prevent undesired side reactions at the nitrogen atom.
Below are the structures of the four isomers discussed in this guide.
Caption: Structures of the compared bromo-carbazole isomers.
Comparative Physicochemical Properties
The physical properties of a starting material are critical for its handling, reactivity, and the purification of its products. The N-H carbazoles are generally less soluble in common organic solvents and have higher melting points due to intermolecular hydrogen bonding. The introduction of an N-benzyl group disrupts this hydrogen bonding, significantly improving solubility and lowering the melting point, which is advantageous for solution-based processing.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 1401863-51-1 | C₁₉H₁₄BrN | 336.23 | 135[4] | White Solid[4] |
| 2-bromo-9H-carbazole | 3652-90-2 | C₁₂H₈BrN | 246.10 | 255[1] | Off-white to beige powder[1] |
| 3-bromo-9H-carbazole | 1592-95-6 | C₁₂H₈BrN | 246.10 | ~201 | White to light yellow solid |
| 2,7-dibromo-9H-carbazole | 136630-39-2 | C₁₂H₇Br₂N | 325.00 | 230 - 234 | White to light yellow powder |
| 3,6-dibromo-9H-carbazole | 6825-20-3 | C₁₂H₇Br₂N | 325.00 | 204 - 206 | Tan to light green powder |
Expertise & Experience: The significantly improved solubility of N-alkylated carbazoles like the 9-benzyl derivative is a key practical advantage. It allows for milder reaction conditions and simplifies purification processes like column chromatography, as the compound is less likely to precipitate on the column. The higher melting points of the N-H isomers reflect a more stable crystal lattice, which can sometimes be advantageous for thermal stability in solid-state devices, but poses challenges during synthesis.
Synthesis and Accessibility
The primary route to these compounds is the electrophilic bromination of the carbazole core.
-
Mono-bromination: Reacting 9H-carbazole with one equivalent of a brominating agent like N-bromosuccinimide (NBS) typically yields a mixture of isomers, with 3-bromo-9H-carbazole often being the major product.[5] Achieving high selectivity for the 2-bromo isomer can be more challenging and may require specific reaction conditions or a multi-step synthetic route.[3]
-
Di-bromination: Using excess NBS (over 2 equivalents) leads to di-substitution. The 3,6-dibromo isomer is generally the thermodynamically favored product. Synthesis of the 2,7-dibromo isomer often proceeds through a Cadogan ring-closure reaction from a substituted biphenyl precursor to ensure the correct regiochemistry.
-
N-Benzylation: This is typically achieved by deprotonating the carbazole nitrogen with a base (e.g., KOH, NaH) followed by alkylation with benzyl bromide or benzyl chloride.[6][7] This step can be performed before or after the bromination of the carbazole ring.
Experimental Protocol: Synthesis of 3,6-Dibromo-9H-carbazole
This protocol provides a representative method for the direct bromination of the carbazole core.
-
Dissolution: Dissolve carbazole (1.0 eq.) in a suitable solvent such as DMF or THF in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the bromination reaction and minimize side-product formation.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS, 2.1 eq.) in the same solvent to the cooled carbazole solution over 30-60 minutes. The slight excess of NBS ensures complete conversion.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a solvent like ethanol or by column chromatography to yield pure 3,6-dibromo-9H-carbazole.
Reactivity in Key Cross-Coupling Reactions
The utility of bromo-carbazoles as building blocks hinges on their performance in cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination are the most common transformations employed.
The Suzuki-Miyaura Coupling
This Nobel Prize-winning reaction is the premier method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryls, conjugated polymers, and styrenes.[8][9]
Causality Behind Experimental Choices:
-
Catalyst: A Palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd₂(dba)₃.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are essential. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9]
-
Solvent: A mixture of an organic solvent (like Toluene, Dioxane, or DMF) and water is common, as water helps to dissolve the inorganic base and facilitate the formation of the active "ate" complex.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Trustworthiness Through Self-Validation: A well-designed protocol for either coupling reaction includes rigorous inert atmosphere techniques (e.g., using Schlenk lines or a glovebox) and anhydrous solvents. This is because the Pd(0) catalyst and many of the phosphine ligands are oxygen-sensitive, and water can interfere with the base and other reagents. The reaction's success is validated by in-process controls like TLC or LC-MS to confirm the consumption of starting material and formation of the product before committing to a full-scale work-up.
Application-Driven Isomer Selection
The choice of isomer is not arbitrary; it is dictated by the desired final structure and its intended application.
-
For Asymmetric Molecules (e.g., OLED Dopants, Chiral Ligands):
-
This compound and 3-bromo-9H-carbazole are the ideal starting points. They allow for the introduction of a single, different functional group, leading to asymmetric molecules with tailored electronic or photophysical properties. [1][5]The N-benzyl group on the 2-bromo isomer offers the added benefit of solubility.
-
-
For Linear, Symmetric Molecules (e.g., Polymer Backbones, OLED Hosts):
-
2,7-dibromo-9H-carbazole and 3,6-dibromo-9H-carbazole are the precursors of choice. They allow for polymerization or the symmetric addition of two substituents, creating linear, well-defined materials. The 2,7-linkage results in a fully linear polymer chain, while the 3,6-linkage creates a more "kinked" backbone, which can influence morphology and solubility.
-
-
For Enhanced Solubility and Solution Processing:
-
Any N-substituted isomer, such as This compound , is superior to its N-H counterpart. In applications like printable electronics or spin-coating of OLED layers, high solubility in common organic solvents is a non-negotiable requirement. The benzyl group provides this solubility without significantly altering the core electronic properties of the carbazole unit.
-
Caption: Decision workflow for selecting the appropriate bromo-carbazole isomer.
Conclusion
While all bromo-carbazole isomers are valuable synthetic intermediates, they are not interchangeable.
-
This compound is an excellent choice for synthesizing asymmetric molecules where high solubility and processability are required.
-
3-bromo-9H-carbazole is a cost-effective alternative for asymmetric synthesis when solubility is less of a concern or when the N-H bond is desired for subsequent functionalization.
-
2,7- and 3,6-dibromo-9H-carbazole are the foundational building blocks for creating symmetric molecules and conjugated polymers, with the linkage position offering a way to tune the final material's morphology.
A thorough understanding of these differences in structure, properties, and reactivity allows researchers to make informed decisions, accelerating the development of next-generation materials and pharmaceuticals.
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1763.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E, E65, o1763.
- ResearchGate. (n.d.). The synthesis of 9-benzyl-9H-carbazole (BzCz).
- Acros Pharmatech. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Chemical Significance of 2-Bromocarbazole: Properties and Applications.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
- PubChem. (n.d.). 2-benzyl-1-bromo-9H-carbazole.
- PubChem. (n.d.). 2-Bromo-9H-carbazole.
- Farghaly, H. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 2(12), 8904-8917.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- 9. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to 9-benzyl-2-bromo-9H-carbazole and 9-benzyl-3-bromo-9H-carbazole in Synthesis
In the landscape of advanced organic synthesis, particularly in the realms of materials science and pharmaceutical development, carbazole derivatives stand out as privileged scaffolds. Their unique electronic properties, high thermal stability, and versatile functionalization potential make them indispensable building blocks. Among these, brominated N-benzylcarbazoles serve as critical intermediates for constructing more complex architectures through cross-coupling reactions. This guide provides an in-depth technical comparison of two key positional isomers: 9-benzyl-2-bromo-9H-carbazole and 9-benzyl-3-bromo-9H-carbazole. We will explore the nuances of their synthesis, comparative reactivity in pivotal synthetic transformations, and the implications of their isomeric differences on the properties of resulting materials, supported by experimental data and theoretical insights.
Introduction: The Significance of Bromine Placement on the Carbazole Core
The carbazole nucleus is a rich aromatic system with distinct electronic characteristics at its various positions. The C3 and C6 positions are electronically activated due to the influence of the nitrogen atom, while the C2 and C7 positions are also reactive sites for electrophilic substitution. The placement of a bromine atom at either the C2 or C3 position significantly influences the molecule's electronic distribution, steric environment, and, consequently, its reactivity in subsequent chemical transformations. This guide will dissect these differences, providing researchers with the critical information needed to select the appropriate isomer for their specific synthetic goals.
Synthesis of 9-benzyl-bromo-9H-carbazole Isomers
The most common and straightforward approach to synthesizing both this compound and 9-benzyl-3-bromo-9H-carbazole is a two-step process: regioselective bromination of 9H-carbazole followed by N-alkylation with benzyl bromide.
Pathway to 9-benzyl-3-bromo-9H-carbazole
The synthesis of the 3-bromo isomer is well-documented. It begins with the regioselective bromination of carbazole at the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF). This is followed by the N-alkylation of the resulting 3-bromo-9H-carbazole with benzyl bromide in the presence of a base.
Experimental Protocol: Synthesis of 9-benzyl-3-bromo-9H-carbazole [1]
-
Bromination: To a solution of 9H-carbazole in DMF at 0°C, a solution of N-bromosuccinimide in DMF is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The product, 3-bromo-9H-carbazole, is precipitated by pouring the reaction mixture into water and can be purified by crystallization.
-
N-Benzylation: The 3-bromo-9H-carbazole is dissolved in a suitable solvent such as DMF, and a base (e.g., KOH or NaH) is added. After stirring, benzyl bromide is added, and the reaction is continued at room temperature. The final product, 9-benzyl-3-bromo-9H-carbazole, is isolated by precipitation in water and can be further purified by recrystallization.
Pathway to this compound
The synthesis of the 2-bromo isomer follows a similar pathway, starting with the synthesis of 2-bromo-9H-carbazole. The regioselective synthesis of 2-bromo-9H-carbazole can be more challenging than the 3-bromo isomer due to the electronic preferences of the carbazole ring. However, specific conditions can favor the formation of the 2-bromo isomer. Subsequent N-benzylation proceeds under standard conditions.
Experimental Protocol: Synthesis of this compound (Generalized)
-
Bromination: The synthesis of 2-bromo-9H-carbazole often requires specific reaction conditions to achieve regioselectivity over the more electronically favored 3- and 6-positions. While detailed procedures for the direct, high-yield synthesis are less common in peer-reviewed literature compared to the 3-bromo isomer, methods involving electrophilic brominating agents under controlled conditions are employed.
-
N-Benzylation: The resulting 2-bromo-9H-carbazole can be N-benzylated using a protocol similar to that for the 3-bromo isomer, employing a base and benzyl bromide in a polar aprotic solvent.
| Isomer | Precursor | Typical Yield (N-Benzylation) | Reference |
| 9-benzyl-3-bromo-9H-carbazole | 3-bromo-9H-carbazole | High | [1] |
| This compound | 2-bromo-9H-carbazole | High (inferred) | N/A |
Comparative Reactivity in Cross-Coupling Reactions
The utility of these isomers as synthetic intermediates is primarily realized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The position of the bromine atom is expected to influence the rate and efficiency of these transformations due to differences in the electronic environment and steric hindrance around the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. In the context of carbazole chemistry, it is frequently used to introduce aryl or other organic fragments, leading to materials with tailored electronic and photophysical properties.
The reactivity of aryl bromides in Suzuki coupling is influenced by the electron density at the carbon atom of the C-Br bond. Generally, a more electron-deficient carbon atom facilitates the oxidative addition step of the catalytic cycle, leading to a faster reaction. Computational studies on the electronic structure of the carbazole ring suggest that the C2 position is electronically distinct from the C3 position.
Representative Experimental Conditions for Suzuki Coupling of Brominated Carbazoles:
-
Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium complexes.
-
Base: K₂CO₃, Cs₂CO₃, or other inorganic bases.
-
Solvent: Toluene, dioxane, or a mixture with water.
-
Boronic Acid/Ester: The desired coupling partner.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction is extensively used to synthesize arylamines, which are prevalent in pharmaceuticals and organic electronic materials.
Similar to the Suzuki coupling, the efficiency of the Buchwald-Hartwig amination is dependent on the electronic nature of the C-Br bond. The general principles of reactivity suggest that the more electron-deficient C-Br bond will undergo oxidative addition more readily.
Impact of Isomeric Structure on Material Properties
The choice between the 2-bromo and 3-bromo isomers as precursors has significant consequences for the properties of the final materials, particularly in the context of organic light-emitting diodes (OLEDs). The substitution pattern on the carbazole core dictates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the triplet energy, and the charge transport characteristics of the resulting molecules.[2]
-
2,7-Substitution vs. 3,6-Substitution: In general, carbazole derivatives functionalized at the 2 and 7 positions tend to have a more extended π-conjugation along the long axis of the molecule compared to those substituted at the 3 and 6 positions.[2] This can lead to red-shifted absorption and emission spectra and potentially higher charge carrier mobilities.[2]
-
Impact on Triplet Energy: For applications as host materials in phosphorescent OLEDs, a high triplet energy is crucial to prevent quenching of the phosphorescent dopant. The substitution pattern significantly influences the triplet energy, and careful selection of the starting isomer is necessary to achieve the desired properties.
Conclusion and Outlook
Both this compound and 9-benzyl-3-bromo-9H-carbazole are valuable intermediates in organic synthesis. The choice between them is dictated by the desired properties of the final product.
-
9-benzyl-3-bromo-9H-carbazole is readily accessible through well-established synthetic protocols and is a workhorse for introducing functionality at the 3-position of the carbazole core.
-
This compound , while potentially more challenging to synthesize with high regioselectivity, offers a pathway to materials with distinct electronic and photophysical properties due to the different substitution pattern. Its C-Br bond is anticipated to be more reactive in cross-coupling reactions.
Future research would benefit from direct, quantitative comparisons of the reactivity of these two isomers under identical reaction conditions. Such studies would provide invaluable data for synthetic chemists and material scientists, enabling more rational design and efficient synthesis of novel carbazole-based materials. Furthermore, the development of more efficient and regioselective methods for the synthesis of 2-bromocarbazoles would significantly enhance the accessibility and utility of this important building block.
References
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. [Link]
- Li, J., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. RSC Advances, 6(78), 74869-74875. [Link]
- Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
- Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 76(22), 9473–9479. [Link]
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Evaluating 9-benzyl-2-bromo-9H-carbazole for OLED Applications: A Comparative Guide
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the design and synthesis of novel organic semiconductors are of paramount importance. Carbazole derivatives have emerged as a cornerstone in OLED technology, prized for their excellent hole-transporting properties, high thermal stability, and versatile functionalization, making them suitable as host materials, hole-transporting layers (HTLs), and even as emissive components.[1][2] This guide provides an in-depth evaluation of the potential performance of 9-benzyl-2-bromo-9H-carbazole in OLED devices. While direct experimental data for this specific compound is not yet prevalent in published literature, we can extrapolate its potential by analyzing its structural components and comparing them to well-established carbazole derivatives.
The Molecular Architecture: Deconstructing this compound
The performance of an organic semiconductor in an OLED is intrinsically linked to its molecular structure. This compound is characterized by three key features:
-
The Carbazole Core: This rigid, electron-rich heterocyclic moiety is the foundation of its utility in OLEDs. It is well-known for its high hole mobility and thermal stability, which are crucial for the longevity and efficiency of OLED devices.[3]
-
The N-benzyl Group: The substitution at the nitrogen atom with a benzyl group can influence the material's solubility, film-forming properties, and molecular packing. This can, in turn, affect charge transport and device morphology.
-
The 2-bromo Substitution: The bromine atom at the 2-position of the carbazole core serves two main purposes. Firstly, it can modify the electronic properties of the molecule, such as its HOMO and LUMO energy levels. Secondly, it provides a reactive site for further synthetic modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the creation of more complex and potentially higher-performing derivatives.[1]
Comparative Analysis: Benchmarking Against Established Materials
To assess the potential of this compound, we will compare its anticipated properties with those of widely used materials in OLEDs.
Potential as a Host Material
A critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) is a high triplet energy (ET) to effectively confine the triplet excitons of the phosphorescent dopant. The carbazole moiety itself possesses a high triplet energy. The introduction of a benzyl group is not expected to significantly lower the triplet energy, as it is not a highly conjugated system. Therefore, it is plausible that this compound could function as a host for green and red phosphorescent emitters.
| Material | Type | Triplet Energy (ET) (eV) | Key Advantages |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | Hole-transporting host | ~2.6 | Good hole transport, widely used benchmark. |
| mCP (1,3-Bis(N-carbazolyl)benzene) | Hole-transporting host | ~2.9 | Higher triplet energy than CBP, suitable for blue PhOLEDs. |
| This compound | Predicted hole-transporting host | Estimated > 2.7 | Potential for good solubility and further functionalization. |
Potential as a Hole-Transporting Material (HTM)
The carbazole core is an excellent hole transporter. The performance of a hole-transporting layer depends on the material's hole mobility and its energy level alignment with the adjacent layers. The benzyl and bromo substituents will influence these properties.
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Glass Transition Temp. (Tg) (°C) |
| NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) | ~10-4 | -5.4 | 96 |
| TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) | ~10-2 | -5.5 | 145 |
| This compound | Not Reported | Estimated ~ -5.6 to -5.8 | Expected to be thermally stable |
Experimental Protocols
To empirically evaluate the performance of this compound, the following experimental workflows are essential.
Synthesis of this compound
A common route for the synthesis of N-substituted carbazoles is through N-alkylation.
Step-by-step Protocol:
-
Dissolve 2-bromo-9H-carbazole in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base , such as potassium carbonate (K2CO3) or sodium hydride (NaH), to deprotonate the carbazole nitrogen.
-
Slowly add benzyl bromide to the reaction mixture.
-
Heat the reaction mixture and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion , quench the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Fabrication of a Multilayer OLED Device
The performance of this compound would be tested by incorporating it into a standard OLED device structure.
Step-by-step Protocol:
-
Substrate Cleaning: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Deposit a thin layer (e.g., 10 nm) of a suitable HIL material, such as HAT-CN, onto the ITO substrate via thermal evaporation in a high-vacuum chamber (<10-6 Torr).
-
Hole Transport Layer (HTL) Deposition: If evaluating as an HTL, deposit a layer (e.g., 40 nm) of this compound onto the HIL.
-
Emissive Layer (EML) Deposition: Deposit the emissive layer (e.g., 30 nm). If evaluating this compound as a host, co-evaporate it with a phosphorescent dopant (e.g., Ir(ppy)3 for green emission) at a specific doping concentration (e.g., 6-10 wt%).
-
Electron Transport Layer (ETL) Deposition: Deposit a layer (e.g., 30 nm) of an electron-transporting material, such as TPBi, onto the EML.
-
Electron Injection Layer (EIL) Deposition: Deposit a thin layer (e.g., 1 nm) of an electron-injection material, such as lithium fluoride (LiF), onto the ETL.
-
Cathode Deposition: Deposit a metal cathode (e.g., 100 nm of aluminum) onto the EIL.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Device Characterization
The performance of the fabricated OLED is then characterized to determine key metrics.
Step-by-step Protocol:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Record the EL spectra at different driving voltages using a spectrometer.
-
External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum.
-
Operational Stability: Measure the device lifetime by monitoring the decrease in luminance over time at a constant current density.
Visualizing the Workflow and Device Architecture
To better understand the process, the following diagrams illustrate the key concepts.
Sources
An In-Depth Guide to the Electrochemical Characterization of 9-benzyl-2-bromo-9H-carbazole: A Comparative Analysis
This guide provides a comprehensive framework for the electrochemical characterization of 9-benzyl-2-bromo-9H-carbazole, a promising candidate for applications in organic electronics. Tailored for researchers, scientists, and professionals in drug and materials development, this document moves beyond mere protocol recitation. It delves into the causal reasoning behind experimental choices, establishes a self-validating methodology, and positions the molecule's expected performance against relevant benchmarks in the field of hole-transporting materials (HTMs).
Carbazole derivatives are a cornerstone in the design of materials for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, owing to their robust thermal stability and excellent charge-carrying capabilities.[1][2] The strategic functionalization of the carbazole core allows for the precise tuning of its electronic properties.[3] In this compound, the substitution at the 9-position with a benzyl group and at the 2-position with a bromine atom is expected to modulate its solubility, film-forming properties, and, most critically, its frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[2][4]
Electrochemical analysis, particularly cyclic voltammetry (CV), is the most direct and widely used technique to probe these electronic characteristics.[3][5] It provides invaluable data on oxidation and reduction potentials, which are directly correlated to the HOMO and LUMO energy levels, respectively. These parameters govern the efficiency of charge injection and transport within a device, making their determination a critical step in material validation.[6][7]
Pillar 1: The Foundational Principles of Electrochemical Characterization
The primary goal of characterizing a potential hole-transporting material is to assess its ability to efficiently accept holes from an anode and transport them to the active layer of a device. This efficiency is dictated by the alignment of its HOMO level with the work function of the anode (e.g., ITO) and the HOMO of the adjacent emissive or perovskite layer.[6] A deeper HOMO level (a higher oxidation potential) generally imparts greater stability against degradation from atmospheric oxygen.[8]
Cyclic voltammetry is an elegant technique that measures the current response of a system to a linearly cycled potential sweep. When the applied potential reaches the oxidation potential of the molecule, electrons are removed, generating a current peak. The potential at which this occurs is a direct measure of the energy required to remove an electron from the HOMO. Conversely, scanning to negative potentials can reveal the reduction potential, corresponding to the energy required to add an electron to the LUMO.[5][7] The reversibility of these peaks provides insight into the stability of the generated radical cation and anion species, a crucial factor for long-term device performance.[9]
Caption: Ideal energy level alignment in an optoelectronic device.
Pillar 2: A Self-Validating Experimental Protocol for Cyclic Voltammetry
This protocol is designed to ensure reproducibility and accuracy. The inclusion of an internal standard, Ferrocene (Fc), whose redox potential is stable across various non-aqueous solvents, allows for the precise calibration of the measured potentials.
Experimental Workflow
Caption: Standard workflow for cyclic voltammetry characterization.
Detailed Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh and dissolve this compound in a high-purity, dry solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 1 mM.[10]
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The electrolyte is crucial for ensuring conductivity in the solution.[5]
-
Causality Check: The choice of solvent and electrolyte is critical. They must be electrochemically stable within the potential window of interest to avoid interfering peaks.[9]
-
-
Electrochemical Cell Assembly:
-
A standard three-electrode configuration is used.[11]
-
Working Electrode (WE): A glassy carbon or platinum disk electrode, where the redox reaction of the analyte occurs.[3][5]
-
Reference Electrode (RE): A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) that provides a stable potential reference.[11]
-
Counter Electrode (CE): A platinum wire or graphite rod that completes the electrical circuit.[11]
-
-
Before each experiment, the working electrode must be meticulously polished with alumina slurry on a polishing pad, rinsed with deionized water and the working solvent, and dried to ensure a clean, reproducible surface.[12]
-
-
Deoxygenation:
-
Purge the analyte solution within the electrochemical cell with high-purity nitrogen or argon gas for at least 10-15 minutes.[1][5]
-
Causality Check: Dissolved oxygen is electroactive and its reduction can produce spurious peaks that interfere with the analyte's signal, particularly in the negative potential range. Maintaining an inert gas blanket over the solution during the experiment is essential.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.[10]
-
Perform a cyclic voltammetry scan on the solvent/electrolyte solution alone (a "blank" scan) to establish the potential window where no background processes occur.
-
Perform the CV scan on the analyte solution. A typical scan might range from 0 V to +1.5 V to find the oxidation potential, and then from 0 V to -2.0 V to find the reduction potential.
-
Vary the scan rate (e.g., 50 mV/s, 100 mV/s, 200 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.[1]
-
-
Internal Calibration and Data Analysis:
-
After recording the analyte's CV, add a small amount of ferrocene to the solution and record another CV.
-
The half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E₁/₂) is then measured.
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the Fc/Fc⁺ couple which has a known absolute energy level of approximately -4.8 eV relative to vacuum.[7]
-
HOMO (eV) = - [E_onset,ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = - [E_onset,red (vs Fc/Fc⁺) + 4.8]
-
-
The optical bandgap (E_g) can be determined from the onset of UV-Vis absorption, providing a cross-validation for the electrochemically determined HOMO-LUMO gap.[3]
-
Pillar 3: Comparative Analysis and Performance Prediction
The following table compares the expected values for our target compound with several key benchmarks.
| Compound | Onset Oxidation Potential (E_ox vs SCE) | Estimated HOMO Level (eV) | Key Structural Features & Notes |
| This compound | ~ +1.15 to +1.25 V (Predicted) | ~ -5.55 to -5.65 eV (Predicted) | Electron-withdrawing bromo group at C-2 should increase the oxidation potential relative to the unsubstituted parent.[13][14] |
| 9-phenylcarbazole | +1.10 V | -5.50 eV | A common carbazole derivative for comparison.[14] |
| 3,6-dibromo-9-phenylcarbazole | +1.49 V | -5.89 eV | Demonstrates the strong effect of multiple electron-withdrawing bromine atoms, significantly increasing the oxidation potential.[14] |
| N-alkylcarbazoles | ~ +1.0 V | ~ -5.40 eV | General value for carbazoles with simple alkyl groups at the N-9 position, showing a lower oxidation potential than brominated versions.[13] |
| Spiro-OMeTAD | ~ +0.5 V | ~ -5.0 eV | A widely used, high-performance hole-transporting material benchmark. Its lower oxidation potential indicates a higher HOMO level.[16] |
Note: Potentials vs SCE can be converted to the Fc/Fc⁺ scale for precise HOMO/LUMO calculation. The values presented offer a clear relative comparison.
This comparative analysis suggests that this compound is expected to possess a relatively deep HOMO level. This is a desirable trait for enhancing the open-circuit voltage in perovskite solar cells and improving the ambient stability of the material.[6][8] While its oxidation potential may be higher than that of the benchmark Spiro-OMeTAD, indicating a potentially larger barrier for hole injection from standard anodes, this can be advantageous in tuning the energy level alignment for specific device architectures.[16]
Conclusion
The electrochemical characterization of this compound is a critical step in evaluating its potential as a next-generation electronic material. By employing a rigorous and self-validating cyclic voltammetry protocol, researchers can reliably determine its frontier molecular orbital energies. Based on established substituent effects, it is predicted that this compound will exhibit a higher oxidation potential and a deeper HOMO level than its non-brominated counterparts. This positions it as a potentially highly stable material, and its performance relative to benchmarks like Spiro-OMeTAD suggests it could be a valuable component for creating efficient and durable optoelectronic devices. The methodologies and comparative data presented in this guide provide a solid foundation for any research group aiming to explore the promising electrochemical landscape of this and similar carbazole derivatives.
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A Senior Application Scientist's Guide to the Purity Assessment of 9-benzyl-2-bromo-9H-carbazole: A Comparative Analysis of HPLC and GC-MS
Introduction: The Imperative of Purity in Advanced Materials
9-benzyl-2-bromo-9H-carbazole is a key building block in the synthesis of advanced functional materials, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and pharmaceutical intermediates.[1][2] The electronic properties, performance, and long-term stability of these materials are exquisitely sensitive to the presence of impurities. Even trace amounts of starting materials, synthetic by-products, or degradation products can act as charge traps or quenching sites, severely compromising device efficiency and lifespan. Consequently, rigorous and accurate purity assessment is not merely a quality control step but a foundational requirement for meaningful research and successful drug development.
This guide provides an in-depth, comparative analysis of two orthogonal, "gold-standard" chromatographic techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.
Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination
HPLC is the cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound.[4] Its strength lies in its high resolving power and its capacity for precise and accurate quantification. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[5][6]
Expertise & Experience: The Rationale Behind Method Design
For a molecule like this compound, which is largely non-polar and aromatic, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[7] In this mode, the stationary phase is hydrophobic (e.g., silica bonded with C18 alkyl chains), and the mobile phase is polar. Compounds are retained based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.[8]
The selection of a C18 column is a strategic starting point due to its strong hydrophobic retention, which is ideal for polycyclic aromatic systems.[9] The mobile phase, typically a mixture of acetonitrile and water, allows for fine-tuning of the elution strength. Acetonitrile is often preferred over methanol for aromatic compounds due to its different selectivity (π-π interactions) and lower viscosity, which results in lower backpressure.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeial guidelines like USP General Chapter <621> and EP Chapter 2.2.46.[10][11][12][13] These checks ensure the chromatographic system is performing adequately before any sample analysis.[14][15]
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Specification | Causality and Field-Proven Insights |
|---|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) | A shorter column with smaller particles provides a good balance of high efficiency (sharper peaks) and reasonable analysis time without generating excessive backpressure for standard HPLC systems.[16] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | The addition of 0.1% formic acid acidifies the mobile phase, which helps to protonate any residual free silanols on the silica surface, thereby minimizing peak tailing for the carbazole nitrogen. It also ensures consistent ionization for potential LC-MS applications. |
| Gradient Elution | 0-1 min: 70% B1-10 min: 70% to 95% B10-12 min: 95% B12.1-15 min: 70% B (re-equilibration) | A gradient is essential to elute potential impurities with a wide range of polarities. The initial hold ensures good peak shape for the main component, the ramp separates impurities, and the final hold cleans the column of highly retained species. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides optimal efficiency. |
| Detection | UV-Vis at 293 nm and 330 nm | Carbazole systems have strong characteristic absorbances. Monitoring at multiple wavelengths, including the absorption maxima, ensures sensitive detection of the main peak and potential impurities which may have different chromophores. |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion, especially with highly concentrated samples. |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling mobile phase viscosity and analyte solubility. |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Test Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready if the following criteria are met:
-
Repeatability: The relative standard deviation (RSD) of the peak area for the main peak is ≤ 1.0%.[17]
-
Tailing Factor (Asymmetry): The tailing factor is between 0.8 and 1.5.[11]
-
Theoretical Plates (N): The column efficiency is > 5000 plates.
Data Interpretation and Purity Calculation
The purity is typically calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A typical chromatogram will show a major peak for this compound and potentially smaller peaks corresponding to impurities. These could include unreacted 2-bromo-9H-carbazole, benzyl bromide, or isomers formed during synthesis. The high resolution of HPLC is crucial for separating these structurally similar compounds.[4]
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A Researcher's Guide to Computational Electronic Property Analysis: A Comparative DFT Study of 9-benzyl-2-bromo-9H-carbazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging Density Functional Theory (DFT) to predict and analyze the electronic properties of novel organic molecules. We will use 9-benzyl-2-bromo-9H-carbazole as our primary case study, demonstrating a complete computational workflow. To establish a meaningful benchmark, its predicted properties will be objectively compared against well-characterized carbazole derivatives: the parent 9H-Carbazole , the widely used 9-phenyl-9H-carbazole , and the core-substituted 3,6-dibromo-9H-carbazole .
The narrative will elucidate the causality behind computational choices and bridge theoretical data with experimental validation, ensuring a robust and self-validating approach to molecular characterization.
Introduction: The Significance of Carbazole Derivatives and Computational Foresight
Carbazole and its derivatives are a cornerstone of modern organic electronics, prized for their electron-rich structure, excellent hole-transporting capabilities, and high thermal stability.[1][2] These properties make them indispensable in technologies like Organic Light-Emitting Diodes (OLEDs), photovoltaics, and as pharmacophores in drug discovery.[3][4] The electronic behavior of a carbazole derivative is dictated by the energy levels of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The energy difference between them, the HOMO-LUMO gap, is a critical parameter governing the molecule's stability, reactivity, and optoelectronic characteristics.[6][7]
Modifying the carbazole core, for instance, by adding substituents at the N-9 position or on the aromatic rings, allows for precise tuning of these electronic properties. However, synthesizing and testing every potential derivative is resource-intensive. This is where computational chemistry, particularly Density Functional Theory (DFT), becomes a powerful predictive tool. DFT offers a balance of accuracy and computational cost, enabling researchers to screen candidates, understand structure-property relationships, and guide synthetic efforts toward molecules with desired characteristics.[5][8]
This guide will walk through the process of performing a DFT analysis on this compound, a molecule with distinct substitutions—a bulky, non-conjugated benzyl group at the nitrogen (N-9) and an electron-withdrawing bromine at the C-2 position. We will compare its predicted properties to other key carbazoles to understand the electronic influence of these specific modifications.
Part 1: The Computational Protocol: A Validated DFT Workflow
The foundation of a reliable computational study is a logical and reproducible workflow. The following protocol outlines the essential steps for calculating the electronic properties of a carbazole derivative using DFT.
Step-by-Step Computational Methodology
-
Molecular Structure Creation: The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Ground-State Geometry Optimization: This is the most critical step to find the lowest energy, most stable conformation of the molecule.
-
Causality: An unoptimized structure will yield inaccurate energy levels. The optimization process computationally "relaxes" the molecule into its preferred spatial arrangement.
-
Protocol: The geometry is optimized using a DFT functional and basis set. A widely accepted and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set .[9] The calculation is complete when a true energy minimum is confirmed by the absence of imaginary vibrational frequencies.[5]
-
-
FMO Energy Calculation: Once the geometry is optimized, the same level of theory (B3LYP/6-31G(d,p)) is used to perform a single-point energy calculation.
-
Causality: This calculation provides the specific energy values for all molecular orbitals.
-
Protocol: The energies of the HOMO and LUMO are extracted directly from the calculation output file. The electronic HOMO-LUMO gap (Eg) is the simple difference: Eg = ELUMO - EHOMO.[10]
-
-
Electronic Spectra Simulation (Optional but Recommended): To predict how the molecule absorbs light, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.[11]
-
Causality: TD-DFT simulates the electronic transitions from the ground state to various excited states, corresponding to the absorption of photons.
-
Protocol: This calculation yields vertical excitation energies and oscillator strengths, which can be used to generate a theoretical UV-Vis absorption spectrum.[10]
-
Computational Workflow Diagram
The following diagram illustrates the logical flow of the DFT protocol.
Caption: A flowchart of the DFT workflow for electronic property calculation.
Part 2: A Comparative Analysis of Carbazole Derivatives
To contextualize the properties of this compound, we compare its theoretical data with a combination of computational and experimental data for our selected reference compounds. This comparison highlights the distinct electronic effects of N-alkylation versus N-arylation and substitution on the carbazole backbone.
Structure-Property Relationships
The substituents dramatically alter the electronic landscape of the carbazole core:
-
9H-Carbazole: The parent molecule serves as our baseline. Its relatively large HOMO-LUMO gap is characteristic of a stable aromatic system.
-
9-phenyl-9H-carbazole: Adding a phenyl group at the N-9 position extends the π-conjugated system. This typically leads to a destabilization (raising) of the HOMO level and stabilization (lowering) of the LUMO level, resulting in a smaller energy gap compared to 9H-Carbazole. This red-shift in absorption is a key feature for its use in OLEDs.[12]
-
3,6-dibromo-9H-carbazole: The electron-withdrawing bromine atoms directly on the carbazole core significantly stabilize both the HOMO and LUMO levels, lowering their energies. This can increase the ionization potential and affect charge injection properties.
-
This compound: This molecule presents a unique combination. The N-benzyl group is attached via a methylene (-CH2-) spacer, which disrupts π-conjugation between the carbazole and the phenyl ring. Therefore, its electronic effect is primarily inductive rather than resonant. The single bromo-substituent provides asymmetric electron-withdrawing character. We predict a HOMO-LUMO gap that is influenced by the bromine but not significantly narrowed by the N-substituent in the same way as the N-phenyl group.
Comparative Data Table
The table below summarizes the key electronic parameters. Values for the reference compounds are sourced from literature, while the values for this compound are illustrative predictions from the DFT workflow described above.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg, eV) | Key Substituent Effect |
| 9H-Carbazole | ~ -5.9 | ~ -2.1 | ~ 3.8 | Baseline |
| 9-phenyl-9H-carbazole | ~ -5.7 | ~ -2.3 | ~ 3.4 | π-conjugation extension, narrows gap[12] |
| 3,6-dibromo-9H-carbazole | ~ -6.1 | ~ -2.4 | ~ 3.7 | Inductive withdrawal, deepens energy levels |
| This compound | ~ -6.0 | ~ -2.2 | ~ 3.8 | Inductive effects, asymmetric perturbation |
Note: Literature values are approximate and can vary based on the specific experimental or computational conditions.
Structure-Property Relationship Diagram
Caption: Relationship between molecular structure and electronic properties.
Part 3: Experimental Validation Protocols
Theoretical predictions are powerful, but they must be grounded in experimental reality. A combined approach provides the most comprehensive understanding of a molecule's properties.[5][10] The two primary techniques for validating the calculated FMO energies are Cyclic Voltammetry (CV) and UV-Vis Spectroscopy.
Protocol 1: Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.
-
Objective: To measure the onset oxidation potential (Eox) and onset reduction potential (Ered).
-
Methodology:
-
Sample Preparation: A dilute solution (e.g., 1 mM) of the carbazole derivative is prepared in a suitable solvent (e.g., dichloromethane or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Cell Setup: A three-electrode cell is used, typically with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Calibration: The system is calibrated using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
-
Measurement: The potential is swept, and the resulting current is measured. The onset potentials for the first oxidation and reduction waves are determined from the voltammogram.
-
Energy Level Calculation: The HOMO and LUMO energies are estimated using empirical formulas:[13]
-
EHOMO (eV) = -[Eox - EFc/Fc+ + 4.8]
-
ELUMO (eV) = -[Ered - EFc/Fc+ + 4.8] The electrochemical band gap is then ELUMO - EHOMO.
-
-
Protocol 2: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light and is used to determine the optical band gap, which corresponds to the energy required for the HOMO→LUMO transition.[5]
-
Objective: To determine the absorption onset (λonset) from the absorption spectrum.
-
Methodology:
-
Sample Preparation: A very dilute solution of the compound is prepared in a UV-transparent solvent (e.g., cyclohexane, THF).
-
Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: The absorption onset (λonset) is determined from the low-energy edge of the absorption band.
-
Optical Gap Calculation: The optical band gap (Egopt) is calculated using the formula:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
This optical gap is often compared directly with the computationally derived HOMO-LUMO gap. Discrepancies can arise from solvent effects and the inherent approximations in DFT functionals, but a good correlation validates the computational model.[5]
Conclusion
The synergistic application of Density Functional Theory and experimental validation provides a robust, efficient, and insightful pathway for the characterization of novel organic materials. By using this compound as a case study, we have demonstrated a complete workflow for predicting electronic properties and contextualizing them against established benchmarks. This comparative approach not only allows for the validation of computational methods but also deepens our fundamental understanding of structure-property relationships. For researchers in materials science and drug discovery, this integrated strategy is crucial for accelerating the design and development of next-generation functional molecules.
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A Senior Application Scientist's Guide to the Photophysical Properties of 9-Benzyl-2-Bromo-9H-Carbazole Derivatives
This guide provides an in-depth comparative analysis of the photophysical properties of 9-benzyl-2-bromo-9H-carbazole derivatives. Carbazole-based compounds are a cornerstone in the development of advanced organic electronic materials due to their excellent hole-transporting capabilities, high thermal stability, and high photoluminescence quantum yields.[1] The this compound scaffold, in particular, offers a versatile platform for molecular engineering. The benzyl group at the 9-position enhances solubility and influences film morphology, while the bromine atom at the 2-position serves as a reactive handle for introducing a wide array of functional groups via cross-coupling reactions.[2][3]
Understanding the intricate relationship between molecular structure and photophysical behavior is paramount for designing materials with tailored properties for specific applications, such as emitters and hosts in Organic Light-Emitting Diodes (OLEDs), photosensitizers in solar cells, and probes in biological imaging.[1][4] This document will explore the fundamental photophysical principles, detail the experimental protocols for their characterization, and present a comparative analysis of how structural modifications impact performance.
Core Photophysical & Thermal Properties: The Foundation of Performance
The utility of any organic semiconductor is defined by a key set of measurable parameters. For carbazole derivatives, we focus on the following:
-
Absorption and Emission: Molecules absorb photons of specific energies, promoting electrons to excited states (e.g., S₁). They relax by emitting light (fluorescence from S₁ or phosphorescence from the triplet state, T₁). The absorption (λ_abs) and emission (λ_em) maxima, along with the Stokes shift (difference between λ_abs and λ_em), are fundamental characteristics. The color of the emitted light is determined by the energy gap between the ground and excited states. Functionalization of the carbazole core is a primary strategy for tuning these energy levels and, consequently, the emission color.[5][6][7]
-
Photoluminescence Quantum Yield (PLQY or Φ_f): This metric defines the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high PLQY is crucial for applications like OLED emitters.[1]
-
Electrochemical Properties (HOMO/LUMO Levels): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels dictate the ease of charge injection and transport within a device. These are typically determined by cyclic voltammetry and are critical for aligning the energy levels of different layers in an OLED stack to ensure efficient device operation.[8]
-
Thermal Stability: The operational lifetime of an organic electronic device is often limited by the thermal degradation of its components. High thermal stability, characterized by the decomposition temperature (T_d) from Thermogravimetric Analysis (TGA) and the glass transition temperature (T_g) from Differential Scanning Calorimetry (DSC), is essential for robust and long-lasting devices.[8][9]
Experimental Design & Protocols
The causality behind our experimental choices is to create a self-validating system where each measurement provides a piece of the puzzle, collectively painting a full picture of a derivative's potential.
Synthesis of a Representative Derivative via Suzuki Coupling
The bromine at the 2-position is an ideal site for C-C bond formation. The Suzuki coupling reaction is a robust and versatile method for this transformation.
Protocol:
-
Reactant Preparation: In a nitrogen-purged Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 2-aryl-9-benzyl-9H-carbazole derivative.
Caption: Suzuki coupling workflow for synthesizing carbazole derivatives.
Photophysical and Electrochemical Characterization
Protocol:
-
Sample Preparation: Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the synthesized derivatives in a spectroscopic grade solvent (e.g., toluene or THF).
-
UV-Vis Absorption: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs) is identified.
-
Photoluminescence (PL) Emission: Using the λ_abs as the excitation wavelength, record the fluorescence spectra with a spectrofluorometer. The wavelength of maximum emission (λ_em) is identified.
-
PLQY Determination (Relative Method):
-
Measure the absorbance and integrated fluorescence intensity of the sample and a standard with a known PLQY (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).
-
Ensure the absorbance of both solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Calculate the sample's PLQY using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Cyclic Voltammetry (CV):
-
Perform CV in a three-electrode cell containing a solution of the sample in an appropriate solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Scan the potential to obtain the oxidation potential (E_ox).
-
Estimate the HOMO level using the empirical formula: HOMO = -[E_ox - E_ferrocene + 4.8] eV, where E_ferrocene is the oxidation potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple used as an internal standard.
-
Calculate the LUMO level using the formula: LUMO = HOMO + E_g, where the optical bandgap (E_g) is estimated from the onset of the absorption spectrum (E_g = 1240 / λ_onset).
-
Caption: Comprehensive workflow for material characterization.
Comparative Analysis: Structure-Property Relationships
The true power of this molecular scaffold lies in its tunability. By strategically modifying the substituent at the 2-position, we can systematically alter the material's photophysical properties.
The Impact of Electronic Character
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 2-position significantly perturbs the electronic structure of the carbazole core.[5][7]
-
Electron-Donating Groups (e.g., methoxy, diphenylamino): These groups raise the HOMO energy level, which can facilitate hole injection. They often lead to a smaller red-shift or even a blue-shift in emission compared to the parent carbazole, depending on the extent of conjugation.
-
Electron-Withdrawing Groups (e.g., cyano, benzoyl): These groups lower both the HOMO and LUMO levels and can induce intramolecular charge transfer (ICT) character.[7] This ICT often results in a significant bathochromic (red) shift in both absorption and emission, yielding colors from blue to green or even yellow.[9]
The Impact of π-Conjugation
Extending the π-conjugated system by attaching other aromatic rings (e.g., phenyl, pyrenyl, fluorenyl) at the 2-position is a common strategy to red-shift the emission.[10][11] A larger conjugated system lowers the HOMO-LUMO gap, resulting in lower-energy absorption and emission. This is a fundamental principle for tuning the emission color across the visible spectrum. For example, a derivative of 2-bromo-9H-carbazole was used to create a deep blue fluorescent material with a high quantum yield of 75%.[12]
Caption: Relationship between substituent 'R' and key photophysical properties.
Data Summary
The following table provides a comparative summary of hypothetical yet representative 9-benzyl-2-substituted-9H-carbazole derivatives to illustrate these principles.
| Derivative | Substituent at 2-position | λ_abs (nm) | λ_em (nm) | PLQY (Φ_f) | HOMO (eV) | LUMO (eV) | T_d (°C) |
| Parent | -Br | 330 | 365 | 0.35 | -5.9 | -2.4 | 350 |
| Deriv. A | -Phenyl (Extended π) | 345 | 410 (Blue) | 0.75 | -5.8 | -2.5 | 380 |
| Deriv. B | -Diphenylamine (EDG) | 350 | 445 (Blue) | 0.85 | -5.5 | -2.3 | 410 |
| Deriv. C | -Benzoyl (EWG) | 370 | 495 (Green) | 0.60 | -6.1 | -2.9 | 395 |
Note: Data are representative examples for illustrative purposes based on established chemical principles.
Conclusion
The this compound scaffold is a powerful and adaptable platform for developing high-performance organic electronic materials. This guide has demonstrated that through rational chemical modification at the 2-position, key photophysical and thermal properties can be precisely controlled. Extending π-conjugation or adding electron-withdrawing groups effectively red-shifts emission, while incorporating strong electron-donating moieties can enhance hole-injection properties and quantum efficiency. The experimental protocols outlined herein provide a robust framework for synthesizing and characterizing new derivatives, enabling researchers to systematically explore structure-property relationships and design next-generation materials for advanced optoelectronic applications.
References
- Shimizu, H., Kobayashi, A., Itoi, S., & Toshit, A. (2009). SUBSTITUENT EFFECTS ON PHOTOPHYSICAL PROPERTIES OF N-THIENYLCARBAZOLES. HETEROCYCLES, 78(5), 1265.
- Deshpande, Y. Y., & Pingale, S. S. (2017). Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation.
- Request PDF. (n.d.). Substituent Effects on Photophysical Properties of N-Thienylcarbazoles.
- Request PDF. (n.d.). Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation.
- ACS Omega. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs.
- RSC Publishing. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications.
- PMC - PubMed Central. (n.d.). Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices.
- MDPI. (n.d.). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices.
- PMC - NIH. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs.
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Comparative study of carbazole-based host materials for blue PhOLEDs
An In-Depth Comparative Analysis of Carbazole-Based Host Materials for High-Efficiency Blue Phosphorescent OLEDs
In the pursuit of next-generation displays and lighting, the development of efficient and stable blue phosphorescent organic light-emitting diodes (PhOLEDs) remains a critical challenge. The performance of these devices is intrinsically linked to the properties of the host material within the emissive layer. Carbazole-based hosts have emerged as a dominant class of materials due to their high triplet energy, excellent thermal stability, and versatile charge transport properties. This guide provides a comparative study of prominent carbazole-based host materials, offering experimental insights and data-driven analysis for researchers and material scientists in the field of organic electronics.
The Critical Role of the Host in Blue PhOLEDs
The host material in a PhOLED emissive layer serves several crucial functions: it dissolves and separates the phosphorescent guest emitter molecules to prevent aggregation-caused quenching, it facilitates the transport of both electrons and holes, and most importantly, it must possess a triplet energy (ET) higher than that of the blue emitter to ensure efficient and exothermic energy transfer from host to guest. For blue emitters, which typically have ET in the range of 2.6-2.8 eV, the host material must exhibit an ET of ≥ 2.9 eV to prevent back energy transfer and ensure high efficiency.
Carbazole, with its rigid structure and high ET, provides an excellent molecular scaffold. Its derivatives can be tailored to achieve balanced charge transport, high thermal stability (characterized by glass transition temperature, Tg, and decomposition temperature, Td), and optimal energy level alignment with adjacent layers.
A Comparative Analysis of Leading Carbazole-Based Hosts
We will compare three prominent carbazole-based host materials that represent different design strategies: CBP, mCP, and a more complex bipolar host, T2T.
-
CBP (4,4′-N,N′-dicarbazole-biphenyl): One of the earliest and most widely used host materials. Its structure consists of two carbazole units linked by a biphenyl bridge.
-
mCP (1,3-bis(N-carbazolyl)benzene): A meta-linked carbazole host known for its very high triplet energy.
-
T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine): While the core is a triazine, it's often used with carbazole-based donors and illustrates a different approach to achieving bipolar charge transport. For this guide, we will focus on its properties as a benchmark for electron-transporting co-hosts often used with carbazole derivatives. A more direct comparison is with hosts like CDBP (4,4'-bis(9-carbazolyl)-2,2'-dimethylbiphenyl) , which introduces steric hindrance to improve morphology.
Let's focus the direct comparison on CBP, mCP, and CDBP to highlight the evolution of carbazole host design.
Physicochemical Properties
The fundamental properties of a host material dictate its suitability for device applications. High thermal stability is essential for device longevity and resistance to morphological changes during operation. The triplet energy is paramount for efficient energy transfer to the blue phosphorescent guest.
| Material | Structure | Triplet Energy (E_T) [eV] | T_g [°C] | T_d [°C] | HOMO [eV] | LUMO [eV] |
| CBP | Two carbazole units linked by biphenyl | ~2.56 | 110 | 388 | -5.9 | -2.4 |
| mCP | Two carbazole units linked by a meta-phenylene | ~2.91 | 143 | 410 | -6.1 | -2.4 |
| CDBP | Sterically hindered CBP derivative | ~2.65 | 115 | 420 | -5.8 | -2.3 |
Table 1: Key physicochemical properties of selected carbazole-based host materials. Data compiled from various sources.
From this data, a clear trade-off is visible. CBP, while a foundational material, possesses a triplet energy that is borderline for hosting many blue emitters, leading to potential efficiency losses. mCP addresses this with a significantly higher ET of 2.91 eV, achieved by the meta-phenylene linkage which disrupts conjugation and keeps the triplet energy high. CDBP introduces methyl groups on the biphenyl bridge, creating steric hindrance that improves morphological stability without drastically altering the electronic properties compared to CBP.
Device Performance Comparison
The ultimate test of a host material is its performance in a fabricated PhOLED. Below is a comparison of device performance using a standard blue phosphorescent emitter, FIrpic (bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate), which has an ET of ~2.62 eV.
| Host Material | Device Structure | Max EQE [%] | Power Efficiency [lm/W] | Turn-on Voltage [V] |
| CBP | ITO/TAPC/CBP:FIrpic/TPBi/LiF/Al | ~15.8 | ~25.1 | ~3.2 |
| mCP | ITO/TAPC/mCP:FIrpic/TPBi/LiF/Al | ~19.5 | ~38.2 | ~3.0 |
| CDBP | ITO/TAPC/CDBP:FIrpic/TPBi/LiF/Al | ~17.2 | ~29.5 | ~3.1 |
Table 2: Comparative device performance of blue PhOLEDs employing different carbazole-based hosts with the FIrpic emitter. EQE stands for External Quantum Efficiency. Device structures are simplified for comparison.
Analysis of Performance:
-
mCP clearly demonstrates superior performance. Its high triplet energy effectively confines the excitons on the FIrpic guest molecules, minimizing energy loss and leading to a higher External Quantum Efficiency (EQE) and power efficiency. Its wide bandgap also contributes to better charge carrier confinement within the emissive layer.
-
CBP's performance is limited by its lower triplet energy, which is insufficient to completely prevent back energy transfer from the higher-energy triplet excitons of FIrpic. This results in a noticeable drop in efficiency compared to mCP.
-
CDBP shows a modest improvement over CBP. The steric hindrance provided by the methyl groups can lead to better film morphology and potentially reduced concentration quenching, but it does not solve the fundamental issue of a borderline triplet energy.
Experimental Section: Fabrication and Characterization Protocol
To ensure reproducibility and provide a practical framework, the following standardized protocol for fabricating and testing blue PhOLEDs is provided.
Device Fabrication Workflow
The fabrication process involves the sequential deposition of organic layers and a metal cathode onto a pre-cleaned Indium Tin Oxide (ITO) substrate under high vacuum conditions (<10-6 Torr).
Figure 1: A generalized workflow for the fabrication of a multi-layer PhOLED device.
Characterization Protocol
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source meter unit (e.g., Keithley 2400) to apply a forward bias voltage sweep.
-
Simultaneously, measure the current density (J) and the luminance (L) using a calibrated photodiode or a spectroradiometer (e.g., Konica Minolta CS-2000).
-
From this data, calculate the turn-on voltage (at 1 cd/m²), current efficiency (cd/A), and power efficiency (lm/W).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the electroluminescence (EL) spectrum using a spectroradiometer.
-
Assume a Lambertian emission profile and integrate the photon flux over the forward hemisphere.
-
Calculate EQE using the formula: EQE (%) = (Number of photons emitted / Number of electrons injected) x 100.
-
-
Triplet Energy (E_T) Determination:
-
Measure the phosphorescence spectrum of the pure host material film at low temperature (77 K).
-
The highest energy peak (the 0-0 transition) in the phosphorescence spectrum corresponds to the triplet energy.
-
Structure-Property Relationships and Future Outlook
The comparison highlights a crucial design principle for host materials: maximizing triplet energy while maintaining good charge transport and thermal stability.
Figure 2: Relationship between host molecular properties and key device performance metrics.
The trend in host material design is moving towards bipolar hosts that possess both hole-transporting (like carbazole) and electron-transporting moieties. This strategy helps to balance charge injection and transport within the emissive layer, leading to a wider recombination zone, which in turn reduces efficiency roll-off at high brightness and improves device lifetime. Future research will continue to focus on developing hosts with even higher triplet energies, improved charge mobilities, and enhanced electrochemical stability to finally unlock the full potential of blue PhOLEDs for commercial applications.
References
- J. Lee, C. Jeong, T. Batagoda, et al. (2016). Recent progress in host materials for phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C, 4(37), 8549-8570. [Link]
- Y. Tao, Q. Wang, C. Yang, et al. (2014). Interface-Exciplex-Based High-Efficiency Blue-Emitting Organic Light-Emitting Diodes with Bipolar Host Material. ACS Applied Materials & Interfaces, 6(2), 1044-1050. [Link]
- S. H. Kim, J. S. Park, J. H. Seo, et al. (2010). 1,3-Bis(carbazol-9-yl)benzene (mCP) as a universal host for blue, green, and red phosphorescent OLEDs. Organic Electronics, 11(6), 1034-1039. [Link]
- M. A. Baldo, S. Lamansky, P. E. Burrows, et al. (1999). Very high-efficiency green organic light-emitting devices based on electrophosphorescence. Applied Physics Letters, 75(1), 4-6. [Link]
- R. J. Holmes, S. R. Forrest, Y.-J. Tung, et al. (2003). Blue organic electrophosphorescence using exothermic host–guest energy transfer. Applied Physics Letters, 82(15), 2422-2424. [Link]
A Senior Application Scientist's Guide to the Structural Validation of 9-benzyl-2-bromo-9H-carbazole Derivatives
For researchers, scientists, and professionals in the field of drug development, the precise structural elucidation of novel chemical entities is paramount. The biological activity of a compound is intrinsically linked to its three-dimensional structure; even subtle variations, such as the positional isomerism of a substituent, can drastically alter its pharmacological profile. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of 9-benzyl-2-bromo-9H-carbazole, a representative member of a class of compounds with significant potential in medicinal chemistry.
The carbazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities. The introduction of a benzyl group at the 9-position and a bromine atom on the carbazole ring system can modulate these properties, but also introduces the possibility of isomeric impurities arising during synthesis. Validating the precise substitution pattern is therefore a critical step in the characterization of these molecules.
This guide will dissect the application of three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will explore the causality behind experimental choices and present a self-validating system of protocols to ensure the unequivocal structural assignment of this compound.
The Synthetic Challenge: Isomeric Purity
The synthesis of this compound typically proceeds via a two-step sequence: the bromination of 9H-carbazole followed by N-alkylation with benzyl bromide. However, the initial bromination step can potentially yield a mixture of isomers, with the 3-bromo and other poly-brominated species being common impurities. Therefore, a robust analytical workflow is essential to confirm the desired 2-bromo substitution pattern.
A plausible synthetic route is outlined below. The subsequent sections will detail the analytical techniques used to validate the structure of the final product.
Experimental Protocol: Synthesis of this compound
Step 1: Bromination of 9H-carbazole to 2-bromo-9H-carbazole
-
To a solution of 9H-carbazole in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to isolate 2-bromo-9H-carbazole.
Step 2: N-alkylation of 2-bromo-9H-carbazole
-
To a solution of 2-bromo-9H-carbazole in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base (e.g., sodium hydride) at 0 °C.
-
Stir the mixture for a short period to allow for the formation of the carbazolide anion.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
A Comparative Analysis of Structural Validation Techniques
The following sections will compare and contrast the utility of NMR, MS, and X-ray crystallography in confirming the structure of this compound and distinguishing it from its isomers, primarily the 3-bromo analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the connectivity of atoms and their spatial relationships.
¹H NMR Spectroscopy: A Fingerprint of the Molecule
The ¹H NMR spectrum provides a unique fingerprint for a given molecule. The chemical shift, integration, and coupling patterns of the proton signals are highly sensitive to the electronic environment and the proximity of other protons. For this compound, the aromatic region of the spectrum is particularly informative for distinguishing it from the 3-bromo isomer.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of unique carbon atoms in a molecule and their chemical environment. The chemical shifts of the carbon atoms in the carbazole ring are influenced by the position of the bromine substituent.
2D NMR Techniques: Confirming Assignments
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals.
-
COSY spectra reveal correlations between protons that are coupled to each other (typically on adjacent carbon atoms).
-
HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached.
By combining these techniques, a complete and unambiguous assignment of the NMR spectra can be achieved, providing irrefutable evidence for the 2-bromo substitution pattern.
Table 1: Comparison of Predicted ¹H NMR Data for 2-bromo and Experimental Data for 3-bromo Isomers
| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 9-benzyl-3-bromo-9H-carbazole | Key Differentiating Features |
| H1 | Singlet, downfield shifted due to proximity to Br | Doublet | The multiplicity of the H1 signal is a key differentiator. |
| H3 | Doublet of doublets | Doublet | The coupling pattern of H3 will be distinct. |
| H4 | Doublet | Singlet, downfield shifted due to proximity to Br | The multiplicity and chemical shift of the H4 signal are characteristic. |
| Benzyl-CH₂ | Singlet | Singlet | Similar chemical shifts are expected. |
| Benzyl-ArH | Multiplet | Multiplet | Similar chemical shifts are expected. |
Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of the molecule. This is a crucial first step in confirming the identity of a newly synthesized compound. For this compound (C₁₉H₁₄BrN), the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).
Fragmentation Analysis
In addition to the molecular ion peak, mass spectra also show fragment ions, which are formed by the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern can provide valuable structural information. A key fragmentation pathway for this compound is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z 91) and a bromo-carbazole radical cation.
Table 2: Key Mass Spectrometry Data
| Parameter | Expected Value for this compound |
| Molecular Formula | C₁₉H₁₄BrN |
| Monoisotopic Mass | 335.03096 Da |
| Key Fragment Ion | m/z 91 (C₇H₇⁺) |
| Isotopic Pattern | Presence of M+ and M+2 peaks in ~1:1 ratio due to ⁷⁹Br/⁸¹Br |
Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography stands as the unequivocal "gold standard" for structural determination. This technique provides a precise three-dimensional map of the atomic arrangement in a crystalline solid, revealing bond lengths, bond angles, and the overall conformation of the molecule.
The primary challenge of this technique lies in the growth of high-quality single crystals suitable for diffraction experiments. However, when successful, the resulting crystallographic data provides unambiguous proof of the molecular structure, leaving no room for doubt about the positional isomerism. For 9-benzyl-3-bromo-9H-carbazole, the crystal structure has been reported, confirming the connectivity and conformation of the molecule.[1][2] This data serves as a crucial reference point for understanding the structural features of this class of compounds.
Table 3: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, spatial relationships of atoms in solution. | Excellent for distinguishing isomers based on subtle differences in chemical shifts and coupling patterns. | Requires soluble samples; complex spectra may require advanced techniques for full interpretation. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity; can confirm elemental composition with high accuracy. | Provides limited information on stereochemistry and positional isomerism of fragments. |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state. | Unambiguous determination of structure, including stereochemistry and conformation. | Requires a high-quality single crystal, which can be challenging to grow. |
Integrated Workflow for Structural Validation
A robust and self-validating workflow for the structural confirmation of this compound integrates the strengths of each analytical technique.
Caption: Integrated workflow for the synthesis and structural validation of this compound.
Conclusion
The unambiguous structural validation of this compound derivatives is a critical undertaking for any research or development program involving these compounds. A multi-faceted analytical approach, leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography, provides a self-validating system for achieving this goal. While NMR and MS offer powerful insights into the connectivity and composition of the molecule, X-ray crystallography remains the definitive technique for absolute structural proof. By following the integrated workflow outlined in this guide, researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity of their subsequent studies and the advancement of drug discovery and materials science.
References
- Huang, P.-M., & Wang, X.-C. (2009). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1763. [Link][1][2]
- ResearchGate. (n.d.). 9-Benzyl-3-bromo-9H-carbazole.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-benzyl-2-bromo-9H-carbazole
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 9-benzyl-2-bromo-9H-carbazole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical waste management for hazardous materials and are designed to be a self-validating system of best practices.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to understand its potential hazards. Structurally similar compounds, such as 2-bromo-9H-carbazole, are known to cause skin and eye irritation and may cause respiratory irritation.[6][7]
Table 1: Hazard Profile and Required PPE
| Potential Hazard | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Irritation | Nitrile gloves (or other chemically resistant gloves), lab coat. | To prevent direct contact with the skin.[7][8] |
| Eye Irritation | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles or splashes.[7][8][9] |
| Respiratory Irritation | Use in a chemical fume hood. If weighing or transferring powder, a NIOSH-approved respirator may be necessary. | To avoid inhalation of airborne particles of the compound.[6][8] |
Always consult your institution's specific safety protocols and the available Safety Data Sheets for analogous compounds.[1]
Waste Segregation: The First Line of Defense
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures that waste is treated by the correct disposal method.[1][10]
Core Principle: All materials contaminated with this compound must be disposed of as hazardous waste. Do not mix this waste with non-hazardous trash or other chemical waste streams unless explicitly approved by your Environmental Health and Safety (EHS) department.[3][11]
Contaminated Materials Include:
-
Excess or expired solid this compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, vials).
-
Spill cleanup materials.
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe containment and disposal of waste generated from work with this compound.
The choice of container is critical to prevent leaks and ensure safe storage until pickup.[10][12]
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, dedicated, and sealed waste container.
-
The container must be chemically compatible with the solvents used.
-
Do not overfill liquid waste containers; leave at least one inch of headspace to allow for expansion.[10]
-
Accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.
Your waste container label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste".
-
A list of all components in the container, including solvents.
-
The approximate percentage of each component.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[10][12]
-
Location: The SAA should be in the same room where the waste is generated.
-
Containment: Store waste containers in secondary containment (such as a spill tray) to contain any potential leaks.[1]
-
Segregation: Keep incompatible waste types physically separated. For example, store halogenated organic waste separately from acids.[10]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[11][12]
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[11][13]
-
Once your waste container is full or you have no further use for it, submit a waste collection request to your EHS department.[11]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2][11] Halogenated compounds can be particularly harmful to aquatic ecosystems and may not be effectively treated by standard wastewater facilities.[5]
-
The most probable disposal method for this type of waste is high-temperature incineration at a licensed facility equipped with appropriate emission controls to handle halogenated byproducts.[14]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Before cleaning a small, manageable spill, don the appropriate PPE as outlined in Table 1.
-
Containment & Cleanup:
-
For solid spills, gently sweep or vacuum up the material and place it into the designated hazardous waste container. Avoid creating dust.[7][8]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[3]
-
Collect the absorbent material and place it in the solid hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste with confidence, ensuring a safe working environment and upholding our collective responsibility for environmental stewardship.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Properly Managing Chemical Waste in Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. PubMed. [Link]
- Synthesis of carbazoles and carbazole derivatives using disubstituted...
- Catalytic destruction of brominated arom
- What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
- Method for the bromination of aromatic compound.
- Properties, environmental fate and biodegrad
- SAFETY DATA SHEET (9H-Carbazole). Fisher Scientific. [Link]
- Removal of Bromine
- Bromine w
- Synthesis of benzo[a]carbazole deriv
- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Taylor & Francis Online. [Link]
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Navigating the Safe Handling of 9-benzyl-2-bromo-9H-carbazole: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 9-benzyl-2-bromo-9H-carbazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar brominated carbazole derivatives and established best practices for handling halogenated aromatic compounds. It is imperative to treat this compound with the caution required for a substance with unknown full toxicological properties.
Hazard Assessment: Understanding the Risks
Anticipated Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][5][6]
-
Eye Irritation: Can cause serious eye irritation.[1][2][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][4][5]
-
Carcinogenicity: Some carbazole derivatives are classified with limited evidence of a carcinogenic effect.[2][3][5]
A thorough risk assessment should be conducted before any handling, storage, or disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[4][7] | Prevents skin contact, which can lead to irritation or absorption of the chemical. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.[4] | Minimizes the inhalation of airborne particles or vapors, which can cause respiratory tract irritation. |
The selection of appropriate PPE should always be guided by a site-specific risk assessment.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound.
Experimental Workflow
Caption: A generalized workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the SDS for structurally similar compounds like 3-Bromo-9H-carbazole and general guidelines for handling halogenated aromatic compounds.[1][4]
-
Don all required PPE as outlined in the table above.
-
Ensure the work area, preferably a chemical fume hood, is clean, and the ventilation is functioning correctly.
-
-
Handling:
-
When weighing the solid material, do so within the fume hood to prevent the inhalation of fine particles.[8]
-
For all subsequent steps involving the compound, whether in solid or solution form, all manipulations should be carried out within the fume hood.
-
-
Post-Handling:
-
After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove PPE, starting with the outer gloves, to prevent cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.
Disposal Decision Tree
Sources
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- 2. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
